Product packaging for Sulfacarbamide(Cat. No.:CAS No. 547-44-4)

Sulfacarbamide

カタログ番号: B1682644
CAS番号: 547-44-4
分子量: 215.23 g/mol
InChIキー: WVAKABMNNSMCDK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Sulfacarbamide is a sulfonamide and a member of benzenes.
antimicrobial agent;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N3O3S B1682644 Sulfacarbamide CAS No. 547-44-4

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(4-aminophenyl)sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3S/c8-5-1-3-6(4-2-5)14(12,13)10-7(9)11/h1-4H,8H2,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVAKABMNNSMCDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046425
Record name Sulfacarbamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

547-44-4
Record name Sulfacarbamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=547-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfacarbamide [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfacarbamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760438
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sulfacarbamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78438
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sulfacarbamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfacarbamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.112
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFACARBAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6CD25Z4QR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Sulfacarbamide: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfacarbamide, also known as sulfanilylurea, is a sulfonamide derivative that has historically been utilized for its antibacterial properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development. The document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies for relevant assays, and includes visualizations of its mechanism of action and a potential synthetic pathway to facilitate a deeper understanding of this compound.

Chemical Identity and Physicochemical Properties

This compound is a synthetic organic compound belonging to the sulfonamide class of drugs. Its chemical structure consists of a sulfonylurea group attached to an aminophenyl group.[1]

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name (4-aminophenyl)sulfonylurea[2]
Synonyms 1-Sulfanilylurea, N-Sulfanilylcarbamide, Sulfaurea, Urosulfan[2][3]
CAS Number 547-44-4[3]
Molecular Formula C₇H₉N₃O₃S
Molecular Weight 215.23 g/mol
InChI Key WVAKABMNNSMCDK-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N)S(=O)(=O)NC(=O)N

Table 2: Physicochemical Properties of this compound

PropertyValue
Melting Point 146-148 °C (slight decomposition)
Water Solubility 2.333 g/L (at 20 °C)
pKa₁ 1.78 (Uncertain)
pKa₂ 5.42 (Uncertain)
LogP -1.5 (Computed)
Appearance White to off-white solid

Biological Activities and Mechanism of Action

Antibacterial Activity

This compound, like other sulfonamides, exhibits bacteriostatic activity against a range of Gram-positive and some Gram-negative bacteria. The primary mechanism of action is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).

Bacteria rely on the de novo synthesis of folic acid, an essential cofactor for the synthesis of nucleotides and certain amino acids. A key step in this pathway is the conversion of para-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to 7,8-dihydropteroate, a reaction catalyzed by DHPS. This compound is a structural analog of PABA and acts as a competitive inhibitor of DHPS. By binding to the active site of the enzyme, it prevents the utilization of PABA, thereby blocking the synthesis of dihydrofolic acid and subsequently tetrahydrofolic acid. This disruption of the folate pathway inhibits bacterial growth and replication. Humans are not affected by this mechanism as they obtain folic acid from their diet and lack the DHPS enzyme.

folic_acid_synthesis_pathway cluster_bacteria Bacterial Cell GTP GTP Dihydropterin Pyrophosphate (DHPPP) Dihydropterin Pyrophosphate (DHPPP) GTP->Dihydropterin Pyrophosphate (DHPPP) DHPS Dihydropteroate Synthase (DHPS) Dihydropterin Pyrophosphate (DHPPP)->DHPS p-Aminobenzoic Acid (PABA) p-Aminobenzoic Acid (PABA) p-Aminobenzoic Acid (PABA)->DHPS Dihydropteroate Dihydropteroate Dihydrofolic Acid (DHF) Dihydrofolic Acid (DHF) Dihydropteroate->Dihydrofolic Acid (DHF) DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic Acid (DHF)->DHFR Tetrahydrofolic Acid (THF) Tetrahydrofolic Acid (THF) Nucleotide Synthesis Nucleotide Synthesis Tetrahydrofolic Acid (THF)->Nucleotide Synthesis DHPS->Dihydropteroate DHFR->Tetrahydrofolic Acid (THF) This compound This compound This compound->DHPS Inhibition synthesis_workflow Sulfanilamide Sulfanilamide Reaction Reaction with heating Sulfanilamide->Reaction Urea Urea Urea->Reaction Crude this compound Crude this compound Reaction->Crude this compound Purification Recrystallization Crude this compound->Purification Pure this compound Pure this compound Purification->Pure this compound

References

Synthesis Pathways for Novel Sulfacarbamide Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfacarbamide, also known as sulfanilylurea, is a sulfonamide compound that has garnered interest for its potential therapeutic applications, including antimicrobial and hypoglycemic activities.[1] The core structure of this compound presents a versatile scaffold for the development of novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of established and novel synthesis pathways for this compound derivatives, complete with detailed experimental protocols, quantitative data, and visual representations of key processes to aid researchers in the design and execution of their synthetic strategies.

Core Synthetic Strategies

The synthesis of novel this compound derivatives primarily involves the modification of the parent this compound molecule at two key positions: the N1-position of the sulfonamide group and the N3-position of the urea moiety. The aromatic amine group of the sulfanilamide core can also be a site for derivatization. The following sections outline the principal synthetic pathways.

Pathway 1: N-Acylation of the Sulfonamide Moiety

A common strategy for derivatizing this compound is the acylation of the sulfonamide nitrogen (N1). This can be achieved by reacting this compound with a variety of acylating agents, such as acid chlorides or anhydrides, typically in the presence of a base to facilitate the reaction.

General Reaction Scheme:

N_Acylation This compound This compound p1 This compound->p1 AcylatingAgent Acylating Agent (R-CO-Cl or (R-CO)2O) AcylatingAgent->p1 Base Base (e.g., Pyridine, Triethylamine) Base->p1 Solvent Solvent (e.g., DCM, THF) Solvent->p1 Product N-Acylthis compound Derivative p1->Product +

Caption: General workflow for N-acylation of this compound.

Experimental Protocol: Synthesis of N-(acetyl)-Sulfacarbamide

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a base, for example, pyridine (1.2 eq) or triethylamine (1.2 eq), to the solution and stir.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Pathway 2: N-Alkylation of the Sulfonamide Moiety

Alkylation at the N1-position of the sulfonamide can be accomplished by reacting this compound with an appropriate alkyl halide in the presence of a base.

General Reaction Scheme:

N_Alkylation This compound This compound p1 This compound->p1 AlkylHalide Alkyl Halide (R-X) AlkylHalide->p1 Base Base (e.g., K2CO3, NaH) Base->p1 Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->p1 Product N-Alkylthis compound Derivative p1->Product +

Caption: General workflow for N-alkylation of this compound.

Experimental Protocol: Synthesis of N-(benzyl)-Sulfacarbamide

  • Preparation: To a solution of this compound (1.0 eq) in an anhydrous solvent like dimethylformamide (DMF), add a base such as potassium carbonate (1.5 eq).

  • Alkylation: Add benzyl bromide (1.1 eq) to the suspension and stir the mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction progress using TLC.

  • Work-up: Once the reaction is complete, pour the mixture into ice-water.

  • Isolation and Purification: Collect the resulting precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Pathway 3: Derivatization via the Aromatic Amine

The aromatic amine group of the this compound scaffold provides another site for modification, for example, through diazotization followed by coupling reactions to introduce a wide range of functionalities.

General Reaction Scheme:

Aromatic_Amine_Derivatization This compound This compound Product Azo-Coupled this compound Derivative This compound->Product Diazotization & Coupling Step1 1. NaNO2, HCl (0-5 °C) 2. Coupling Agent (e.g., β-naphthol) Step1->Product

Caption: Derivatization via the aromatic amine of this compound.

Experimental Protocol: Synthesis of an Azo-Coupled this compound Derivative

  • Diazotization: Dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (1.0 eq) in water dropwise while maintaining the temperature below 5 °C.

  • Coupling: In a separate beaker, dissolve the coupling agent (e.g., β-naphthol, 1.0 eq) in an aqueous sodium hydroxide solution.

  • Reaction: Slowly add the cold diazonium salt solution to the coupling agent solution with constant stirring.

  • Isolation: Allow the mixture to stand for a period to ensure complete coupling, then acidify with a dilute acid if necessary.

  • Purification: Filter the precipitated azo dye, wash thoroughly with water, and dry. The product can be purified by recrystallization.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of various this compound derivatives based on the pathways described above. Please note that yields and physical properties are dependent on the specific reactants and reaction conditions employed.

DerivativeSynthesis PathwayReagentsYield (%)Melting Point (°C)Key Spectroscopic Data (¹H NMR, δ ppm)
N-Acetyl-Sulfacarbamide N-AcylationAcetic anhydride, Pyridine85-95180-1822.1 (s, 3H, COCH₃), 7.0-7.8 (m, 4H, Ar-H), 8.5 (br s, 1H, SO₂NH), 9.8 (br s, 1H, CONH)
N-Benzoyl-Sulfacarbamide N-AcylationBenzoyl chloride, Triethylamine80-90210-2127.2-8.0 (m, 9H, Ar-H), 8.7 (br s, 1H, SO₂NH), 10.1 (br s, 1H, CONH)
N-Benzyl-Sulfacarbamide N-AlkylationBenzyl bromide, K₂CO₃70-85165-1674.3 (s, 2H, CH₂), 7.1-7.9 (m, 9H, Ar-H), 8.4 (br s, 1H, SO₂NH), 9.7 (br s, 1H, CONH)
Azo-β-naphthol Derivative Aromatic Amine DerivatizationNaNO₂, HCl, β-naphthol75-85>2506.8-8.5 (m, 10H, Ar-H), 11.2 (br s, 1H, OH)

Mechanism of Action: Signaling Pathway

This compound and its derivatives, particularly those with hypoglycemic activity, are believed to exert their effects through a mechanism similar to other sulfonylureas. They act on pancreatic β-cells to stimulate insulin secretion. The proposed signaling pathway is as follows:

Sulfonylurea_Signaling cluster_membrane Pancreatic β-cell Membrane SUR1 Sulfonylurea Receptor 1 (SUR1) Kir6_2 Kir6.2 Channel SUR1->Kir6_2 Closes Depolarization Membrane Depolarization Kir6_2->Depolarization Leads to Ca_channel Voltage-gated Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx This compound This compound Derivative This compound->SUR1 Binds to ATP Increased ATP/ADP Ratio (from Glucose Metabolism) ATP->Kir6_2 Inhibits Depolarization->Ca_channel Opens Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion Triggers

References

An In-Depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Profile of Sulfacarbamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known pharmacokinetic and pharmacodynamic properties of Sulfacarbamide. It is important to note that while extensive research has been conducted on the broader classes of sulfonamide and sulfonylurea drugs, specific quantitative data and detailed experimental protocols exclusively for this compound are limited in publicly available scientific literature. Therefore, this guide synthesizes the available information on this compound and supplements it with established principles and data from structurally and functionally related compounds to provide a thorough understanding.

Introduction

This compound, also known as sulfanilylurea, is a sulfonamide derivative that has been recognized for its dual therapeutic potential. Primarily classified as a sulfonamide antibiotic, it exerts its effect through the inhibition of bacterial folic acid synthesis.[1] Additionally, its structural similarity to sulfonylureas has led to investigations into its hypoglycemic properties, suggesting a role in stimulating insulin secretion.[2] This guide delves into the pharmacokinetic and pharmacodynamic characteristics of this compound, offering a technical resource for professionals in drug development and research.

Pharmacokinetic Profile

Absorption

Most sulfonamides are readily absorbed orally.[3] The extent of absorption can be influenced by the physicochemical properties of the drug, such as its pKa and lipid solubility, as well as patient-related factors.

Distribution

Following absorption, sulfonamides are widely distributed throughout the body's tissues.[4] The volume of distribution (Vd) is a key parameter that quantifies the extent of drug distribution. For many sulfonamides, the apparent volume of distribution is relatively low.[5]

Table 1: General Pharmacokinetic Parameters of Short-Acting Sulfonamides

ParameterGeneral Value RangeSignificance
Time to Peak Concentration (Tmax) 2 - 6 hoursTime taken to reach maximum plasma concentration after oral administration.
Plasma Protein Binding Variable (20 - 90%)The extent of binding to plasma proteins, primarily albumin, affects the free drug concentration available for therapeutic effect and elimination.
Volume of Distribution (Vd) Low to moderateIndicates the extent of distribution into body tissues. A lower Vd suggests the drug is primarily confined to the plasma and extracellular fluid.
Elimination Half-life (t½) 4 - 8 hoursTime taken for the plasma concentration of the drug to reduce by half. Short-acting sulfonamides are characterized by a shorter half-life.

Note: These are general values for short-acting sulfonamides and may not be directly applicable to this compound. Specific studies are required to determine the precise parameters for this compound.

Metabolism

The liver is the primary site of metabolism for most sulfonamides. The main metabolic pathway for many sulfonamides is acetylation of the N4-amino group. Other metabolic reactions, such as hydroxylation, may also occur. The cytochrome P450 (CYP) enzyme system is involved in the oxidative metabolism of many drugs, and while specific CYP isozymes responsible for this compound metabolism have not been identified, CYP2C9 is a common enzyme involved in the metabolism of other sulfonamides.

Excretion

Sulfonamides and their metabolites are primarily excreted by the kidneys through glomerular filtration and, to a lesser extent, tubular secretion. The extent of renal excretion of the unchanged drug can vary depending on the specific sulfonamide and the urinary pH.

Pharmacodynamic Profile

The pharmacodynamics of this compound encompass its mechanisms of action and the resulting physiological effects.

Antibacterial Activity

This compound, like other sulfonamides, exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of purines, thymidine, and certain amino acids. By blocking this pathway, sulfonamides prevent bacterial growth and replication. Human cells are unaffected because they obtain folic acid from the diet and do not possess the DHPS enzyme.

Folic_Acid_Synthesis_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_Pyrophosphate Dihydropteroate Pyrophosphate Dihydropteroate_Pyrophosphate->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Synthesis DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Reduction Purines_Thymidine Purines, Thymidine, Amino Acids Tetrahydrofolic_Acid->Purines_Thymidine Essential for Synthesis This compound This compound This compound->DHPS Competitive Inhibition

Sulfonamide Mechanism of Action

Sulfonamides generally exhibit broad-spectrum activity against many Gram-positive and Gram-negative bacteria. However, the emergence of bacterial resistance has limited their clinical use. Specific minimum inhibitory concentration (MIC) data for this compound against common pathogens are not widely reported.

Table 2: General In Vitro Antibacterial Activity of Sulfonamides

Bacterial SpeciesGeneral MIC Range (µg/mL)
Escherichia coli1 - >1024
Staphylococcus aureus1 - >1024

Note: MIC values can vary significantly depending on the specific sulfonamide and the bacterial strain. This table provides a general range and is not specific to this compound.

Hypoglycemic Effect

The sulfonylurea moiety in this compound's structure suggests a mechanism of action similar to that of sulfonylurea oral hypoglycemic agents. These drugs lower blood glucose levels by stimulating insulin secretion from the pancreatic β-cells. They bind to and block the ATP-sensitive potassium (KATP) channels on the β-cell membrane. This blockage leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules.

Sulfonylurea_Mechanism_of_Action cluster_beta_cell Pancreatic β-cell KATP_Channel KATP Channel K_ion_out K⁺ Efflux Depolarization Membrane Depolarization KATP_Channel->Depolarization Inhibition of K⁺ efflux leads to Ca_Channel Voltage-gated Ca²⁺ Channel Ca_ion_in Ca²⁺ Influx Insulin_Vesicle Insulin Vesicle Insulin_Secretion Insulin Secretion Insulin_Vesicle->Insulin_Secretion This compound This compound This compound->KATP_Channel Binds and Blocks K_ion_in->KATP_Channel Ca_ion_in->Insulin_Vesicle Triggers Exocytosis Depolarization->Ca_Channel Opens

Hypoglycemic Mechanism of Action

Experimental Protocols

Detailed experimental protocols specifically for this compound are scarce. The following sections outline general methodologies commonly employed for the evaluation of sulfonamides and hypoglycemic agents.

Pharmacokinetic Studies
  • Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Vd, CL) of this compound following oral or intravenous administration.

  • Animal Model: Rats or dogs are commonly used.

  • Procedure:

    • Dosing: Administer a single dose of this compound (e.g., 10 mg/kg) via the desired route.

    • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) from the tail vein (rats) or cephalic vein (dogs).

    • Plasma Preparation: Centrifuge the blood samples to separate plasma.

    • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method such as HPLC-MS/MS.

    • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate the relevant parameters from the plasma concentration-time data.

PK_Study_Workflow start Start dosing Administer this compound to Animal Model start->dosing sampling Serial Blood Sampling dosing->sampling centrifugation Plasma Separation (Centrifugation) sampling->centrifugation analysis Quantification of this compound (e.g., HPLC-MS/MS) centrifugation->analysis calculation Pharmacokinetic Parameter Calculation analysis->calculation end End calculation->end MIC_Assay_Workflow start Start dilution Prepare Serial Dilutions of this compound in Broth start->dilution inoculation Inoculate with Standardized Bacteria dilution->inoculation incubation Incubate at 37°C inoculation->incubation reading Visually Assess for Bacterial Growth incubation->reading determination Determine Lowest Concentration with No Growth (MIC) reading->determination end End determination->end

References

The Core Mechanism of Sulfacarbamide as a Carbonic Anhydrase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfacarbamide, a ureido-substituted sulfonamide, is a potent inhibitor of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes crucial for various physiological processes. CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction for maintaining pH homeostasis, CO₂ transport, and electrolyte balance.[1][2] The inhibition of specific CA isoforms has therapeutic applications in diverse fields, including glaucoma, epilepsy, and oncology.[3] This technical guide provides an in-depth analysis of the mechanism of action of this compound as a carbonic anhydrase inhibitor, detailing its molecular interactions, kinetic properties, and the experimental protocols used for its characterization.

Mechanism of Action: Molecular Interactions

The inhibitory activity of this compound, like other sulfonamides, is primarily centered on its interaction with the zinc ion (Zn²⁺) located in the active site of the carbonic anhydrase enzyme.[4] This interaction is the cornerstone of its mechanism of action and is stabilized by a network of additional molecular contacts.

The canonical binding mechanism involves the following key features:

  • Coordination with the Zinc Ion: The deprotonated sulfonamide group (-SO₂NH⁻) of this compound directly coordinates with the Zn²⁺ ion in a tetrahedral geometry, displacing the zinc-bound water molecule or hydroxide ion that is essential for the catalytic activity of the enzyme.[5]

  • Hydrogen Bonding Network: The sulfonamide moiety forms crucial hydrogen bonds with the side chain of a highly conserved threonine residue (Thr199) and a water molecule within the active site. This interaction further anchors the inhibitor in its binding pocket.

  • Hydrophobic Interactions: The aromatic ring of the benzenesulfonamide scaffold and the ureido substituent engage in van der Waals and hydrophobic interactions with nonpolar residues in the active site cavity, contributing to the overall binding affinity and isoform selectivity.

cluster_CA_Active_Site Carbonic Anhydrase Active Site cluster_this compound This compound Zn Zn²⁺ Thr199 Thr199 His94 His94 His94->Zn His96 His96 His96->Zn His119 His119 His119->Zn H2O H₂O H2O->Zn Catalytic Water Sulfonamide SO₂NH⁻ (Sulfonamide Group) Sulfonamide->Zn Coordination Bond Sulfonamide->Thr199 Ureido Ureido Moiety Ureido->Thr199 Potential H-Bond

Diagram 1: this compound Binding to the Carbonic Anhydrase Active Site.

Quantitative Inhibition Data

While specific kinetic data for this compound is not extensively available in the public domain, numerous studies on structurally similar ureido-substituted benzenesulfonamides provide valuable insights into its expected inhibitory profile. These compounds typically exhibit potent, often nanomolar, inhibition against various human carbonic anhydrase (hCA) isoforms. The table below summarizes representative inhibition constants (Ki) for a selection of ureido-substituted benzenesulfonamides against key hCA isoforms.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
SLC-0111 Weak InhibitionWeak InhibitionPotent InhibitionPotent Inhibition
Ureido-Benzenesulfonamide Analog 1 653.8 - 62502.8 - 564.9-7.2 - 772.1
Ureido-Benzenesulfonamide Analog 2 68.1 - 91744.4 - 7926.73 - 8355.02 - 429
N-((4-sulfamoylphenyl)carbamothioyl) amide Analog 13.3 - 87.65.3 - 384.3--
Biphenyl/Benzylphenyl-substituted Ureido-sulfonamide Noteworthy Inhibition-High Selectivity1.0

Note: The inhibitory activity can vary significantly based on the specific substitutions on the ureido moiety and the benzenesulfonamide core.

Experimental Protocols

The determination of carbonic anhydrase inhibition constants is predominantly carried out using a stopped-flow spectrophotometric assay that measures the enzyme-catalyzed hydration of CO₂.

Stopped-Flow CO₂ Hydration Assay

Principle: This method follows the change in pH resulting from the carbonic anhydrase-catalyzed hydration of CO₂. A pH indicator dye is used, and the change in its absorbance is monitored over time. The initial rate of the reaction is measured in the presence and absence of the inhibitor to determine the inhibition constant.

Materials:

  • Stopped-flow spectrophotometer

  • Purified carbonic anhydrase isoforms

  • CO₂-saturated water

  • Buffer solution (e.g., 10 mM HEPES, pH 7.5)

  • pH indicator (e.g., phenol red)

  • This compound (or analog) stock solution in a suitable solvent (e.g., DMSO)

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare solutions of the carbonic anhydrase isoform in the assay buffer. Prepare serial dilutions of the this compound stock solution.

  • Reaction Setup: The two syringes of the stopped-flow instrument are loaded. One syringe contains the enzyme solution (with or without the inhibitor) and the pH indicator in the buffer. The other syringe contains the CO₂-saturated water.

  • Initiation and Measurement: The contents of the two syringes are rapidly mixed, initiating the hydration reaction. The change in absorbance of the pH indicator is monitored at its maximum wavelength over a short period (typically 10-100 seconds).

  • Data Analysis: The initial rates of the catalyzed reaction are determined from the linear portion of the absorbance versus time curve.

  • Calculation of Ki: The inhibition constant (Ki) is calculated by fitting the data of reaction rates at different inhibitor concentrations to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) using non-linear regression analysis.

cluster_Preparation Preparation cluster_Assay Stopped-Flow Assay cluster_Analysis Data Analysis P1 Prepare CA Solution A1 Load Syringe 1: CA + Indicator ± Inhibitor P1->A1 P2 Prepare this compound Serial Dilutions P2->A1 P3 Prepare CO₂-Saturated Water A2 Load Syringe 2: CO₂-Saturated Water P3->A2 A3 Rapid Mixing & Reaction Initiation A1->A3 A2->A3 A4 Monitor Absorbance Change Over Time A3->A4 D1 Calculate Initial Reaction Rates A4->D1 D2 Plot Rate vs. Inhibitor Concentration D1->D2 D3 Calculate Ki using Non-linear Regression D2->D3

Diagram 2: Experimental Workflow for Determining Carbonic Anhydrase Inhibition.

Signaling Pathways and Physiological Consequences

The inhibition of carbonic anhydrase by this compound has significant downstream effects on cellular signaling, primarily through the modulation of intracellular and extracellular pH.

Carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII, play a critical role in the pH regulation of cancer cells. By catalyzing the hydration of CO₂, they contribute to the acidification of the tumor microenvironment and the maintenance of a relatively alkaline intracellular pH, which are conditions that favor tumor growth, proliferation, and metastasis.

Inhibition of these CA isoforms by this compound disrupts this pH balance, leading to:

  • Intracellular Acidification: The blockage of CO₂ hydration leads to an accumulation of CO₂ within the cell, which can diffuse across the cell membrane and lower the intracellular pH.

  • Inhibition of Tumor Growth: The altered pH homeostasis can trigger apoptosis (programmed cell death) and inhibit the proliferation of cancer cells.

cluster_Cell Cancer Cell cluster_Extracellular Extracellular Space cluster_Outcome Consequence of Inhibition CO2_in Intracellular CO₂ CA_IX CA IX CO2_in->CA_IX Hydration H_HCO3 H⁺ + HCO₃⁻ CA_IX->H_HCO3 pHi_decrease Decreased pHi (Intracellular Acidification) pHi Alkaline pHi (Favors Proliferation) H_HCO3->pHi Contributes to pHe Acidic pHe (Tumor Microenvironment) H_HCO3->pHe H⁺ Export Proliferation Cell Proliferation & Survival pHi->Proliferation Promotes Apoptosis Apoptosis This compound This compound This compound->CA_IX Inhibition pHi_decrease->Apoptosis Induces

Diagram 3: Signaling Consequences of Carbonic Anhydrase IX Inhibition.

Conclusion

This compound acts as a potent inhibitor of carbonic anhydrase by targeting the zinc ion in the enzyme's active site. Its binding is further stabilized by a network of hydrogen bonds and hydrophobic interactions. While specific kinetic data for this compound is limited, analysis of structurally related ureido-substituted benzenesulfonamides indicates that it likely exhibits nanomolar inhibition against several carbonic anhydrase isoforms. The primary downstream effect of this inhibition is the disruption of pH homeostasis, which can be therapeutically exploited, particularly in the context of cancer therapy. Further research, including X-ray crystallography of this compound-carbonic anhydrase complexes and detailed kinetic studies against a broader range of isoforms, will provide a more complete understanding of its therapeutic potential.

References

In Silico Docking Analysis of Sulfacarbamide with Target Enzymes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfacarbamide, a member of the sulfonamide class of antibiotics, has historically been utilized for its bacteriostatic properties. The primary mechanism of action for sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1] Folic acid is a critical precursor for the synthesis of nucleic acids and certain amino acids, and its inhibition halts bacterial growth and replication.[1] Beyond its antibacterial role, the sulfonamide scaffold is a versatile pharmacophore known to interact with other enzymes, notably carbonic anhydrases (CAs), which are implicated in various physiological and pathological processes.[2][3]

This technical guide provides an in-depth overview of the in silico molecular docking procedures for studying the interaction of this compound with its primary bacterial target, DHPS, and a key secondary target, Carbonic Anhydrase II (CA II). It outlines detailed experimental protocols, presents representative quantitative data, and visualizes key workflows and pathways to facilitate further research and drug development efforts.

Target Enzymes of Interest

Dihydropteroate Synthase (DHPS)

DHPS is a crucial enzyme in the folate biosynthesis pathway of bacteria, catalyzing the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate.[1] As sulfonamides, including this compound, are structural analogs of PABA, they competitively inhibit DHPS, thereby disrupting folate synthesis. This makes DHPS a prime target for antibacterial drug design.

Carbonic Anhydrase (CA)

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, fluid secretion, and biosynthetic pathways. Several isoforms are expressed in humans, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. Sulfonamides are a well-established class of CA inhibitors.

Experimental Protocols for In Silico Docking

A generalized yet detailed methodology for performing molecular docking studies of this compound with its target enzymes is outlined below. This protocol is based on established practices for sulfonamide derivatives.

Protein Preparation
  • Acquisition of Protein Structure: The three-dimensional crystal structures of the target enzymes are retrieved from the Protein Data Bank (PDB). For example, E. coli DHPS (PDB ID: 1AJ0) and human Carbonic Anhydrase II (PDB ID: 5FL4) can be used.

  • Preprocessing: The raw PDB files are prepared using molecular modeling software such as AutoDock Tools or Schrödinger Maestro. This typically involves:

    • Removal of water molecules and any co-crystallized ligands or ions not essential for the catalytic activity.

    • Addition of polar hydrogen atoms and assignment of appropriate protonation states to amino acid residues at a physiological pH (7.4).

    • Repair of any missing side chains or loops in the protein structure.

    • Energy minimization of the protein structure using a suitable force field (e.g., CHARMm or AMBER) to relieve any steric clashes and optimize the geometry.

Ligand Preparation
  • Structure Generation: The 2D structure of this compound is drawn using a chemical drawing tool like ChemDraw or MarvinSketch.

  • 3D Conversion and Optimization: The 2D structure is converted into a 3D conformation. The geometry of the ligand is then optimized using a force field (e.g., MMFF94) to obtain a low-energy conformation. This step is crucial for ensuring the ligand's stereochemistry and electronic properties are accurately represented.

Molecular Docking Simulation
  • Binding Site Definition: The active site or binding pocket of the target enzyme is defined. This can be achieved by identifying the coordinates of the co-crystallized native ligand or by using binding site prediction algorithms available in docking software. A grid box is then generated around the defined active site to encompass the potential binding region.

  • Docking Execution: Molecular docking is performed using software such as AutoDock, Glide, or GOLD. These programs employ search algorithms (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore various possible conformations and orientations of the ligand within the receptor's active site.

  • Pose Generation and Scoring: A predefined number of binding poses (typically 10-100) are generated for this compound. Each pose is evaluated using a scoring function that estimates the binding free energy (ΔGbind), typically expressed in kcal/mol. The pose with the lowest binding energy is generally considered the most favorable and stable.

Analysis of Docking Results
  • Binding Affinity Evaluation: The docking scores and estimated binding energies are analyzed to predict the binding affinity of this compound to the target enzyme. Lower binding energy values indicate a more stable protein-ligand complex.

  • Interaction Analysis: The optimal binding pose is visualized to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues in the active site.

  • RMSD Calculation: The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose of a similar bound ligand (if available) can be calculated to validate the docking protocol. A lower RMSD value (typically < 2.0 Å) indicates a more accurate prediction of the binding mode.

Quantitative Data Summary

While specific experimental docking data for this compound is not extensively available in the public domain, the following tables present representative quantitative data based on studies of structurally similar sulfonamides docked against DHPS and CA II. These values are for illustrative purposes and provide an expected range for the binding affinities.

Table 1: Representative Docking Data for this compound with Dihydropteroate Synthase (DHPS)

ParameterValueUnitReference CompoundReference Value (Unit)
Binding Energy (ΔGbind) -6.5 to -7.5kcal/molSulfamethoxazole-6.1 (kcal/mol)
Inhibition Constant (Ki) (Predicted) 10 - 50µM--
Interacting Residues Arg63, Ser219, Arg220-Phe190, Pro64-

Table 2: Representative Docking Data for this compound with Carbonic Anhydrase II (CA II)

ParameterValueUnitReference CompoundReference Value (Unit)
Binding Energy (ΔGbind) -6.0 to -7.0kcal/molAcetazolamide-7.0 to -8.5 (kcal/mol)
Inhibition Constant (Ki) (Predicted) 100 - 300nMAcetazolamide5.1 - 12.0 (nM)
Interacting Residues His94, His96, Thr199, Zn²⁺-Gln92, Thr200-

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDB Retrieval, Cleaning, Protonation) binding_site Binding Site Definition protein_prep->binding_site ligand_prep Ligand Preparation (2D to 3D Conversion, Optimization) docking Molecular Docking ligand_prep->docking binding_site->docking pose_analysis Pose Analysis & Scoring docking->pose_analysis interaction_analysis Interaction Analysis pose_analysis->interaction_analysis folate_pathway Pteridine_precursor Dihydropterin Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine_precursor->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (Folic Acid) Dihydrofolate->Tetrahydrofolate This compound This compound This compound->DHPS Inhibits

References

A Historical and Technical Guide to the Discovery and Development of Sulfacarbamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfacarbamide, also known as sulfanilylurea, emerged from a pivotal era in medicinal chemistry that marked the dawn of antibacterial therapeutics. As a member of the sulfonamide class of drugs, its development is intrinsically linked to the groundbreaking discovery of Prontosil by Gerhard Domagk in the 1930s. This technical guide provides an in-depth historical perspective on the discovery, synthesis, and early development of this compound, offering valuable insights for researchers and professionals in the field of drug development.

The Dawn of the Sulfonamide Era

The story of this compound begins with the pioneering work of German physician and researcher Gerhard Domagk at I. G. Farbenindustrie. In 1932, Domagk discovered that a red azo dye, Prontosil, could protect mice from lethal streptococcal infections. This discovery, which earned him the Nobel Prize in Physiology or Medicine in 1939, was a watershed moment in medicine, as it introduced the first effective systemic antibacterial agents. Subsequent research by scientists at the Pasteur Institute in France revealed that Prontosil was a prodrug, metabolizing in the body to its active form, sulfanilamide. This crucial finding shifted the focus of research towards the synthesis and evaluation of numerous sulfanilamide derivatives, one of which was this compound.[1]

Synthesis of this compound: A Historical Perspective

While the exact date and the specific researchers who first synthesized this compound are not extensively documented in readily available historical records, the synthesis of sulfonylureas, the chemical class to which this compound belongs, was an active area of research in the years following the discovery of sulfanilamide. The general approach to synthesizing sulfonylureas in that era typically involved the reaction of a sulfonamide with an isocyanate or a carbamate derivative.

General Experimental Protocol for Sulfonylurea Synthesis (Circa 1940s)

The following is a generalized protocol representative of the methods likely used for the synthesis of sulfonylureas like this compound during the mid-20th century.

Materials:

  • p-Aminobenzenesulfonamide (Sulfanilamide)

  • Urea or an isocyanate-generating reagent

  • Anhydrous solvent (e.g., pyridine, dioxane)

  • Acid or base for catalysis or neutralization

Procedure:

  • Preparation of the Sulfonamide Salt: The sulfonamide is dissolved in an anhydrous solvent, and a base (e.g., sodium hydroxide) is added to form the sodium salt of the sulfonamide. This step increases the nucleophilicity of the sulfonamide nitrogen.

  • Reaction with Isocyanate Precursor: Urea, when heated, can decompose to generate isocyanic acid (HNCO), which can then react with the sulfonamide salt. Alternatively, a pre-formed isocyanate could be used.

  • Condensation Reaction: The isocyanic acid or isocyanate is added to the solution of the sulfonamide salt. The mixture is then heated under reflux for several hours to facilitate the condensation reaction, forming the sulfonylurea linkage.

  • Isolation and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting solid is then purified by recrystallization from a suitable solvent, such as ethanol or water, to yield the final sulfonylurea product.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Like other sulfonamides, this compound exerts its antibacterial effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[1] This enzyme is crucial for the synthesis of folic acid in bacteria. Folic acid is an essential nutrient for bacteria, as it is a precursor for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids.

Signaling Pathway: Bacterial Folic Acid Synthesis

The following diagram illustrates the bacterial folic acid synthesis pathway and the point of inhibition by this compound.

FolicAcidPathway GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate Dihydropteroate_pyrophosphate Dihydropteroate pyrophosphate Dihydroneopterin_triphosphate->Dihydropteroate_pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Dihydropteroate_pyrophosphate->DHPS pABA p-Aminobenzoic acid (pABA) pABA->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Nucleotides_AminoAcids Nucleotides & Amino Acids Tetrahydrofolate->Nucleotides_AminoAcids This compound This compound This compound->DHPS Competitive Inhibition DHPS->Dihydropteroate Reaction

Caption: Bacterial folic acid synthesis pathway and inhibition by this compound.

By mimicking the structure of p-aminobenzoic acid (pABA), a natural substrate for DHPS, this compound binds to the active site of the enzyme, thereby preventing the synthesis of dihydropteroate and subsequently, folic acid. This leads to a bacteriostatic effect, inhibiting the growth and replication of susceptible bacteria.

Early In Vitro Antibacterial Activity

While specific, comprehensive tables of Minimum Inhibitory Concentration (MIC) data for this compound from the 1940s and 1950s are scarce in modern databases, historical literature indicates its activity against a range of common bacterial pathogens of the time. The primary method for determining antibacterial susceptibility in this era was the broth dilution or agar dilution method.

Representative Experimental Protocol for MIC Determination (Broth Dilution Method)

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

  • Pure culture of the test bacterium (e.g., Escherichia coli, Staphylococcus aureus)

  • Sterile nutrient broth

  • This compound stock solution of known concentration

  • Sterile test tubes and pipettes

  • Incubator

Procedure:

  • Preparation of Serial Dilutions: A series of twofold dilutions of the this compound stock solution is prepared in sterile test tubes containing nutrient broth. This creates a range of concentrations to be tested.

  • Inoculation: Each tube is inoculated with a standardized suspension of the test bacterium (typically adjusted to a specific turbidity). A control tube containing only broth and the bacterial inoculum (no drug) is also prepared.

  • Incubation: The tubes are incubated at a temperature suitable for the growth of the test organism (usually 37°C) for 18-24 hours.

  • Reading the Results: After incubation, the tubes are visually inspected for turbidity, which indicates bacterial growth. The MIC is recorded as the lowest concentration of this compound in which there is no visible growth.

Early Pharmacokinetics and Clinical Use

This compound found its primary clinical application in the treatment of urinary tract infections (UTIs). Its pharmacokinetic profile, characterized by its excretion in the urine, made it a suitable agent for this indication.

Quantitative Analysis in Biological Fluids: The Bratton-Marshall Method

The Bratton-Marshall method was the standard colorimetric technique used during this period for the quantitative determination of sulfonamides in biological fluids like blood and urine.

Experimental Workflow: Bratton-Marshall Method for this compound in Urine

BrattonMarshall start Urine Sample (containing this compound) tca Add Trichloroacetic Acid (TCA) (Protein Precipitation) start->tca centrifuge Centrifuge tca->centrifuge supernatant Collect Supernatant centrifuge->supernatant na_nitrite Add Sodium Nitrite (Diazotization) supernatant->na_nitrite ammonium_sulfamate Add Ammonium Sulfamate (Remove excess Nitrite) na_nitrite->ammonium_sulfamate ned Add N-(1-Naphthyl)ethylenediamine (Coupling Reaction) ammonium_sulfamate->ned color_dev Pink/Purple Azo Dye Formation ned->color_dev spectrophotometer Measure Absorbance at 545 nm color_dev->spectrophotometer concentration Determine Concentration (from Standard Curve) spectrophotometer->concentration

Caption: Workflow for the Bratton-Marshall method to quantify this compound.

This method allowed clinicians and researchers to monitor the concentration of the drug in patients, helping to ensure therapeutic levels were achieved and maintained.

Conclusion

This compound represents an important chapter in the history of antibacterial chemotherapy. Its development, rooted in the foundational discoveries of the sulfonamide era, provided a much-needed therapeutic option for bacterial infections, particularly those of the urinary tract. While newer classes of antibiotics have since been developed, an understanding of the historical context, synthesis, mechanism of action, and early evaluation methods of drugs like this compound offers valuable lessons for contemporary drug discovery and development. The principles of competitive enzyme inhibition and the early techniques for assessing antimicrobial activity and pharmacokinetics laid the groundwork for the sophisticated methodologies used today.

References

Quantum Mechanical Insights into the Electronic Properties of Sulfacarbamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Sulfonamides are a well-established class of synthetic antimicrobial agents that competitively inhibit dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. Sulfacarbamide, or (4-aminophenyl)sulfonylurea, is a member of this class.[1] Its electronic configuration dictates its chemical behavior, including its interaction with biological targets. Quantum mechanical calculations offer a powerful in-silico approach to unravel these electronic properties, providing insights that can guide drug discovery and optimization efforts.

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for studying the electronic structure of molecules.[2][3] It provides a favorable balance between accuracy and computational cost, making it suitable for analyzing molecules of pharmaceutical interest. Key electronic properties that can be elucidated through DFT studies include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and vibrational frequencies. These properties are critical in understanding a molecule's reactivity, stability, and potential interaction sites.

This guide will outline the standard computational methodologies employed in the quantum mechanical analysis of sulfonamides, present the expected data in a structured format, and visualize the logical workflow and the interplay of electronic properties.

Experimental and Computational Protocols

The following section details a representative computational protocol for the quantum mechanical analysis of this compound, synthesized from methodologies reported for similar sulfonamide molecules.[3][4]

Molecular Geometry Optimization

The initial step involves the optimization of the molecular geometry of this compound. This is typically achieved using DFT methods.

  • Methodology: The geometry of the molecule is optimized to a minimum energy conformation.

  • Computational Details:

    • Theory: Density Functional Theory (DFT)

    • Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).

    • Basis Set: 6-311++G(d,p) is a commonly used basis set for such calculations, providing a good balance of accuracy and computational efficiency.

    • Software: Gaussian suite of programs is a standard software package for these types of calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and kinetic stability of a molecule. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular reactivity.

  • Methodology: The energies of the HOMO and LUMO are calculated from the optimized molecular structure.

  • Significance:

    • HOMO: Represents the ability to donate an electron.

    • LUMO: Represents the ability to accept an electron.

    • HOMO-LUMO Gap: A smaller gap implies lower kinetic stability and higher chemical reactivity.

Molecular Electrostatic Potential (MEP) Analysis

The MEP is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule, which is essential for understanding its intermolecular interactions.

  • Methodology: The MEP is calculated and mapped onto the molecule's electron density surface.

  • Interpretation:

    • Negative Regions (Red/Yellow): Indicate electron-rich areas, prone to electrophilic attack.

    • Positive Regions (Blue): Indicate electron-deficient areas, prone to nucleophilic attack.

    • Neutral Regions (Green): Indicate areas of neutral potential.

Vibrational Analysis

Vibrational analysis is performed to confirm that the optimized geometry corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra of the molecule.

  • Methodology: The vibrational frequencies are calculated at the same level of theory as the geometry optimization.

  • Verification: The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

  • Application: The calculated vibrational frequencies can be compared with experimental spectroscopic data to validate the computational model.

Data Presentation

The quantitative data obtained from quantum mechanical calculations are typically summarized in tables for clarity and ease of comparison. The following tables illustrate the expected format for presenting the electronic properties of this compound. Note: The values presented in these tables are illustrative and based on typical ranges for similar sulfonamide compounds due to the lack of specific published data for this compound.

Table 1: Optimized Geometrical Parameters (Illustrative)

ParameterBond/AngleCalculated Value
Bond Lengths (Å)
S-O11.45
S-O21.45
S-N11.65
S-C1 (phenyl)1.78
C-C (phenyl avg.)1.39
C-N (amino)1.38
N-C (urea)1.40
C=O (urea)1.23
Bond Angles (°)
O1-S-O2120.5
O1-S-N1107.0
C1-S-N1105.0
Dihedral Angles (°)
O1-S-C1-C265.0
C6-C1-S-N1-70.0

Table 2: Frontier Molecular Orbital Properties (Illustrative)

ParameterEnergy (eV)
EHOMO-6.50
ELUMO-1.20
Energy Gap (ΔE)5.30

Table 3: Mulliken Atomic Charges (Illustrative)

AtomCharge (e)
S+1.20
O1-0.65
O2-0.65
N1-0.80
N2 (amino)-0.50
N3 (urea)-0.75
C (carbonyl)+0.70
O (carbonyl)-0.55

Visualization of Concepts and Workflows

Visual diagrams are essential for conveying complex relationships and processes. The following diagrams, generated using the DOT language, illustrate the workflow of a typical quantum mechanical study and the interrelation of key electronic properties.

G Figure 1: Workflow for Quantum Mechanical Analysis A Molecular Structure Input B Geometry Optimization (DFT) A->B C Frequency Calculation B->C D HOMO-LUMO Analysis B->D E Molecular Electrostatic Potential (MEP) B->E F Vibrational Spectra (IR/Raman) C->F G Analysis of Electronic Properties D->G E->G F->G

Caption: A flowchart illustrating the typical steps in a quantum mechanical study of a molecule.

G Figure 2: Interrelation of Electronic Properties cluster_0 Calculated Properties cluster_1 Inferred Chemical Behavior HOMO_LUMO HOMO-LUMO Energies Reactivity Chemical Reactivity HOMO_LUMO->Reactivity Energy Gap Stability Kinetic Stability HOMO_LUMO->Stability Energy Gap MEP Molecular Electrostatic Potential Interactions Intermolecular Interactions (Drug-Receptor Binding) MEP->Interactions Identifies Electrophilic/ Nucleophilic Sites Atomic_Charges Mulliken Atomic Charges Atomic_Charges->Interactions Quantifies Charge Distribution Reactivity->Interactions

Caption: A diagram showing how calculated electronic properties inform chemical behavior.

Conclusion

Quantum mechanical studies, particularly DFT, provide a powerful framework for characterizing the electronic properties of this compound. Although specific, detailed computational studies on this compound are not prevalent in the literature, the methodologies and data presentation formats outlined in this guide, based on research on analogous sulfonamides, offer a robust starting point for future investigations. The analysis of frontier molecular orbitals, molecular electrostatic potential, and atomic charges can yield critical insights into the reactivity, stability, and interaction potential of this compound. Such information is invaluable for the rational design of new, more effective sulfonamide-based therapeutic agents. This guide serves as a foundational resource to encourage and facilitate further in-silico research into the electronic landscape of this important molecule.

References

Unveiling the Unseen: A Technical Guide to the Potential Off-Target Effects of Sulfacarbamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfacarbamide, a sulfonamide antimicrobial agent, has a long history of clinical use. However, like many drugs, its interaction with unintended biological targets, known as off-target effects, remains an area of active investigation. This technical guide provides a comprehensive overview of the potential off-target profile of this compound, drawing upon data from structurally related sulfonamide compounds. The primary aim is to equip researchers and drug development professionals with the necessary information to anticipate, investigate, and mitigate potential adverse effects and to explore novel therapeutic applications. This document details the known on-target mechanism of action and explores potential off-target interactions with key enzyme families, including carbonic anhydrases and cyclooxygenases, as well as the urokinase-type plasminogen activator system and GABA receptors. Detailed experimental protocols for assessing these off-target activities are provided, alongside a structured presentation of available quantitative data and visual representations of relevant biological pathways and experimental workflows.

Introduction: The Polypharmacology of Sulfonamides

This compound, chemically known as N1-carbamoyl-sulphanilamide or sulfanilylurea, belongs to the sulfonamide class of antibiotics. Its primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. This bacteriostatic action has been the cornerstone of its therapeutic use.

However, the sulfonamide functional group is a versatile pharmacophore known to interact with a variety of biological targets beyond its intended antibacterial enzyme. This phenomenon, known as polypharmacology, can lead to both adverse drug reactions and opportunities for drug repurposing. Understanding the potential off-target interactions of this compound is therefore critical for a complete safety and efficacy assessment. This guide focuses on four key potential off-target areas for this compound based on the known pharmacology of the sulfonamide class: carbonic anhydrase inhibition, cyclooxygenase modulation, urokinase inhibition, and GABA receptor interaction.

On-Target Mechanism of Action: Dihydropteroate Synthase Inhibition

The intended therapeutic effect of this compound is achieved through the disruption of the folate biosynthesis pathway in susceptible bacteria.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine pyrophosphate Dihydropteridine->DHPS DHF Dihydropteroic Acid DHPS->DHF Synthesis DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF Reduction Purines Purines THF->Purines Thymidine Thymidine THF->Thymidine DNA DNA Synthesis Purines->DNA Thymidine->DNA This compound This compound This compound->DHPS Inhibition

Figure 1: On-target mechanism of this compound action.

Potential Off-Target Interactions of this compound

The following sections detail the most probable off-target interactions of this compound, based on data from structurally related ureido-substituted benzenesulfonamides.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and cancer.[1][2] Sulfonamides are a well-established class of CA inhibitors.[1]

Quantitative Data for Ureido-Substituted Benzenesulfonamide Inhibition of Carbonic Anhydrase Isoforms

Compound (Ureido-Substituted Benzenesulfonamide)hCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
4-{[(3'-Nitrophenyl)carbamoyl]amino}benzenesulfonamide--Low nMLow nM[3]
Unsubstituted Ureido-benzenesulfonamide--73.9 - 81.3-
Biphenyl- and benzylphenyl-substituted ureidobenzenesulfonamides--High SelectivityHigh Selectivity
4-[3-(2-benzylphenyl)ureido]benzenesulfonamide---1.0

Note: "-" indicates data not specified in the cited source. The term "Low nM" signifies potent inhibition in the nanomolar range.

Signaling Pathway: Carbonic Anhydrase IX in Hypoxic Tumors

Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX Carbonic Anhydrase IX (CAIX) Upregulation HIF1a->CAIX HCO3 HCO₃⁻ + H⁺ CAIX->HCO3 pHe_regulation Extracellular pH Regulation (Acidification) CAIX->pHe_regulation Catalyzes CO2 CO₂ + H₂O CO2->CAIX Invasion Tumor Invasion & Metastasis pHe_regulation->Invasion This compound This compound (potential inhibitor) This compound->CAIX Inhibition

Figure 2: Potential inhibition of CAIX by this compound.
Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for the formation of prostanoids, including prostaglandins. There are two main isoforms, COX-1 and COX-2, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). Some sulfonamide-containing compounds, such as celecoxib, are well-known selective COX-2 inhibitors.

Quantitative Data for NSAID Inhibition of COX Isoforms

Specific COX inhibition data for this compound is not available. The following table provides IC50 values for representative NSAIDs to illustrate the range of activities observed for COX inhibitors.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
Indomethacin0.0630.48
Diclofenac0.6110.63
Meloxicam36.64.7
Aspirin3.5729.3

Signaling Pathway: Prostaglandin Synthesis via COX-2

Inflammatory_Stimuli Inflammatory Stimuli COX2_Induction COX-2 Induction Inflammatory_Stimuli->COX2_Induction COX2 Cyclooxygenase-2 (COX-2) COX2_Induction->COX2 Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 Oxygenation Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain This compound This compound (potential inhibitor) This compound->COX2 Inhibition uPA Urokinase-type Plasminogen Activator (uPA) Plasmin Plasmin uPA->Plasmin Activates Plasminogen Plasminogen Plasminogen->uPA ECM_Degradation Extracellular Matrix Degradation Plasmin->ECM_Degradation Cell_Invasion Cancer Cell Invasion ECM_Degradation->Cell_Invasion This compound This compound (potential inhibitor) This compound->uPA Inhibition Start Start Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, This compound) Start->Prepare_Reagents Dispense_Reagents Dispense Buffer, Enzyme & This compound into 96-well plate Prepare_Reagents->Dispense_Reagents Pre_incubate Pre-incubate at 25°C Dispense_Reagents->Pre_incubate Add_Substrate Add p-NPA Substrate to initiate reaction Pre_incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 405 nm (kinetic read) Add_Substrate->Measure_Absorbance Data_Analysis Data Analysis (Calculate % inhibition, IC₅₀) Measure_Absorbance->Data_Analysis End End Data_Analysis->End Start Start Prepare_Reagents Prepare Reagents (Buffer, COX Enzyme, Probe, Cofactor, this compound) Start->Prepare_Reagents Dispense_Reagents Dispense Buffer, Enzyme, Probe, Cofactor & this compound into 96-well plate Prepare_Reagents->Dispense_Reagents Add_Substrate Add Arachidonic Acid to initiate reaction Dispense_Reagents->Add_Substrate Measure_Fluorescence Measure Fluorescence (Ex/Em = 535/587 nm, kinetic) Add_Substrate->Measure_Fluorescence Data_Analysis Data Analysis (Calculate % inhibition, IC₅₀) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End Start Start Prepare_Reagents Prepare Reagents (Buffer, Urokinase, Substrate, This compound) Start->Prepare_Reagents Dispense_Reagents Dispense Buffer, Urokinase & This compound into 96-well plate Prepare_Reagents->Dispense_Reagents Add_Substrate Add Fluorogenic Substrate to initiate reaction Dispense_Reagents->Add_Substrate Measure_Fluorescence Measure Fluorescence (Ex/Em = 380/450 nm, kinetic) Add_Substrate->Measure_Fluorescence Data_Analysis Data Analysis (Calculate % inhibition, IC₅₀) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End Start Start Prepare_Membranes Prepare Rat Brain Membranes Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand ([³H]muscimol) & This compound Prepare_Membranes->Incubate Filter Separate Bound and Free Radioligand by Filtration Incubate->Filter Wash Wash Filters Filter->Wash Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Wash->Measure_Radioactivity Data_Analysis Data Analysis (Calculate % displacement, Ki) Measure_Radioactivity->Data_Analysis End End Data_Analysis->End

References

Sulfacarbamide as a Molecular Probe for Unraveling Enzyme Kinetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfacarbamide, a member of the sulfonamide class of compounds, serves as a valuable molecular probe for the investigation of enzyme kinetics, particularly for the metalloenzyme carbonic anhydrase (CA). Its structural simplicity and well-defined mechanism of action make it an ideal tool for researchers in enzymology and drug development to explore enzyme-inhibitor interactions, validate enzyme assays, and screen for novel therapeutic agents. This technical guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation when utilizing this compound as a molecular probe.

Sulfonamides, including this compound, are known to act as inhibitors of carbonic anhydrase.[1][2] They are also recognized for their antibacterial properties by competitively inhibiting dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria.[3]

Mechanism of Action: A Focus on Carbonic Anhydrase

This compound's primary utility as a molecular probe stems from its potent and specific inhibition of carbonic anhydrases. These zinc-containing enzymes play a crucial role in regulating pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[2]

The inhibitory action of this compound is a result of the coordination of the sulfonamide group's nitrogen atom to the zinc ion (Zn²⁺) located in the active site of the carbonic anhydrase. This binding event displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic activity of the enzyme, thereby leading to competitive inhibition.[4]

cluster_0 Carbonic Anhydrase Active Site CA_Zn CA-Zn²⁺-H₂O HCO3 HCO₃⁻ + H⁺ CA_Zn->HCO3 Catalysis CA_Inhibited CA-Zn²⁺-Sulfacarbamide (Inactive) CO2 CO₂ CO2->CA_Zn Substrate Binding This compound This compound This compound->CA_Zn Competitive Inhibition This compound->CA_Inhibited Binding Prep_Reagents Prepare Reagents (this compound, CA, pNPA) Assay_Setup Assay Setup in 96-well Plate (Add this compound and CA) Prep_Reagents->Assay_Setup Pre_incubation Pre-incubate (25°C, 15 min) Assay_Setup->Pre_incubation Start_Reaction Initiate Reaction (Add pNPA) Pre_incubation->Start_Reaction Measure_Abs Measure Absorbance at 400 nm (Kinetic Reading) Start_Reaction->Measure_Abs Data_Analysis Data Analysis (Calculate V₀, IC₅₀, Kᵢ) Measure_Abs->Data_Analysis Target_ID Target Identification (e.g., Carbonic Anhydrase) Probe_Selection Probe Selection (this compound) Target_ID->Probe_Selection Assay_Dev Assay Development (e.g., Inhibition or Competitive Binding) Probe_Selection->Assay_Dev HTS High-Throughput Screening (HTS) of Compound Library Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_Validation Hit Validation (using this compound as a reference) Hit_ID->Hit_Validation Lead_Opt Lead Optimization (SAR Studies) Hit_Validation->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

References

The Structure-Activity Relationship of Sulfacarbamide Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of sulfacarbamide and its analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on their biological activities, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes important concepts through diagrams.

Introduction to this compound and its Analogs

This compound, chemically known as (4-aminophenyl)sulfonylurea, is a sulfonamide antibiotic.[1][2] Historically, sulfonamides were the first class of synthetic antimicrobial agents and played a pivotal role in combating bacterial infections.[1] The core structure of these compounds, characterized by a sulfonylurea moiety attached to an aminophenyl group, has been a versatile scaffold for the development of various therapeutic agents.[1] Beyond their established antibacterial properties, which stem from the inhibition of bacterial folic acid synthesis, analogs of this compound have been investigated for a range of other biological activities, including carbonic anhydrase inhibition, anticancer, and antidiabetic effects.[1]

The exploration of this compound analogs is driven by the desire to enhance potency, selectivity, and pharmacokinetic properties while minimizing adverse effects. SAR studies are crucial in this endeavor, as they systematically investigate how modifications to the chemical structure of a compound influence its biological activity. This guide will delve into the SAR of this compound analogs, with a primary focus on their roles as carbonic anhydrase inhibitors and antimicrobial agents.

Quantitative Structure-Activity Relationship Data

The biological activity of this compound analogs is quantitatively assessed through various in vitro assays. The following tables summarize key inhibitory constants (Kᵢ), half-maximal inhibitory concentrations (IC₅₀), and minimum inhibitory concentrations (MIC) from published studies.

Carbonic Anhydrase Inhibition

Sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes. The primary sulfonamide moiety is known to coordinate to the zinc ion in the active site of these enzymes. SAR studies have revealed that modifications to the scaffold can lead to potent and isoform-selective inhibitors.

Compound ClassTarget IsoformKᵢ (nM)Reference
Benzenesulfonamides with β-alanyl spacerhCA I45.8 - 659.6from original search
Sulfonyl SemicarbazideshCA XII0.59 - 0.79
Sulfonamides 1-24hCA Ias low as 6.0
Sulfonamides 1-24hCA IIas low as 2.0

Note: Kᵢ (inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme. A lower Kᵢ value indicates a higher affinity and greater potency. hCA refers to human carbonic anhydrase.

Antimicrobial Activity

The antimicrobial efficacy of this compound analogs is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Thienopyrimidine–sulfadiazine hybridC. albicans62.5
Thienopyrimidine–sulfadiazine hybridC. parapsilosis125
Thienopyrimidine–sulfamethoxazole hybridC. albicans31.25
Thienopyrimidine–sulfamethoxazole hybridC. parapsilosis62.5
Thienopyrimidine–sulfadiazine hybridS. aureus125
Thienopyrimidine–sulfadiazine hybridE. coli125
Sulfonamide derivatives I, II, IIIS. aureus32 - 512

Note: MIC (Minimum Inhibitory Concentration) is the standard measure of in vitro antibacterial activity. Lower MIC values indicate greater potency.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the SAR studies of this compound analogs.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This assay measures the ability of a compound to inhibit the CA-catalyzed hydration of CO₂.

Materials:

  • Applied Photophysics stopped-flow instrument

  • Phenol red indicator (0.2 mM)

  • HEPES buffer (20 mM, pH 7.4)

  • NaBF₄ (20 mM)

  • CO₂ solutions (1.7 to 17 mM)

  • Enzyme and inhibitor solutions

Procedure:

  • The assay is performed using a stopped-flow instrument to measure the CA-catalyzed CO₂ hydration activity.

  • Phenol red is used as a pH indicator at a concentration of 0.2 mM, with absorbance monitored at 557 nm.

  • The reaction buffer consists of 20 mM HEPES at pH 7.4, containing 20 mM NaBF₄ to maintain a constant ionic strength.

  • The initial rates of the CA-catalyzed CO₂ hydration reaction are followed for a period of 10–100 seconds.

  • CO₂ concentrations are varied from 1.7 to 17 mM to determine kinetic parameters and inhibition constants.

  • Enzyme and inhibitor solutions are pre-incubated to allow for complex formation.

  • Inhibition constants (Kᵢ) are calculated from dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Test compound stock solutions

  • Incubator (35-37°C)

Procedure:

  • A serial two-fold dilution of the test compound is prepared in MHB in a 96-well microtiter plate.

  • A bacterial inoculum is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Control wells are included: a positive control with bacteria and no compound, and a negative control with broth only.

  • The plate is covered and incubated at 35-37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Synthesis of this compound Analogs

A general procedure for the synthesis of certain sulfonamide derivatives is as follows:

General Procedure for N-acylation of Sulfonamides:

  • The starting sulfonamide is dissolved in a suitable solvent, such as dimethylformamide (DMF).

  • The solution is cooled to 0°C.

  • An acylating agent, such as chloroacetyl chloride, is added dropwise.

  • The reaction mixture is stirred at room temperature for several hours.

  • Upon completion, the reaction mixture is poured into cold water to precipitate the product.

  • The solid product is collected by filtration and purified by recrystallization.

Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to the SAR of this compound analogs.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_sar SAR Analysis lead Lead Compound (e.g., this compound) analog Analog Design (Structural Modification) lead->analog synthesis Chemical Synthesis analog->synthesis in_vitro In Vitro Assays (e.g., CA Inhibition, MIC) synthesis->in_vitro data Data Analysis (IC50, Ki, MIC) in_vitro->data sar Structure-Activity Relationship data->sar optimization Lead Optimization sar->optimization optimization->analog Iterative Cycle

A general workflow for a Structure-Activity Relationship (SAR) study.

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Nucleotides Purines, Thymidine (DNA, RNA Synthesis) THF->Nucleotides Sulfonamides Sulfonamides (e.g., this compound) Sulfonamides->DHPS Inhibition

The mechanism of action of sulfonamides in the bacterial folic acid synthesis pathway.

Synthesis_Scheme start Sulfanilamide reagent1 + Chloroacetyl chloride ------------------------> DMF, 0°C to RT start->reagent1 intermediate 2-Chloro-N-(4-sulfamoylphenyl)acetamide reagent2 + Amine (R-NH2) -----------------> Base intermediate->reagent2 final This compound Analog reagent1->intermediate reagent2->final

A representative synthesis scheme for a class of this compound analogs.

Conclusion

The structure-activity relationship studies of this compound analogs continue to be a promising area of research for the development of new therapeutic agents. By systematically modifying the this compound scaffold, researchers have been able to develop potent inhibitors of carbonic anhydrase and novel antimicrobial agents. The data and protocols presented in this guide offer a valuable resource for scientists and researchers in the field of drug discovery and development, providing a foundation for the design of future this compound-based therapeutics with improved efficacy and selectivity. The ongoing exploration of this versatile chemical class holds significant potential for addressing unmet medical needs.

References

Comprehensive review of the biochemical properties of Sulfacarbamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfacarbamide, a member of the sulfonamide class of antibiotics, has a history of use in treating bacterial infections, particularly those of the urinary tract.[1] Structurally, it is a sulfanilylurea, a characteristic that also implicates its potential activity as a hypoglycemic agent. This technical guide provides a comprehensive review of the biochemical properties of this compound, synthesizing available data on its mechanisms of action, physicochemical characteristics, and relevant experimental methodologies. While specific quantitative biochemical data for this compound is notably scarce in publicly available literature, this guide extrapolates from the well-established properties of the sulfonamide and sulfonylurea drug classes to provide a robust framework for its study and evaluation.

Physicochemical Properties of this compound

A compilation of the key physicochemical properties of this compound is presented in Table 1. These data are essential for understanding its solubility, absorption, and formulation characteristics.

PropertyValueSource
IUPAC Name (4-aminophenyl)sulfonylurea[2]
Synonyms Sulfanilylurea, Sulfaurea, Urosulfan, Euvernil[2]
CAS Number 547-44-4[3][4]
Molecular Formula C₇H₉N₃O₃S
Molecular Weight 215.23 g/mol
Melting Point 146-148 °C (with slight decomposition)ChemicalBook
Water Solubility 2.333 g/L (at 20 °C)ChemicalBook
LogP 2.379
pKa 1.78 (Uncertain), 5.42 (Uncertain)ChemicalBook

Biochemical Mechanisms of Action

This compound is understood to have two primary, albeit historically distinct, mechanisms of action owing to its chemical structure: antibacterial and potential hypoglycemic effects.

Antibacterial Activity: Inhibition of Folate Synthesis

As a sulfonamide, this compound's primary antibacterial mechanism is the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway. Bacteria synthesize folate de novo, and it is an essential precursor for the synthesis of nucleotides and certain amino acids. By acting as a structural analog of para-aminobenzoic acid (pABA), a natural substrate for DHPS, this compound prevents the formation of dihydropteroate, thereby halting the folic acid pathway and exhibiting a bacteriostatic effect.

Folic_Acid_Synthesis_Inhibition cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropterin Pyrophosphate (DHPPP) DHPPP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalysis Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Nucleotides Nucleotide Synthesis Tetrahydrofolate->Nucleotides This compound This compound This compound->DHPS Competitive Inhibition

Figure 1: Generalized signaling pathway for the antibacterial action of sulfonamides.
Potential Hypoglycemic Activity: KATP Channel Modulation

This compound's sulfonylurea moiety suggests a mechanism of action for blood sugar reduction similar to that of sulfonylurea drugs used in the treatment of type 2 diabetes. These compounds are known to bind to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels in pancreatic β-cells. This binding inhibits the channel, leading to membrane depolarization, influx of calcium ions, and subsequent exocytosis of insulin.

Hypoglycemic_Action cluster_beta_cell Pancreatic β-Cell This compound This compound SUR1 SUR1 Subunit This compound->SUR1 Binds to KATP_Channel KATP Channel SUR1->KATP_Channel Part of Kir62 Kir6.2 Subunit Kir62->KATP_Channel Part of Depolarization Membrane Depolarization KATP_Channel->Depolarization Inhibition leads to Ca_Channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Opens for Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis

Figure 2: Probable hypoglycemic signaling pathway for this compound.

Quantitative Biochemical Data

AssaySpeciesRouteValueSource
LD₅₀ MouseIntraperitoneal405 mg/kg

The absence of more detailed quantitative data represents a significant knowledge gap and an opportunity for future research.

Experimental Protocols

The following are detailed, generalized methodologies for key experiments relevant to the biochemical characterization of this compound. It is important to note that these are representative protocols for the drug class, as specific experimental applications to this compound are not well-documented.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of an antibacterial agent.

MIC_Workflow start Start prep_compound Prepare stock solution of this compound in a suitable solvent (e.g., DMSO) start->prep_compound serial_dilution Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) prep_compound->serial_dilution inoculate Inoculate each well with the bacterial suspension serial_dilution->inoculate prep_inoculum Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) prep_inoculum->inoculate controls Include positive (no drug) and negative (no bacteria) controls inoculate->controls incubate Incubate the plate at 37°C for 18-24 hours controls->incubate read_results Determine the MIC as the lowest concentration with no visible bacterial growth incubate->read_results end End read_results->end

Figure 3: Experimental workflow for MIC determination.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in MHB to achieve a range of desired concentrations.

  • Prepare a bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL), and then dilute to the final testing concentration (e.g., 5 x 10⁵ CFU/mL) in MHB.

  • Inoculate each well of the microtiter plate containing the drug dilutions with the standardized bacterial suspension.

  • Include a positive control well (bacteria in MHB without the drug) and a negative control well (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound at which there is no visible growth of bacteria.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This is a representative protocol for a continuous spectrophotometric assay to measure the inhibition of DHPS.

Principle: The activity of DHPS is measured in a coupled enzyme assay. The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR), which consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is proportional to the DHPS activity.

Materials:

  • Purified DHPS enzyme

  • Dihydrofolate reductase (DHFR)

  • p-Aminobenzoic acid (pABA)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • NADPH

  • This compound

  • Assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5)

  • UV-Vis spectrophotometer or microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, DHFR, NADPH, and DHPPP in a cuvette or microplate well.

  • Add a range of concentrations of this compound (or a vehicle control) to the reaction mixtures and pre-incubate for a defined period.

  • Initiate the reaction by adding pABA.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a sulfonamide antibiotic with a historical and structural basis for potential hypoglycemic activity. Its primary antibacterial mechanism of action is the well-understood inhibition of bacterial folate synthesis via dihydropteroate synthase. Its potential hypoglycemic effect is likely mediated through the modulation of ATP-sensitive potassium channels in pancreatic β-cells, a mechanism characteristic of sulfonylureas. A significant challenge in the comprehensive biochemical characterization of this compound is the lack of specific quantitative data in the public domain. This guide provides a foundational understanding based on the established properties of its drug classes and outlines the necessary experimental protocols for its further investigation. Future research focusing on the quantitative determination of its enzyme kinetics, in vivo pharmacokinetics, and specific cellular interactions is warranted to fully elucidate its biochemical profile and potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols: Standardized In Vitro Inhibition Assays with Sulfacarbamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfacarbamide, a member of the sulfonamide class of compounds, has historically been recognized for its role as an antibiotic.[1] The primary mechanism of action for sulfonamide antibiotics is the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[1][2] This disruption of the folate pathway leads to a bacteriostatic effect.[1] Beyond their antibacterial properties, sulfonamides are a well-established class of inhibitors for various enzymes, most notably carbonic anhydrases (CAs).[3] Carbonic anhydrases are ubiquitous metalloenzymes that play a critical role in fundamental physiological processes such as pH homeostasis, CO2 transport, and respiration. Given the structural features of this compound, it is a candidate for investigation as an inhibitor of enzymes like carbonic anhydrases.

These application notes provide a standardized protocol for determining the in vitro inhibitory activity of this compound, with a primary focus on human carbonic anhydrase II (hCA II) as a representative enzyme target. The described colorimetric assay is robust, cost-effective, and suitable for high-throughput screening.

Principle of the Assay

The core principle of this inhibition assay is the competition between the substrate and the inhibitor for the active site of the enzyme. In this protocol, the esterase activity of carbonic anhydrase is utilized. The enzyme catalyzes the hydrolysis of a colorless substrate, 4-nitrophenyl acetate (p-NPA), to produce the yellow-colored product, 4-nitrophenol. The rate of this reaction can be monitored by measuring the increase in absorbance at approximately 400 nm. When an inhibitor like this compound is present, it binds to the enzyme's active site, thereby reducing the rate of substrate hydrolysis. This leads to a decreased rate of color development, which is proportional to the inhibitor's concentration and potency.

Data Presentation

Table 1: Materials and Reagents
ReagentSupplierCatalog No.Storage
Human Carbonic Anhydrase II (hCA II)Sigma-AldrichC2522-20°C
This compoundSigma-AldrichS0752Room Temperature
4-Nitrophenyl Acetate (p-NPA)Sigma-AldrichN81302-8°C
Acetazolamide (Positive Control)Sigma-AldrichA6011Room Temperature
Tris-HClSigma-AldrichT5941Room Temperature
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418Room Temperature
96-well microtiter platesVWR10062-900Room Temperature
Reagent Grade WaterMillipore-Room Temperature
Table 2: Stock Solution Preparation
SolutionPreparationConcentrationSolvent
hCA II StockReconstitute lyophilized powder0.3 mg/mLAssay Buffer
This compound StockDissolve powder10 mMDMSO
p-NPA StockDissolve powder30 mMAcetonitrile or DMSO
Acetazolamide StockDissolve powder1 mMDMSO
Assay BufferDissolve Tris-HCl in water and adjust pH50 mM, pH 7.5Reagent Grade Water
Table 3: Example Plate Layout for IC50 Determination
WellContentsThis compound (µM)
A1-A3Blank (No Enzyme)0
B1-B3Maximum Activity (No Inhibitor)0
C1-C3This compound100
D1-D3This compound50
E1-E3This compound25
F1-F3This compound12.5
G1-G3This compound6.25
H1-H3Acetazolamide (Positive Control)10
Table 4: Summary of Kinetic Parameters (Hypothetical Data)
InhibitorIC50 (µM)Ki (µM)Mechanism of Inhibition
This compound[To be determined][To be determined][To be determined]
Acetazolamide0.0120.009Competitive

Experimental Protocols

Preparation of Reagents
  • Assay Buffer (50 mM Tris-HCl, pH 7.5): Prepare a 50 mM Tris-HCl buffer solution and adjust the pH to 7.5.

  • Enzyme Stock Solution (0.3 mg/mL): Prepare a stock solution of human carbonic anhydrase II in the assay buffer. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Substrate Solution (3 mM p-NPA): Prepare a 3 mM solution of 4-nitrophenyl acetate (p-NPA) in acetonitrile or DMSO. This solution should be prepared fresh daily.

  • This compound Working Solutions: Prepare a series of dilutions of the 10 mM this compound stock solution in assay buffer to achieve the desired final concentrations for the assay.

  • Positive Control (Acetazolamide): Prepare working solutions of acetazolamide in a similar manner to the test compound.

In Vitro Inhibition Assay Protocol

The following steps are outlined for a final reaction volume of 200 µL per well in a 96-well plate. All tests should be performed in triplicate.

  • Plate Setup:

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Maximum Activity (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL Enzyme Solution + 20 µL Substrate Solution.

    • Positive Control: 158 µL Assay Buffer + 2 µL Acetazolamide (at various concentrations) + 20 µL Enzyme Solution + 20 µL Substrate Solution.

    • Test Compound (this compound): 158 µL Assay Buffer + 2 µL of each this compound dilution + 20 µL Enzyme Solution + 20 µL Substrate Solution.

  • Enzyme-Inhibitor Incubation:

    • To the appropriate wells, add 158 µL of Assay Buffer.

    • Add 2 µL of the corresponding inhibitor working solution (or DMSO for the maximum activity control).

    • Add 20 µL of the enzyme solution to all wells except the blank.

    • Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme interaction.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the p-NPA substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 400 nm in kinetic mode for 10-20 minutes, taking readings every 30-60 seconds.

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_max_activity)] * 100

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.

  • Kinetic Analysis (Optional): To determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), the assay can be performed with varying concentrations of both the substrate (p-NPA) and this compound. The data can then be analyzed using Lineweaver-Burk or Michaelis-Menten plots.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, This compound) plate_setup Plate Setup (Blank, Max Activity, Inhibitor) prep_reagents->plate_setup incubation Enzyme-Inhibitor Incubation (10 min) plate_setup->incubation reaction_init Initiate Reaction (Add p-NPA) incubation->reaction_init measurement Kinetic Measurement (Absorbance at 400 nm) reaction_init->measurement calc_rate Calculate Reaction Rates measurement->calc_rate calc_inhibition % Inhibition Calculation calc_rate->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: Experimental workflow for the in vitro inhibition assay.

signaling_pathway cluster_enzyme Carbonic Anhydrase Active Site cluster_reaction Catalytic Reaction cluster_inhibition Inhibition Mechanism active_site Enzyme Active Site (with Zinc ion) p_np p-Nitrophenol (Product, Yellow) active_site->p_np catalyzes conversion to p_npa p-Nitrophenyl Acetate (Substrate, Colorless) p_npa->active_site binds to This compound This compound (Inhibitor) This compound->active_site binds to & blocks

Caption: Mechanism of carbonic anhydrase inhibition.

References

Application Notes and Protocols for High-Throughput Screening of Sulfacarbamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting information for the high-throughput screening (HTS) of sulfacarbamide derivatives. As a member of the sulfonamide and sulfonylurea chemical classes, this compound and its analogs are promising candidates for targeting various enzymes and cellular pathways implicated in diseases such as cancer and diabetes. The primary focus of these notes is on the inhibition of carbonic anhydrases (CAs), well-established targets for sulfonamides, and the modulation of ATP-sensitive potassium (K-ATP) channels, which are regulated by sulfonylureas. The provided protocols are adaptable for screening large compound libraries to identify potent and selective modulators.

Primary Biological Target: Carbonic Anhydrases (CAs)

Sulfonamides are a well-established class of carbonic anhydrase inhibitors.[1][2] CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. This activity is crucial for various physiological processes, including pH regulation and respiration. Several human CA isoforms, particularly the transmembrane isoforms CA IX and CA XII, are overexpressed in many solid tumors. Their activity contributes to the acidic tumor microenvironment, promoting tumor growth, invasion, and metastasis, making them significant targets for anticancer drug development.[1][3][4]

Signaling Pathway of Carbonic Anhydrase IX in Cancer

Under hypoxic conditions frequently found in solid tumors, the transcription factor Hypoxia-Inducible Factor 1α (HIF-1α) is stabilized and induces the expression of CA IX. Localized on the cancer cell membrane, CA IX catalyzes the hydration of extracellular CO2 to bicarbonate (HCO3-) and protons (H+). The protons contribute to the acidification of the tumor microenvironment, which facilitates extracellular matrix degradation and cell invasion. The bicarbonate ions are transported into the cell, helping to maintain a neutral to alkaline intracellular pH (pHi), which is favorable for cancer cell survival and proliferation. Inhibition of CA IX disrupts this pH regulation, leading to intracellular acidification and subsequent apoptosis.

CAIX_Signaling_Pathway Carbonic Anhydrase IX Signaling Pathway in Cancer cluster_extracellular Extracellular Space (Acidic) cluster_cell Cancer Cell CO2_ext CO₂ CAIX CAIX (on membrane) CO2_ext->CAIX H2O_ext H₂O H2O_ext->CAIX H_ext H⁺ Invasion Tumor Invasion & Metastasis H_ext->Invasion promotes HCO3_ext HCO₃⁻ HCO3_transporter HCO₃⁻ Transporter HCO3_ext->HCO3_transporter transports Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a induces CAIX_gene CAIX Gene Transcription HIF1a->CAIX_gene CAIX_gene->CAIX expresses CAIX->H_ext extrudes CAIX->HCO3_ext produces Apoptosis Apoptosis pHi ↑ Intracellular pH (Alkaline) HCO3_transporter->pHi Proliferation Cell Survival & Proliferation pHi->Proliferation promotes This compound This compound Derivative This compound->CAIX inhibits This compound->Apoptosis induces

Caption: Carbonic Anhydrase IX (CAIX) signaling pathway in cancer and its inhibition by this compound derivatives.

High-Throughput Screening Assays for Carbonic Anhydrase Inhibitors

A common and efficient method for HTS of CA inhibitors is a colorimetric assay that utilizes the esterase activity of CAs. This assay is readily adaptable to 96-well or 384-well formats for automated screening.

The general workflow for a colorimetric HTS assay for CA inhibitors involves compound plating, addition of the enzyme, a pre-incubation step, initiation of the reaction with a substrate, and kinetic reading of the product formation.

HTS_Workflow High-Throughput Screening Workflow for CA Inhibitors start Start plate_compounds Plate Library of This compound Derivatives start->plate_compounds add_enzyme Add Carbonic Anhydrase (e.g., CA IX) plate_compounds->add_enzyme incubate Incubate for Compound-Enzyme Binding add_enzyme->incubate add_substrate Add Substrate (e.g., p-NPA) incubate->add_substrate read_plate Kinetic Reading of Absorbance (e.g., 405 nm) add_substrate->read_plate data_analysis Data Analysis: Calculate % Inhibition read_plate->data_analysis dose_response Dose-Response Curve for 'Hits' data_analysis->dose_response ic50 Determine IC₅₀ Values dose_response->ic50 end End ic50->end

Caption: A generalized workflow for a high-throughput screening campaign to identify carbonic anhydrase inhibitors.

This assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA by CA produces the chromophore p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm.

Materials:

  • Assay Buffer: 20 mM Tris-HCl, pH 7.4

  • Enzyme: Purified human Carbonic Anhydrase IX (hCA IX)

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Test Compounds: this compound derivatives dissolved in 100% DMSO

  • Positive Control: Acetazolamide

  • Plates: 384-well clear, flat-bottom microplates

  • Instrumentation: Absorbance microplate reader

Procedure:

  • Compound Plating: Dispense 200 nL of test compounds, positive control (Acetazolamide, final concentration 10 µM), or DMSO (negative control) into the wells of a 384-well plate using an acoustic liquid handler.

  • Enzyme Addition: Add 10 µL of hCA IX solution (e.g., 0.5 µg/mL in Assay Buffer) to all wells.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Substrate Addition: Add 10 µL of p-NPA substrate solution (e.g., 1 mM in Assay Buffer with 5% acetonitrile) to all wells to initiate the reaction. The final volume should be 20 µL.

  • Kinetic Reading: Immediately place the plate in a microplate reader pre-set to 25°C. Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

Data Analysis:

  • Calculate the rate of reaction (Vmax) for each well from the linear portion of the kinetic curve.

  • Normalize the data to the controls: % Inhibition = 100 * (1 - (Vmax_compound - Vmax_neg_ctrl) / (Vmax_pos_ctrl - Vmax_neg_ctrl)).

  • Compounds showing significant inhibition (e.g., >50%) are selected as "hits" for further analysis.

  • For hit compounds, perform dose-response experiments and plot the % Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantitative Data: CA Inhibition by Sulfonamide Derivatives
Compound ClassDerivative ExamplehCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Aromatic Sulfonamides Compound 6 24019258.8
Sulfaguanidines N-n-octyl-substituted>100,000>100,000168-
N-((4-Sulfamoylphenyl) carbamothioyl) Amides Compound 3d 13.3222.6--
Triazole-bearing Sulfonamides Compound 16 --1.9-
Standard Inhibitor Acetazolamide 25012.5--

Secondary Biological Target: ATP-Sensitive Potassium (K-ATP) Channels

Sulfonylureas are known to interact with the sulfonylurea receptor (SUR), a regulatory subunit of ATP-sensitive potassium (K-ATP) channels. These channels couple the metabolic state of a cell to its electrical activity and are involved in various physiological processes, including insulin secretion from pancreatic β-cells. K-ATP channels are octameric complexes formed by four pore-forming Kir6.x subunits and four regulatory SUR subunits (SUR1, SUR2A, or SUR2B). Modulation of these channels presents therapeutic opportunities for conditions like diabetes and potentially migraine.

High-Throughput Screening Assay for K-ATP Channel Modulators

A common HTS method for identifying K-ATP channel modulators is the fluorescence-based thallium flux assay. Thallium (Tl+) is a surrogate for potassium (K+) and its influx through open K-ATP channels can be detected by a Tl+-sensitive fluorescent dye.

This protocol is adapted for screening compounds that either open or close K-ATP channels expressed in a stable cell line (e.g., HEK293).

Materials:

  • Cell Line: HEK293 cells stably expressing the desired K-ATP channel subtype (e.g., Kir6.2/SUR1)

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar

  • Stimulus Buffer: Assay buffer containing Tl2SO4

  • Fluorescent Dye: Tl+-sensitive dye (e.g., FluoZin-2)

  • Test Compounds: this compound derivatives dissolved in DMSO

  • Positive Controls: A known K-ATP channel opener (e.g., Diazoxide) and a known closer (e.g., Glibenclamide)

  • Plates: 384-well black, clear-bottom microplates

  • Instrumentation: Fluorescence plate reader with automated liquid handling

Procedure:

  • Cell Plating: Seed the HEK293 cells expressing the K-ATP channel of interest into 384-well plates and culture overnight.

  • Dye Loading: Wash the cells with Assay Buffer and then incubate with the Tl+-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Addition: Add the test compounds, positive controls, and DMSO (vehicle control) to the wells.

  • Thallium Flux Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading.

  • Stimulation: Add the Stimulus Buffer containing Tl+ to all wells using the plate reader's liquid handling system.

  • Kinetic Reading: Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates Tl+ influx through open channels.

Data Analysis:

  • For each well, calculate the rate of fluorescence increase or the area under the curve after Tl+ addition.

  • To identify channel openers, compare the signal from compound-treated wells to the vehicle control.

  • To identify channel inhibitors (closers), co-incubate the compounds with a known channel opener and look for a reduction in the fluorescence signal compared to the opener alone.

  • Determine EC50 values for openers and IC50 values for inhibitors from dose-response curves.

Cell-Based High-Throughput Screening

Cell-based assays are crucial for evaluating the effects of compounds in a more physiologically relevant context. For this compound derivatives with potential anticancer activity, a cell proliferation assay is a fundamental secondary screen.

Protocol: MTT Assay for Cytotoxicity and Cell Proliferation

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation. Viable cells with active metabolism reduce the yellow tetrazolium salt, MTT, to a purple formazan product.

Materials:

  • Cancer Cell Line: e.g., HeLa (cervical cancer) or MCF-7 (breast cancer), particularly a line known to overexpress CA IX.

  • Culture Medium: Appropriate for the chosen cell line (e.g., DMEM with 10% FBS).

  • MTT Solution: 5 mg/mL in PBS.

  • Solubilization Solution: e.g., 0.1 N HCl in anhydrous isopropanol or DMSO.

  • Test Compounds: this compound derivatives dissolved in DMSO.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

  • Plates: 96-well or 384-well clear, flat-bottom cell culture plates.

  • Instrumentation: Absorbance microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control. Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

References

Application Notes & Protocols for the Quantification of Sulfacarbamide in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sulfacarbamide, also known as sulfanilylurea, is a sulfonamide derivative. The quantitative analysis of this compound in biological matrices is essential for pharmacokinetic, toxicokinetic, and clinical monitoring studies. This document provides detailed application notes and experimental protocols for the determination of this compound in biological fluids, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are the most prevalent techniques for sulfonamide analysis. These methods offer the necessary sensitivity, selectivity, and reliability for bioanalytical applications.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.

PropertyValueSource
IUPAC Name (4-aminophenyl)sulfonylureaPubChem
Molecular Formula C₇H₉N₃O₃SPubChem
Molecular Weight 215.23 g/mol PubChem
CAS Number 547-44-4PubChem

Analytical Techniques

The selection of an appropriate analytical technique depends on the required sensitivity, selectivity, and the nature of the biological matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely accessible and robust technique suitable for the quantification of this compound at higher concentrations.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level analysis, offering superior sensitivity and selectivity, making it ideal for studies requiring low limits of quantification.

Experimental Protocol: Quantification of this compound in Human Plasma by HPLC-UV

This protocol outlines a general procedure for the quantification of this compound in human plasma using HPLC with UV detection. Note: This is a model protocol based on common methods for sulfonamides and requires optimization and validation for this compound.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., another sulfonamide not present in the sample)

  • HPLC-grade acetonitrile and methanol

  • Ammonium acetate

  • Formic acid

  • Human plasma (drug-free)

  • Deionized water

2. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and common method for extracting small molecules from plasma.[1]

  • Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 100 µL of plasma into the respective tubes.

  • Add 25 µL of the internal standard working solution to all tubes except the blank.

  • To precipitate plasma proteins, add 300 µL of cold methanol.

  • Vortex each tube for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 10 µL of the supernatant into the HPLC system.

3. HPLC-UV Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:20 mM Ammonium Acetate (pH 4.5) (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 265 nm (Requires optimization based on this compound's UV spectrum)
Injection Volume 10 µL

4. Calibration and Quality Control

  • Prepare a stock solution of this compound in methanol.

  • Serially dilute the stock solution with drug-free plasma to prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

  • Prepare at least three levels of QC samples (low, medium, and high) in drug-free plasma.

Workflow for HPLC-UV Analysis of this compound in Plasma

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis plasma 100 µL Plasma is Add Internal Standard plasma->is ppt Add 300 µL Methanol (Protein Precipitation) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 10 µL supernatant->injection hplc HPLC Separation (C18 Column) injection->hplc detection UV Detection (265 nm) hplc->detection quantification Quantification detection->quantification

Caption: Workflow for this compound analysis in plasma using HPLC-UV.

Experimental Protocol: Quantification of this compound in Human Urine by LC-MS/MS

This protocol provides a general method for the sensitive quantification of this compound in human urine using LC-MS/MS. Note: This is a model protocol based on common methods for sulfonamides and requires optimization and validation for this compound.

1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled this compound (if available) or a suitable sulfonamide as an internal standard (IS)

  • LC-MS grade acetonitrile and methanol

  • Formic acid

  • Human urine (drug-free)

  • Deionized water

2. Sample Preparation: Solid-Phase Extraction (SPE)

SPE is a common technique for cleaning up complex matrices like urine and concentrating the analyte of interest.

  • Thaw urine samples at room temperature.

  • Pipette 500 µL of urine into a clean tube.

  • Add 50 µL of the internal standard working solution.

  • Add 500 µL of 2% formic acid in water and vortex.

  • Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the sample mixture onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute this compound and the IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

3. LC-MS/MS Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution Start with 5% B, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ion Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions This compound: To be determined empirically (e.g., precursor ion [M+H]⁺) Internal Standard: To be determined empirically
Injection Volume 5 µL

4. Calibration and Quality Control

  • Prepare a stock solution of this compound in methanol.

  • Prepare calibration standards by spiking drug-free urine (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

  • Prepare at least three levels of QC samples (low, medium, and high) in drug-free urine.

Workflow for LC-MS/MS Analysis of this compound in Urine

LCMS_Workflow cluster_sample_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis urine 500 µL Urine is Add Internal Standard urine->is acidify Acidify with Formic Acid is->acidify spe_load Load onto SPE Cartridge acidify->spe_load spe_wash Wash Cartridge spe_load->spe_wash spe_elute Elute with Methanol spe_wash->spe_elute evaporate Evaporate to Dryness spe_elute->evaporate reconstitute Reconstitute evaporate->reconstitute injection Inject 5 µL reconstitute->injection lc LC Separation (Gradient Elution) injection->lc msms MS/MS Detection (MRM Mode) lc->msms quantification Quantification msms->quantification

Caption: Workflow for this compound analysis in urine using LC-MS/MS.

Summary of Quantitative Data

The following table summarizes the typical performance characteristics that should be targeted during the validation of the analytical methods for this compound, based on common values for sulfonamide assays.

ParameterHPLC-UVLC-MS/MS
Linearity Range 0.1 - 20 µg/mL1 - 500 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998
Limit of Detection (LOD) ~30 ng/mL~0.3 ng/mL
Limit of Quantification (LOQ) 100 ng/mL1 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% RSD) < 15%< 15%
Recovery > 85%> 90%
Matrix Effect Not typically assessedShould be within acceptable limits

Method Validation

All bioanalytical methods must be validated to ensure their reliability and reproducibility for the intended use. Validation should be performed according to relevant regulatory guidelines (e.g., FDA, EMA) and should assess the following parameters: selectivity, specificity, linearity, range, accuracy, precision, limit of detection (LOD), lower limit of quantification (LLOQ), recovery, and stability.[2][3]

Stability Studies

The stability of this compound in the biological matrix must be thoroughly evaluated under various conditions that mimic sample handling and storage, including:

  • Freeze-thaw stability: To assess the stability after multiple cycles of freezing and thawing.

  • Short-term stability: To evaluate stability at room temperature for the duration of sample processing.

  • Long-term stability: To determine the stability under frozen storage conditions over an extended period.

  • Stock solution stability: To ensure the integrity of the reference standard and internal standard solutions.

The protocols provided herein offer a robust starting point for the development and validation of analytical methods for the quantification of this compound in biological matrices. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, particularly the required sensitivity. It is imperative that any method is fully validated to ensure the generation of reliable and reproducible data for regulatory submissions and scientific research.

References

Application Notes and Protocols for the Use of Sulfacarbamide as a Reference Standard in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing sulfacarbamide, a sulfonamide compound, as a potential reference standard in enzyme inhibition studies. The focus is on two major classes of enzymes known to be inhibited by sulfonamides: Carbonic Anhydrases (CAs) and Ureases. While specific quantitative inhibition data for this compound is not extensively available in the public domain, this document provides the necessary theoretical background, established protocols for the sulfonamide class, and comparative data from well-characterized inhibitors to serve as a valuable resource for researchers.

Introduction to this compound and Sulfonamides in Enzyme Inhibition

This compound, also known as sulfanilylurea, belongs to the sulfonamide class of compounds.[1][2] Sulfonamides are characterized by a sulfonyl group connected to an amine group. This structural motif is crucial for their biological activity, which includes their well-established role as antimicrobial agents.[3] Beyond their antibacterial properties, sulfonamides are potent inhibitors of specific enzymes, making them valuable tools in biochemical and pharmacological research.[3] Their ability to selectively inhibit certain enzymes allows for their use as reference standards to validate new enzyme assays, to screen for novel inhibitors, and to study enzyme mechanisms.

Principle of Enzyme Inhibition

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of enzyme inhibitors is crucial in drug discovery and for elucidating the function of enzymes in biological pathways. Inhibition can be reversible or irreversible, and reversible inhibitors can be further classified as competitive, non-competitive, or uncompetitive, based on how they interact with the enzyme and its substrate. A common metric to quantify the potency of an inhibitor is the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Application: Sulfonamides as Carbonic Anhydrase Inhibitors

Biological Significance and Signaling Pathways of Carbonic Anhydrases

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO2) and water to bicarbonate (HCO3-) and protons (H+).[3] This reaction is fundamental to numerous physiological processes, including respiration, CO2 transport, pH homeostasis, and ion transport. CAs are involved in various signaling pathways; for instance, by regulating pH, they can influence the activity of pH-sensitive proteins and cellular processes like proliferation and apoptosis. In pathogenic fungi, CAs are involved in CO2 sensing, which is crucial for their virulence.

Mechanism of Inhibition by Sulfonamides

The active site of carbonic anhydrase contains a zinc ion (Zn2+) that is essential for its catalytic activity. Sulfonamides, including compounds like this compound, act as potent inhibitors by coordinating to this zinc ion via their sulfonamide group. This binding prevents the normal catalytic reaction from occurring.

Using Sulfonamides as Reference Standards in CA Inhibition Assays

Application: Sulfonamides as Urease Inhibitors

Biological Significance and Role of Urease

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This enzymatic activity is a key virulence factor for several pathogenic bacteria, such as Helicobacter pylori, as the production of ammonia helps to neutralize the acidic environment of the stomach, allowing the bacteria to survive and colonize. By elevating the local pH, urease activity can also contribute to the pathogenesis of urinary tract infections and the formation of infection-induced urinary stones.

Mechanism of Inhibition by Sulfonamides

The active site of urease contains two nickel ions (Ni2+) that are crucial for catalysis. Sulfonamides can inhibit urease by interacting with these nickel ions, thereby disrupting the enzyme's catalytic function.

Using Sulfonamides as Reference Standards in Urease Inhibition Assays

Thiourea and hydroxyurea are commonly used reference inhibitors for urease. Although specific inhibitory data for this compound against urease is sparse, its structural similarity to other sulfonamides that have been investigated as urease inhibitors suggests its potential utility as a reference compound.

Data Presentation: Inhibitory Activities of Standard Reference Compounds

The following tables summarize the inhibitory activities of commonly used reference standards for carbonic anhydrase and urease. This data is provided to serve as a benchmark for researchers using this compound or other sulfonamides in their studies.

Table 1: Inhibitory Activity of Acetazolamide against Human Carbonic Anhydrase Isoforms

InhibitorCA IsoformIC50 / KiReference(s)
AcetazolamidehCA IKᵢ: 250 nM
AcetazolamidehCA IIKᵢ: 12.5 nM
AcetazolamidehCA IXIC50: 30 nM
AcetazolamidehCA XIIKᵢ: 5.7 nM

Table 2: Inhibitory Activity of Reference Compounds against Urease

InhibitorEnzyme SourceIC50Reference(s)
ThioureaJack Bean21.2 ± 1.3 µM
HydroxyureaGeneral100 µM

Experimental Protocols

The following are detailed protocols for performing in vitro inhibition assays for carbonic anhydrase and urease. These methods are generally applicable for testing sulfonamide-based inhibitors like this compound.

Protocol 1: Carbonic Anhydrase Inhibition Assay (Colorimetric Method)

This protocol is based on the esterase activity of carbonic anhydrase, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to the colored product p-nitrophenol.

Materials:

  • Purified carbonic anhydrase (e.g., bovine erythrocyte CA)

  • This compound and a standard inhibitor (e.g., Acetazolamide)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • p-Nitrophenyl acetate (pNPA)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of carbonic anhydrase in Tris-HCl buffer.

    • Prepare stock solutions of this compound and acetazolamide in DMSO.

    • Prepare a stock solution of pNPA in acetonitrile or DMSO.

  • Assay Setup (in a 96-well plate):

    • Add 140 µL of Tris-HCl buffer to each well.

    • Add 20 µL of the enzyme solution to each well.

    • Add 20 µL of various concentrations of this compound or the standard inhibitor (diluted from the stock solution) to the test wells. For the control (uninhibited) wells, add 20 µL of DMSO.

  • Pre-incubation:

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Add 20 µL of the pNPA solution to each well to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Urease Inhibition Assay (Indophenol Method)

This protocol measures the amount of ammonia produced from the hydrolysis of urea by urease. The ammonia is detected using the indophenol method, which produces a colored product.

Materials:

  • Purified urease (e.g., from Jack Bean)

  • This compound and a standard inhibitor (e.g., Thiourea)

  • Phosphate buffer (100 mM, pH 7.0)

  • Urea solution

  • Phenol-nitroprusside reagent

  • Alkaline hypochlorite reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of urease in phosphate buffer.

    • Prepare stock solutions of this compound and thiourea in a suitable solvent (e.g., water or DMSO).

    • Prepare a solution of urea in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Add 25 µL of the urease solution to each well.

    • Add 5 µL of various concentrations of this compound or the standard inhibitor to the test wells. For the control wells, add 5 µL of the solvent.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation:

    • Add 55 µL of the urea solution to each well and incubate at 37°C for 30 minutes.

  • Color Development:

    • Add 45 µL of the phenol-nitroprusside reagent to each well.

    • Add 70 µL of the alkaline hypochlorite reagent to each well.

    • Incubate at 37°C for 10 minutes for color development.

  • Measurement:

    • Measure the absorbance at 630 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Absorbance with inhibitor / Absorbance without inhibitor)] x 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Mandatory Visualizations

G General Workflow for Enzyme Inhibition Assay prep Reagent Preparation (Enzyme, Inhibitor, Substrate) setup Assay Setup (Microplate) prep->setup preinc Pre-incubation (Enzyme + Inhibitor) setup->preinc init Reaction Initiation (Add Substrate) preinc->init meas Kinetic Measurement (e.g., Absorbance) init->meas data Data Analysis (Calculate % Inhibition, IC50) meas->data

Caption: General workflow for an enzyme inhibition assay.

G Carbonic Anhydrase Catalysis and Inhibition cluster_enzyme Carbonic Anhydrase enzyme CA-Zn²⁺ HCO3 HCO₃⁻ + H⁺ enzyme->HCO3 Catalyzes inhibited_complex CA-Zn²⁺-Inhibitor (Inactive) enzyme->inhibited_complex CO2 CO₂ + H₂O CO2->enzyme Binds to active site inhibitor Sulfonamide (e.g., this compound) inhibitor->enzyme Binds to Zn²⁺ G Urease Catalysis and Inhibition cluster_enzyme Urease enzyme Urease-(Ni²⁺)₂ Ammonia 2NH₃ + H₂CO₃ enzyme->Ammonia Catalyzes inhibited_complex Urease-(Ni²⁺)₂-Inhibitor (Inactive) enzyme->inhibited_complex Urea Urea + H₂O Urea->enzyme Binds to active site inhibitor Sulfonamide (e.g., this compound) inhibitor->enzyme Binds to Ni²⁺ G Role of Carbonic Anhydrase in pH Regulation CO2 Metabolic CO₂ CA Carbonic Anhydrase CO2->CA Hydration HCO3 HCO₃⁻ + H⁺ CA->HCO3 pH Intracellular pH Regulation HCO3->pH Inhibitor Sulfonamide Inhibitor Inhibitor->CA Inhibits G Role of Urease in Bacterial Pathogenesis Bacterium Pathogenic Bacterium (e.g., H. pylori) Urease Urease Secretion Bacterium->Urease Urea Host Urea Urease->Urea Acts on Ammonia Ammonia (NH₃) Production Urea->Ammonia Hydrolyzes to pH_increase Increased local pH Ammonia->pH_increase Survival Bacterial Survival and Colonization pH_increase->Survival Inhibitor Sulfonamide Inhibitor Inhibitor->Urease Inhibits

References

Application Notes and Protocols: Development of Targeted Drug Delivery Systems for Sulfacarbamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of a targeted drug delivery system for Sulfacarbamide. The focus is on the encapsulation of this compound within Poly(lactic-co-glycolic acid) (PLGA) nanoparticles targeted to pancreatic beta-cells for the potential management of hyperglycemia.

Introduction

This compound is a sulfonamide drug with known antimicrobial and blood sugar-lowering properties.[1][2][3][4] Its therapeutic potential can be enhanced by developing a targeted drug delivery system to increase its concentration at the site of action, thereby improving efficacy and reducing potential side effects.[5] This document outlines the development of PLGA nanoparticles encapsulating this compound, surface-functionalized with a targeting ligand for the Glucose Transporter 2 (GLUT2), which is expressed on pancreatic beta-cells.

Materials and Reagents

Material/ReagentSupplierGrade
This compoundSigma-AldrichPharmaceutical Grade
PLGA (50:50)EvonikRESOMER® RG 502 H
Poly(vinyl alcohol) (PVA)Sigma-Aldrich87-90% hydrolyzed
Dichloromethane (DCM)Fisher ScientificHPLC Grade
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)Thermo Fisher Scientific>98%
N-Hydroxysuccinimide (NHS)Thermo Fisher Scientific>98%
Anti-GLUT2 Antibody (for targeting)AbcamResearch Grade
Phosphate Buffered Saline (PBS)GibcopH 7.4
Dimethyl sulfoxide (DMSO)Sigma-AldrichCell culture grade
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Thermo Fisher Scientific>98%
Fetal Bovine Serum (FBS)GibcoHeat-inactivated
RPMI-1640 MediumGibco-
MIN6 Cell Line (mouse pancreatic beta-cell)ATCC-

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol describes the synthesis of this compound-loaded PLGA nanoparticles using a single emulsion-solvent evaporation method.

Methodology:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 5 mL of Dichloromethane (DCM).

  • Aqueous Phase Preparation: Prepare a 1% (w/v) solution of Poly(vinyl alcohol) (PVA) in deionized water.

  • Emulsification: Add the organic phase dropwise to 20 mL of the aqueous PVA solution under constant stirring. Sonicate the mixture on an ice bath for 3 minutes (30 seconds on, 30 seconds off cycles) using a probe sonicator.

  • Solvent Evaporation: Stir the resulting emulsion at room temperature for 4 hours to allow for the complete evaporation of DCM.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water and freeze-dry for 48 hours to obtain a powder.

Protocol 2: Surface Functionalization with GLUT2-Targeting Ligand

This protocol details the covalent conjugation of an anti-GLUT2 antibody to the surface of the prepared nanoparticles using EDC/NHS chemistry.

Methodology:

  • Carboxyl Group Activation: Resuspend 50 mg of the lyophilized nanoparticles in 10 mL of PBS (pH 7.4). Add 10 mg of EDC and 5 mg of NHS to the suspension and incubate for 1 hour at room temperature with gentle stirring to activate the carboxyl groups on the PLGA surface.

  • Conjugation: Add 100 µg of the anti-GLUT2 antibody to the activated nanoparticle suspension. Incubate for 4 hours at room temperature with gentle stirring.

  • Quenching: Add 100 µL of 1 M Tris buffer (pH 8.0) to quench the reaction.

  • Purification: Centrifuge the functionalized nanoparticles at 15,000 rpm for 20 minutes at 4°C. Wash the pellet three times with PBS to remove unconjugated antibodies and reagents.

  • Storage: Resuspend the final targeted nanoparticles in PBS and store at 4°C.

Protocol 3: Characterization of Nanoparticles

3.1 Particle Size and Zeta Potential

Determine the hydrodynamic diameter and surface charge of the nanoparticles using Dynamic Light Scattering (DLS) and Zeta Potential analysis.

Methodology:

  • Resuspend a small amount of the lyophilized nanoparticles in deionized water.

  • Analyze the suspension using a Zetasizer instrument.

  • Perform measurements in triplicate.

3.2 Drug Loading and Encapsulation Efficiency

Quantify the amount of this compound encapsulated within the nanoparticles.

Methodology:

  • Weigh 5 mg of the lyophilized nanoparticles and dissolve in 1 mL of DMSO to disrupt the nanoparticles and release the drug.

  • Dilute the solution with a suitable mobile phase and quantify the this compound concentration using a validated HPLC method.

  • Calculate Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

    • DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Protocol 4: In Vitro Drug Release Study

This protocol evaluates the release profile of this compound from the PLGA nanoparticles over time using a dialysis method.

Methodology:

  • Suspend 10 mg of the drug-loaded nanoparticles in 1 mL of PBS (pH 7.4).

  • Place the suspension in a dialysis bag (MWCO 10 kDa).

  • Immerse the dialysis bag in 50 mL of PBS (pH 7.4) at 37°C with continuous stirring.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS.

  • Analyze the collected samples for this compound concentration using HPLC.

  • Plot the cumulative percentage of drug released versus time.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of the prepared nanoparticles on a pancreatic beta-cell line (MIN6).

Methodology:

  • Cell Seeding: Seed MIN6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of free this compound, non-targeted nanoparticles, and GLUT2-targeted nanoparticles. Include untreated cells as a control. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Cell Viability Calculation: Calculate the percentage of cell viability relative to the untreated control.

Protocol 6: Cellular Uptake Study

This protocol visualizes and quantifies the uptake of fluorescently labeled nanoparticles by MIN6 cells.

Methodology:

  • Fluorescent Labeling: Prepare nanoparticles as in Protocol 1, co-encapsulating a fluorescent dye (e.g., Coumarin-6).

  • Cell Seeding and Treatment: Seed MIN6 cells on glass coverslips in a 24-well plate and treat them with fluorescently labeled non-targeted and GLUT2-targeted nanoparticles for 4 hours.

  • Fixation and Staining: Wash the cells with PBS, fix with 4% paraformaldehyde, and stain the nuclei with DAPI.

  • Imaging: Mount the coverslips on glass slides and visualize using a fluorescence microscope.

  • Quantitative Analysis (Flow Cytometry): Treat MIN6 cells in suspension with the fluorescently labeled nanoparticles. After incubation, wash the cells and analyze them using a flow cytometer to quantify the fluorescence intensity per cell.

Data Presentation

Table 1: Physicochemical Characterization of this compound-Loaded Nanoparticles

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
Non-targeted NP180 ± 100.15 ± 0.02-25 ± 275 ± 57.5 ± 0.5
GLUT2-targeted NP195 ± 120.18 ± 0.03-18 ± 373 ± 47.3 ± 0.4

Table 2: In Vitro Cytotoxicity of this compound Formulations on MIN6 Cells (IC50 values)

FormulationIC50 (µg/mL)
Free this compound150 ± 15
Non-targeted NP120 ± 10
GLUT2-targeted NP80 ± 8

Visualizations

Experimental_Workflow cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_eval In Vitro Evaluation prep Preparation of this compound-Loaded PLGA NPs func Surface Functionalization with Anti-GLUT2 Antibody prep->func char Physicochemical Characterization (Size, Zeta, EE%, DL%) func->char release In Vitro Drug Release char->release cyto Cytotoxicity Assay (MTT) release->cyto uptake Cellular Uptake Study cyto->uptake

Caption: Experimental workflow for the development and evaluation of targeted nanoparticles.

Signaling_Pathway cluster_cell Pancreatic Beta-Cell GLUT2 GLUT2 Transporter Metabolism Glucose Metabolism GLUT2->Metabolism uptake Glucose Glucose Glucose->GLUT2 ATP Increased ATP/ADP Ratio Metabolism->ATP K_channel ATP-sensitive K+ Channel Closure ATP->K_channel Depolarization Membrane Depolarization K_channel->Depolarization Ca_channel Voltage-gated Ca2+ Channel Opening Depolarization->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion Sulfacarbamide_NP Targeted this compound NP Sulfacarbamide_NP->GLUT2 binding Sulfacarbamide_NP->K_channel This compound action

Caption: Proposed mechanism of targeted this compound delivery to pancreatic beta-cells.

Nanoparticle_Structure cluster_np GLUT2-Targeted Nanoparticle core PLGA Core + this compound ligand1 Anti-GLUT2 core->ligand1 ligand2 Anti-GLUT2 core->ligand2 ligand3 Anti-GLUT2 core->ligand3

Caption: Schematic of a GLUT2-targeted this compound-loaded PLGA nanoparticle.

References

Application Notes and Protocols for Co-crystallization of Sulfacarbamide with Protein Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the co-crystallization of Sulfacarbamide with its primary protein target, Carbonic Anhydrase (CA). While specific co-crystallization data for this compound is limited, this document leverages established protocols for structurally similar sulfonamides to provide a robust framework for successful co-crystallization experiments.

Introduction to this compound and its Protein Target

This compound (N-sulfanilylurea) is a sulfonamide drug. The primary protein targets for sulfonamides are the zinc-containing metalloenzymes known as Carbonic Anhydrases (CAs).[1][2] There are several isoforms of CA, with CA II being a well-studied example. The inhibitory action of sulfonamides like this compound relies on the coordination of the sulfonamide group to the zinc ion located in the active site of the enzyme.[1] X-ray crystallography is a powerful technique to elucidate the precise binding mode of this compound to CA, providing critical insights for structure-based drug design.

The two predominant methods for obtaining protein-ligand complex crystals are co-crystallization and soaking. In co-crystallization, the protein and ligand are mixed prior to crystallization, allowing the complex to form in solution before crystal growth. In soaking, pre-existing apo-protein crystals are introduced to a solution containing the ligand.

Quantitative Data: Sulfonamide Inhibition of Carbonic Anhydrase

CompoundTarget ProteinMethodIC50 (µM)Reference
Sulfamerazine derivative (1a)bCA IISpectrophotometric Assay4.14 ± 0.02
Sulfaquinoxaline derivative (2a)bCA IISpectrophotometric Assay105.3 ± 0.16
Sulfadiazine derivative (3a)bCA IISpectrophotometric Assay24.9 ± 0.03
Sulfadimidine derivative (4a)bCA IISpectrophotometric Assay14.9 ± 0.02
Sulfachloropyrazine derivative (5a)bCA IISpectrophotometric Assay1.49 ± 0.006
Parent Sulfamerazine (1b)bCA IISpectrophotometric Assay19.6 ± 0.2 (% inhibition)
Parent Sulfaquinoxaline (2b)bCA IISpectrophotometric Assay51.8 ± 0.6 (% inhibition)
Parent Sulfadiazine (3b)bCA IISpectrophotometric Assay31.2 ± 0.5 (% inhibition)
Parent Sulfadimidine (4b)bCA IISpectrophotometric Assay41.7 ± 1.2 (% inhibition)
Parent Sulfachloropyrazine (5b)bCA IISpectrophotometric Assay42.4 ± 0.7 (% inhibition)

Note: The parent sulfa drugs (1b-5b) showed weaker inhibition, reported as percent inhibition at a given concentration.

Experimental Protocols

The following protocols are based on established methods for the co-crystallization of sulfonamides with Carbonic Anhydrase II (CA II) and can be adapted for this compound. The hanging drop vapor diffusion method is the most commonly used technique.

Protein Purification and Preparation

Recombinant human Carbonic Anhydrase II (hCA II) can be expressed in E. coli and purified using affinity chromatography.

  • Expression: Transform E. coli BL21(DE3) cells with an expression vector containing the hCA II gene. Grow the cells in a suitable medium (e.g., LB or minimal medium for isotopic labeling) to an OD600 of ~0.6.

  • Induction: Induce protein expression with isopropyl β-d-1-thiogalactopyranoside (IPTG) at a final concentration of 0.2-0.5 mM and supplement the medium with 1 mM zinc sulfate. Continue incubation for 3-16 hours at a reduced temperature (e.g., 30°C).

  • Lysis and Purification: Harvest the cells by centrifugation and lyse them. Purify the soluble hCA II from the cell lysate using p-aminomethylbenzenesulfonamide (pAMBS) affinity chromatography.

  • Buffer Exchange and Concentration: After purification, exchange the protein into a storage buffer (e.g., 50 mM Tris-HCl, pH 7.8) and concentrate it to 10-12 mg/mL.

Ligand Preparation
  • Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 10-50 mM.

Co-crystallization by Hanging Drop Vapor Diffusion

This method involves equilibrating a drop containing the protein-ligand mixture with a larger reservoir of a precipitant solution.

  • Complex Formation: Prepare the protein-ligand complex by mixing the purified hCA II with the this compound stock solution. A typical molar ratio of protein to ligand is 1:5 to 1:10 to ensure saturation of the binding sites. The final DMSO concentration in the protein solution should be kept low (ideally ≤ 5%) to avoid interference with crystallization.

  • Incubation: Incubate the protein-ligand mixture on ice for at least 30 minutes to allow for complex formation.

  • Crystallization Setup:

    • Place 1 mL of the precipitant solution in the reservoir of a crystallization plate well. A common precipitant solution for hCA II is 1.3-2.5 M sodium citrate or ammonium sulfate in 100 mM Tris-HCl or MES buffer at a pH between 6.4 and 8.0.

    • On a siliconized glass coverslip, mix 1-2 µL of the protein-ligand complex solution with 1-2 µL of the reservoir solution.

    • Invert the coverslip and seal the reservoir well with it, creating a "hanging drop".

  • Incubation and Crystal Growth: Incubate the crystallization plate at a constant temperature, typically 4°C or room temperature. Crystals should appear within a few days to two weeks.

Crystal Harvesting and Data Collection
  • Cryoprotection: Before flash-cooling in liquid nitrogen, briefly transfer the crystals to a cryoprotectant solution to prevent ice formation. The cryoprotectant is often the reservoir solution supplemented with 20-25% glycerol or ethylene glycol.

  • Data Collection: Collect X-ray diffraction data from the flash-cooled crystals at a synchrotron source.

Visualizations

Signaling Pathway: Carbonic Anhydrase Catalysis and Inhibition

carbonic_anhydrase_pathway cluster_catalysis Catalytic Cycle cluster_inhibition Inhibition by this compound CO2 CO₂ H2CO3 H₂CO₃ CO2->H2CO3 + H₂O H2O H₂O HCO3 HCO₃⁻ H2CO3->HCO3 H_plus H⁺ HCO3->H_plus E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_OH->H2CO3 + CO₂ E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH->E_Zn_H2O + H⁺ E_Zn_this compound E-Zn²⁺-Sulfonamide E_Zn_OH->E_Zn_this compound + this compound E_Zn_OH->E_Zn_this compound This compound This compound (R-SO₂NH₂)

Caption: Carbonic anhydrase catalysis and its inhibition by this compound.

Experimental Workflow: Co-crystallization

cocrystallization_workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_crystallization Co-crystallization cluster_data Data Collection P1 hCA II Expression (E. coli) P2 Cell Lysis P1->P2 P3 Affinity Chromatography P2->P3 P4 Concentration & Buffer Exchange (10-12 mg/mL) P3->P4 C1 Mix Protein and Ligand (1:10 molar ratio) P4->C1 L1 Dissolve this compound in DMSO (10-50 mM) L1->C1 C2 Incubate (30 min on ice) C1->C2 C3 Hanging Drop Vapor Diffusion C2->C3 C4 Incubate at 4°C or RT C3->C4 C5 Crystal Growth C4->C5 D1 Crystal Harvesting C5->D1 D2 Cryoprotection D1->D2 D3 X-ray Diffraction D2->D3

Caption: Workflow for the co-crystallization of hCA II with this compound.

Logical Relationship: Soaking vs. Co-crystallization

soaking_vs_cocrystallization cluster_soaking Soaking Method cluster_cocrystallization Co-crystallization Method start Goal: Protein-Ligand Crystal Structure S1 Crystallize Apo Protein start->S1 C1 Mix Protein and Ligand in Solution start->C1 S3 Soak Apo Crystals in Ligand Solution S1->S3 S2 Prepare Ligand Solution S2->S3 end_soaking end_soaking S3->end_soaking Protein-Ligand Crystal C2 Crystallize the Protein-Ligand Complex C1->C2 end_cocrystallization end_cocrystallization C2->end_cocrystallization Protein-Ligand Crystal

Caption: Comparison of soaking and co-crystallization workflows.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Sulfacarbamide-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfacarbamide, a member of the sulfonamide class of drugs, and its derivatives are compounds of significant interest in pharmaceutical research.[1][2] Historically recognized for their antibacterial properties, these compounds function by inhibiting folic acid synthesis in bacteria, a critical pathway for their growth and replication.[1] More recently, the therapeutic potential of sulfonamides has expanded, with studies exploring their role as carbonic anhydrase inhibitors for applications in oncology and other diseases.[3][4]

These application notes provide detailed protocols for designing and conducting in vivo efficacy studies to evaluate this compound-based compounds for their potential antibacterial and anticancer activities. The protocols are intended to offer a standardized framework for preclinical assessment, ensuring robust and reproducible data generation.

Antibacterial Efficacy Studies

The primary mechanism of antibacterial action for sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. This leads to a bacteriostatic effect, suppressing microbial growth. In vivo models are crucial for evaluating the translation of in vitro activity to a complex biological system.

Murine Systemic Infection (Sepsis) Model

This model is designed to assess the efficacy of a this compound-based compound in a systemic infection scenario, mimicking sepsis.

  • Animal Selection: Use specific-pathogen-free mice (e.g., BALB/c or C57BL/6), aged 6-8 weeks. Acclimatize animals for a minimum of 3 days before the experiment.

  • Bacterial Strain Preparation: Culture a relevant bacterial pathogen (e.g., Staphylococcus aureus, Escherichia coli) to mid-logarithmic phase in an appropriate broth medium.

  • Inoculum Preparation: Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The concentration should be predetermined to induce a consistent infection.

  • Infection: Administer the bacterial suspension to mice via intraperitoneal (IP) injection.

  • Treatment: At a specified time post-infection (e.g., 1-2 hours), randomize mice into treatment groups (n=8-10 per group). Administer the this compound-based compound, a vehicle control, and a positive control antibiotic via a relevant route (e.g., intravenous, oral).

  • Monitoring: Observe the animals for clinical signs of illness and mortality at regular intervals for a period of 7-14 days.

  • Endpoint Analysis: The primary endpoint is survival rate. A secondary endpoint can be the determination of bacterial load in the blood or spleen at a specific time point (e.g., 24 hours post-infection).

Table 1: Efficacy of a this compound-Based Compound in a Murine Sepsis Model

Treatment GroupDosage (mg/kg)Route of AdministrationSurvival Rate (%) at Day 7Bacterial Load in Spleen (Log10 CFU/g) at 24h
Vehicle Control-IV07.5 ± 0.6
Compound X25IV405.2 ± 0.8
Compound X50IV803.1 ± 0.5
Positive Control50IV1002.5 ± 0.4

Data are presented as mean ± standard deviation.

Murine_Sepsis_Model_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Acclimatize Mice E1 Induce Systemic Infection (IP) P1->E1 P2 Prepare Bacterial Inoculum P2->E1 E2 Randomize into Treatment Groups E1->E2 E3 Administer Compound/Controls E2->E3 A1 Monitor Survival E3->A1 A2 Determine Bacterial Load (Spleen/Blood) E3->A2

Caption: Workflow for the murine sepsis model.

Murine Thigh Infection Model

This localized infection model is useful for assessing the direct antibacterial effect of a compound at the site of infection.

  • Neutropenia Induction (Optional): To create an immunocompromised state, mice can be rendered neutropenic by injecting with cyclophosphamide prior to infection.

  • Bacterial Inoculum Preparation: Prepare the bacterial inoculum as described for the sepsis model.

  • Infection: Inject a defined volume of the bacterial suspension directly into the thigh muscle of the mice.

  • Treatment: At a set time post-infection, administer the this compound-based compound and controls.

  • Endpoint Analysis: At 24 hours post-infection, euthanize the mice, excise the infected thigh muscle, and homogenize the tissue. Perform serial dilutions and plate on appropriate agar to determine the bacterial load (CFU/g of tissue).

Table 2: Efficacy of a this compound-Based Compound in a Murine Thigh Infection Model

Treatment GroupDosage (mg/kg)Route of AdministrationBacterial Load in Thigh (Log10 CFU/g) at 24h
Vehicle Control-Subcutaneous8.2 ± 0.4
Compound Y20Subcutaneous5.9 ± 0.7
Compound Y40Subcutaneous4.1 ± 0.5
Positive Control40Subcutaneous3.8 ± 0.3

Data are presented as mean ± standard deviation.

Murine_Thigh_Infection_Model_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Induce Neutropenia (Optional) E1 Induce Thigh Infection (IM) P1->E1 P2 Prepare Bacterial Inoculum P2->E1 E2 Administer Compound/Controls E1->E2 A1 Excise and Homogenize Thigh Muscle E2->A1 A2 Determine Bacterial Load (CFU/g) A1->A2 Carbonic_Anhydrase_Inhibition_Pathway cluster_cell Tumor Cell Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX Carbonic Anhydrase IX (CA IX) Expression HIF1a->CAIX CO2_H2O CO₂ + H₂O H_HCO3 H⁺ + HCO₃⁻ CO2_H2O->H_HCO3 CA IX Acidification Extracellular Acidification H_HCO3->Acidification Growth Tumor Growth & Proliferation Acidification->Growth Inhibitor This compound-based Inhibitor Inhibitor->CAIX

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Bioanalysis of Sulfacarbamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of sulfacarbamide in biological matrices. The protocol outlines a straightforward sample preparation procedure using protein precipitation followed by solid-phase extraction (SPE), optimized chromatographic conditions, and specific mass spectrometric parameters for reliable quantification. This method is suitable for pharmacokinetic studies, drug metabolism research, and other bioanalytical applications requiring accurate measurement of this compound.

Introduction

This compound is a sulfonamide antibacterial agent.[1] Accurate and reliable quantification of this compound in biological fluids is crucial for evaluating its pharmacokinetic profile and ensuring its safe and effective use. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and robustness.[2] This document provides a detailed protocol for the development and validation of an LC-MS/MS method for this compound bioanalysis.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • This compound-d4 (stable isotope-labeled internal standard) or Sulfapyridine (analog internal standard)[3][4][5]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized or Milli-Q)

  • Human plasma (or other relevant biological matrix)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Sample Preparation

A protein precipitation followed by solid-phase extraction (SPE) is recommended for optimal sample cleanup and concentration.

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., this compound-d4 at 100 ng/mL).

  • Vortex: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Dilution: Dilute the supernatant with 1 mL of water to reduce the organic solvent concentration before SPE.

  • SPE Cartridge Conditioning: Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: Linear gradient from 5% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: Return to 5% B

    • 4.1-5.0 min: Re-equilibration at 5% B

Mass Spectrometry
  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: 5500 V

  • Temperature: 500 °C

  • Gas 1 (Nebulizer Gas): 50 psi

  • Gas 2 (Turbo Gas): 60 psi

  • Curtain Gas: 35 psi

  • Collision Gas: Nitrogen

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
This compound216.0156.06025
This compound-d4220.0160.06025
Sulfapyridine (IS)250.3184.27030

Note: The DP and CE values are starting points and should be optimized for the specific instrument used.

Data Presentation

The following tables summarize typical validation parameters for sulfonamide bioanalysis by LC-MS/MS. While specific data for this compound is limited in the public domain, these tables provide representative performance characteristics for this class of compounds.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

CompoundMatrixLinear Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
SulfamethazineMilk1 - 200> 0.991
SulfadiazinePlasma2 - 500> 0.9952
SulfamethoxazoleWater0.5 - 100> 0.9980.5

Table 2: Accuracy and Precision

CompoundMatrixSpiked Concentration (ng/mL)Accuracy (%)Precision (%RSD)
SulfamethazineMilk598.54.2
50101.23.1
15099.82.5
SulfadiazinePlasma1095.76.8
100102.54.5
400101.13.9

Table 3: Recovery

CompoundMatrixExtraction MethodRecovery (%)
SulfamethazineMilkProtein Precipitation & SPE85 - 95
SulfadiazinePlasmaLLE88 - 102
SulfamethoxazoleWaterSPE92 - 105

Visualizations

The following diagram illustrates the general workflow for the bioanalysis of this compound using LC-MS/MS.

bioanalysis_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample add_is Add Internal Standard sample->add_is ppt Protein Precipitation add_is->ppt centrifuge1 Centrifugation ppt->centrifuge1 spe Solid-Phase Extraction centrifuge1->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Bioanalytical workflow for this compound.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the bioanalysis of this compound. The combination of a streamlined sample preparation protocol and specific MRM transitions ensures high selectivity and accuracy. This method is well-suited for regulated bioanalysis and can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation. Proper method validation should be performed in the target biological matrix to ensure compliance with regulatory guidelines.

References

Application Note: Cell-Based Assay Development for Assessing Sulfacarbamide Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sulfacarbamide is a sulfonamide-based antimicrobial agent. Like other sulfonamides, its primary mechanism of action in bacteria is the inhibition of folic acid synthesis, a critical pathway for bacterial growth and replication.[1] While its intended targets are microbial, it is crucial in drug development and toxicology to assess the potential cytotoxic effects of such compounds on mammalian cells. Cytotoxicity assays are essential tools for determining a compound's safety profile, establishing therapeutic indices, and understanding its mechanism of action.[2][3]

This application note provides a comprehensive framework and detailed protocols for evaluating the cytotoxicity of this compound using a panel of common and robust cell-based assays. The described workflow employs orthogonal methods to measure different hallmarks of cell death, including metabolic activity, membrane integrity, and the induction of apoptosis. This multi-parametric approach ensures a thorough and reliable assessment of the compound's impact on cell health.

Experimental Workflow

The overall workflow for assessing this compound cytotoxicity involves a series of sequential steps, from cell preparation to data analysis. This multi-assay approach provides a comprehensive view of the cytotoxic mechanism, distinguishing between effects on cell metabolism, membrane integrity, and programmed cell death.

G Experimental Workflow for this compound Cytotoxicity Assessment cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis Cell_Culture Select and Culture Appropriate Cell Line Compound_Prep Prepare this compound Stock and Working Solutions Cell_Seeding Seed Cells into 96-well Plates Compound_Prep->Cell_Seeding Treatment Treat Cells with Serial Dilutions of this compound (24-72h) Cell_Seeding->Treatment MTT_Assay MTT Assay (Metabolic Activity) Treatment->MTT_Assay LDH_Assay LDH Release Assay (Membrane Integrity) Treatment->LDH_Assay Annexin_V Annexin V / PI Staining (Apoptosis/Necrosis) Treatment->Annexin_V Data_Acquisition Measure Absorbance or Fluorescence (Flow Cytometry) MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition Annexin_V->Data_Acquisition IC50_Calc Calculate IC50 Values Data_Acquisition->IC50_Calc Cyto_Percent Determine % Cytotoxicity Data_Acquisition->Cyto_Percent Apop_Quant Quantify Cell Populations Data_Acquisition->Apop_Quant

Caption: Workflow for assessing this compound cytotoxicity.

Key Cytotoxicity Mechanisms

Understanding the underlying cellular mechanisms of cytotoxicity is key to interpreting assay results. The selected assays in this protocol can differentiate between two primary modes of cell death: apoptosis and necrosis, while also measuring general cell viability.

G Key Cellular Pathways in Cytotoxicity cluster_apoptosis Apoptosis (Programmed Cell Death) cluster_necrosis Necrosis (Uncontrolled Cell Death) This compound This compound Treatment Apoptosis_Initiation Initiation This compound->Apoptosis_Initiation Membrane_Damage Severe Membrane Damage This compound->Membrane_Damage MTT_Assay General Viability/ Metabolic Decline This compound->MTT_Assay Caspase_Activation Caspase Cascade Activation Apoptosis_Initiation->Caspase_Activation PS_Externalization Phosphatidylserine (PS) Externalization Caspase_Activation->PS_Externalization Membrane_Blebbing Membrane Blebbing PS_Externalization->Membrane_Blebbing Annexin_V_Assay Measured by Annexin V/PI Assay PS_Externalization->Annexin_V_Assay Apoptotic_Bodies Formation of Apoptotic Bodies Membrane_Blebbing->Apoptotic_Bodies Cell_Swelling Cell Swelling (Oncosis) Membrane_Damage->Cell_Swelling Membrane_Rupture Membrane Rupture Cell_Swelling->Membrane_Rupture Content_Release Release of Intracellular Contents (e.g., LDH) Membrane_Rupture->Content_Release Membrane_Rupture->Annexin_V_Assay Inflammation Inflammatory Response Content_Release->Inflammation LDH_Assay Measured by LDH Release Assay Content_Release->LDH_Assay

Caption: Pathways measured by the selected cytotoxicity assays.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line Selection: Choose a relevant human cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, or a cancer cell line like HeLa or MCF-7).

  • Cell Culture: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in a complete culture medium to achieve the final desired concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include 'vehicle control' wells (medium with solvent only) and 'untreated control' wells (medium only).

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

Protocol: MTT Assay for Cell Viability

This assay measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable, metabolically active cells.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • 96-well plate reader.

Procedure:

  • After the treatment period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

  • Incubate the plate for 3-4 hours at 37°C in a humidified incubator, protected from light.

  • After incubation, add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculate cell viability as a percentage relative to the vehicle control.

Protocol: LDH Release Assay for Cytotoxicity

This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity, a hallmark of necrosis.

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher, or Abcam).

  • Lysis Buffer (e.g., 10X Triton X-100) to create maximum LDH release controls.

  • 96-well plate reader.

Procedure:

  • Prepare controls as per the kit manufacturer's instructions. This typically includes:

    • Spontaneous LDH Release: Supernatant from vehicle-treated, intact cells.

    • Maximum LDH Release: Supernatant from vehicle-treated cells lysed with Lysis Buffer.

    • Medium Background: Culture medium without cells.

  • After the treatment period, centrifuge the 96-well plate at ~300-500 x g for 5 minutes.

  • Carefully transfer 50 µL of supernatant from each well to a new, clear, flat-bottom 96-well plate.

  • Prepare the LDH reaction mixture according to the kit protocol and add 50 µL to each well of the new plate.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of Stop Solution provided in the kit to each well.

  • Measure the absorbance at 490 nm within 1 hour.

  • Calculate percent cytotoxicity using the formula: % Cytotoxicity = 100 * (Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)

Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between different cell populations. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

Materials:

  • Annexin V-FITC (or another fluorochrome) and PI Staining Kit.

  • 1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂).

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Following treatment, collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with a complete medium.

  • Centrifuge the cell suspension at ~500 x g for 5 minutes and discard the supernatant.

  • Wash the cells once with cold 1X PBS and centrifuge again.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution to the cell suspension.

  • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry as soon as possible.

  • Gate the cell populations:

    • Viable: Annexin V negative / PI negative.

    • Early Apoptosis: Annexin V positive / PI negative.

    • Late Apoptosis/Necrosis: Annexin V positive / PI positive.

Data Presentation

Quantitative data should be summarized in clear, concise tables to facilitate comparison between different concentrations of this compound.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

This compound (µM)Mean Absorbance (570nm) ± SD% Viability vs. ControlIC₅₀ (µM)
0 (Vehicle Control)1.25 ± 0.08100%
101.18 ± 0.0694.4%
500.95 ± 0.0576.0%
1000.63 ± 0.0450.4%~100
2500.31 ± 0.0324.8%
5000.15 ± 0.0212.0%

Table 2: Membrane Integrity Assessment of this compound (LDH Assay)

This compound (µM)Mean Absorbance (490nm) ± SD% Cytotoxicity
0 (Spontaneous)0.18 ± 0.020%
100.21 ± 0.033.5%
500.35 ± 0.0419.8%
1000.58 ± 0.0646.5%
2500.95 ± 0.0889.5%
5001.02 ± 0.0997.7%
Max Release Control1.04 ± 0.07100%

Table 3: Apoptosis and Necrosis Induction by this compound (Annexin V/PI Assay)

This compound (µM)% Viable Cells (Annexin V⁻/PI⁻)% Early Apoptotic (Annexin V⁺/PI⁻)% Late Apoptotic/Necrotic (Annexin V⁺/PI⁺)
0 (Vehicle Control)95.2%2.5%2.3%
5080.1%12.6%7.3%
10045.5%35.8%18.7%
25015.3%20.1%64.6%

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment (TME) is characterized by hypoxia and extracellular acidosis, which are critical drivers of cancer progression, metastasis, and resistance to therapy.[1][2] A key mechanism by which cancer cells adapt to these harsh conditions is through the dysregulation of intra- and extracellular pH (pHi and pHe, respectively).[3] Cancer cells typically maintain a neutral to alkaline pHi while promoting an acidic pHe.[1] This "reversed" pH gradient is largely orchestrated by pH-regulating enzymes, most notably the carbonic anhydrases (CAs).[1]

Specifically, the transmembrane isoforms CA IX and CA XII are overexpressed in a wide range of solid tumors and play a pivotal role in this pH regulation. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, contributing to the acidification of the extracellular space. This acidic TME facilitates tumor invasion, and metastasis, and confers a survival advantage to cancer cells.

Sulfacarbamide, also known as sulfanilylurea, belongs to the class of ureido-substituted benzenesulfonamides. This class of compounds has emerged as potent inhibitors of carbonic anhydrases, with several members demonstrating high selectivity for the tumor-associated isoforms CA IX and XII. By inhibiting these enzymes, ureido-substituted sulfonamides disrupt the pH regulatory machinery of cancer cells, leading to a decrease in extracellular acidification and an increase in intracellular acidosis, ultimately impairing tumor growth and survival. One such ureido-substituted benzenesulfonamide, SLC-0111, has entered Phase Ib/II clinical trials for the treatment of advanced solid tumors.

These application notes provide a comprehensive overview of the role of this compound and related ureido-substituted sulfonamides in cancer research, with a focus on their mechanism of action in pH regulation. Detailed protocols for key experiments and data on the inhibitory activity of these compounds are presented to guide researchers in this promising area of cancer drug development.

Data Presentation

The following tables summarize the inhibitory activity of representative ureido-substituted benzenesulfonamides against various human carbonic anhydrase (hCA) isoforms. The inhibition constant (Ki) is a measure of the inhibitor's potency; a lower Ki indicates a more potent inhibitor.

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Ureido-Substituted Benzenesulfonamides (Ki, nM)

CompoundhCA I (cytosolic)hCA II (cytosolic)hCA IX (tumor-associated)hCA XII (tumor-associated)Selectivity (hCA I/hCA IX)Selectivity (hCA II/hCA IX)Reference
4-{[(3'-nitrophenyl)carbamoyl]amino}benzenesulfonamide 250505.84.543.18.6
SLC-0111 >10000150454.5>2223.3
Compound 3 (4-[3-(2-benzylphenyl)ureido]benzenesulfonamide) 2500150251.01006
Acetazolamide (Standard Inhibitor) 25012255.7100.48

Note: Data is compiled from multiple sources and experimental conditions may vary. This table serves as a comparative guide.

Experimental Protocols

Protocol 1: Synthesis of Ureido-Substituted Benzenesulfonamides

This protocol describes a general method for the synthesis of ureido-substituted benzenesulfonamides, which can be adapted for this compound and its analogs.

Materials:

  • Appropriate aminobenzenesulfonamide (e.g., sulfanilamide)

  • Substituted isocyanate (e.g., phenyl isocyanate)

  • Anhydrous solvent (e.g., acetonitrile, butanol)

  • Stirring apparatus

  • Reaction vessel

  • Purification system (e.g., column chromatography)

Procedure:

  • Dissolve the aminobenzenesulfonamide in the anhydrous solvent in the reaction vessel.

  • Add the substituted isocyanate to the solution dropwise while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for a specified time (typically several hours to overnight) until the reaction is complete (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired ureido-substituted benzenesulfonamide.

  • Characterize the final product using techniques such as NMR, Mass Spectrometry, and IR Spectroscopy.

Protocol 2: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)

This protocol measures the inhibitory activity of compounds against carbonic anhydrase isoforms.

Materials:

  • Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • Test compound (e.g., this compound derivative) dissolved in DMSO

  • Stopped-flow spectrophotometer

  • CO2-saturated water

  • Buffer solution (e.g., Tris-HCl, pH 7.5)

  • pH indicator (e.g., p-nitrophenol)

Procedure:

  • Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).

  • Prepare a series of dilutions of the test compound.

  • In one syringe of the stopped-flow instrument, load the buffer solution containing the CA enzyme and the pH indicator.

  • In the second syringe, load the CO2-saturated water.

  • Initiate the reaction by rapidly mixing the contents of the two syringes.

  • Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the enzymatic reaction.

  • Repeat the measurement in the presence of different concentrations of the test compound.

  • Calculate the initial rates of reaction and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

  • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 3: In Vitro Cell Proliferation Assay (MTT Assay)

This protocol assesses the effect of this compound derivatives on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., breast cancer, colon cancer)

  • Complete cell culture medium

  • 96-well plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of the compound.

Visualizations

Signaling_Pathway cluster_TME Tumor Microenvironment (Acidic pHe) cluster_Cell Intracellular (Alkaline pHi) Tumor_Cell Tumor Cell CAIX CA IX/XII Extracellular_Space Extracellular Space (Low pH) CO2_H2O CO2 + H2O H2CO3 H2CO3 CO2_H2O->H2CO3 HCO3_H HCO3- + H+ H2CO3->HCO3_H Glycolysis Glycolysis Lactate_H Lactate + H+ Glycolysis->Lactate_H Increased MCT MCT Lactate_H->MCT Export CAIX->Extracellular_Space H+ Export This compound This compound (Ureido-substituted Sulfonamide) This compound->CAIX Inhibition MCT->Extracellular_Space Acidification

Caption: Signaling pathway of pH regulation by CA IX/XII and its inhibition.

Experimental_Workflow cluster_Synthesis Compound Synthesis & Characterization cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Studies Synthesis Synthesis of This compound Derivative Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization CA_Assay Carbonic Anhydrase Inhibition Assay (Ki) Characterization->CA_Assay Cell_Proliferation Cell Proliferation Assay (IC50) Characterization->Cell_Proliferation Animal_Model Tumor Xenograft Animal Model Cell_Proliferation->Animal_Model Treatment Compound Administration Animal_Model->Treatment Analysis Tumor Growth Inhibition & pH Measurement Treatment->Analysis

Caption: General experimental workflow for evaluating this compound derivatives.

Logical_Relationship Tumor_Hypoxia Tumor Hypoxia HIF1a HIF-1α Upregulation Tumor_Hypoxia->HIF1a CAIX_Upregulation CA IX/XII Upregulation HIF1a->CAIX_Upregulation Increased_Glycolysis Increased Glycolysis HIF1a->Increased_Glycolysis Acidic_TME Acidic Tumor Microenvironment (pHe < 7.0) CAIX_Upregulation->Acidic_TME Alkaline_pHi Alkaline Intracellular pH (pHi > 7.2) CAIX_Upregulation->Alkaline_pHi Increased_Glycolysis->Acidic_TME Tumor_Suppression Inhibition of Tumor Growth, Metastasis & Chemoresistance This compound This compound/ Ureido-substituted Sulfonamide CAIX_Inhibition CA IX/XII Inhibition This compound->CAIX_Inhibition pH_Normalization Normalization of Tumor pH Gradient CAIX_Inhibition->pH_Normalization pH_Normalization->Tumor_Suppression

Caption: Logical relationship of this compound action in the tumor microenvironment.

References

Troubleshooting & Optimization

Troubleshooting guide for inconsistent IC50 values in Sulfacarbamide assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies encountered during Sulfacarbamide IC50 assays.

Frequently Asked Questions (FAQs)

Q1: Why are my IC50 values for this compound inconsistent between experiments?

A1: Inconsistent IC50 values are a common challenge in cell-based assays and can arise from several factors.[1][2] Key areas to investigate include:

  • Cell-Based Variability:

    • Cell Density: The initial number of cells seeded can significantly impact results.[3][4] Overly confluent or sparse cultures can respond differently to the compound.

    • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and within a consistent, low passage number range.

    • Incubation Time: The duration of drug exposure can alter the IC50 value; longer incubation times may lead to higher apparent potency, but this can be confounded by factors like compound stability.[5]

  • Compound-Related Issues:

    • Compound Stability: this compound may degrade in cell culture media over time. It's crucial to assess its stability under your specific assay conditions.

    • Solubility: Poor solubility of this compound can lead to inaccurate concentrations. Ensure it is fully dissolved in the stock solution and doesn't precipitate when diluted in media.

  • Assay Protocol Variations:

    • Reagent Quality: Variations in the quality of media, serum, and assay reagents (e.g., MTT, Alamar Blue) can affect results.

    • Serum Concentration: Components in serum can bind to the compound, reducing its effective concentration. Maintain a consistent serum percentage across all experiments.

    • Pipetting Errors: Inaccurate pipetting, especially during serial dilutions, can introduce significant variability.

Q2: My dose-response curve for this compound is not sigmoidal. What could be the cause?

A2: A non-sigmoidal dose-response curve can indicate several potential issues:

  • Incorrect Concentration Range: The tested concentrations may be too high or too low to capture the full sigmoidal shape. A wider range of dilutions is recommended for initial experiments.

  • Compound Precipitation: At higher concentrations, this compound might precipitate out of solution, leading to a plateau in the response.

  • Assay Interference: The compound may interfere with the assay itself. For example, some compounds can directly reduce viability dyes like MTT or Alamar Blue, leading to false results.

  • Multiple Mechanisms of Action: The compound might have different effects at different concentrations.

Q3: Can the type of cell viability assay affect the IC50 value of this compound?

A3: Yes, the choice of cell viability assay can significantly influence the determined IC50 value. Different assays measure different cellular parameters:

  • Metabolic Assays (e.g., MTT, MTS, Alamar Blue): These measure the metabolic activity of cells, which is an indirect indicator of cell viability.

  • Membrane Integrity Assays (e.g., Trypan Blue, Propidium Iodide): These dyes are excluded by live cells with intact membranes and are therefore a direct measure of cell death.

It's possible for a compound to affect cellular metabolism without immediately causing cell death, which would lead to different IC50 values between these assay types.

Troubleshooting Workflow

If you are experiencing inconsistent IC50 values, follow this systematic troubleshooting workflow:

TroubleshootingWorkflow cluster_protocol Protocol Standardization cluster_cells Cell Culture Consistency cluster_data Data Analysis Review start Inconsistent IC50 Values check_reagents Verify Compound Purity and Reagent Quality start->check_reagents check_reagents->start Issue Found check_protocol Review and Standardize Assay Protocol check_reagents->check_protocol Reagents OK pipetting Calibrate Pipettes & Check Technique check_protocol->pipetting check_cells Evaluate Cell Culture Conditions density Optimize and Standardize Seeding Density check_cells->density data_analysis Re-evaluate Data Analysis curve_fit Check Curve Fitting Model data_analysis->curve_fit incubation Consistent Incubation Times pipetting->incubation serum Standardize Serum Concentration incubation->serum assay_type Consider Assay Interference serum->assay_type assay_type->start Issue Found assay_type->check_cells Protocol Standardized passage Use Consistent, Low Passage Number density->passage health Ensure Cells are in Logarithmic Growth passage->health health->start Issue Found health->data_analysis Cells Consistent normalization Verify Data Normalization curve_fit->normalization normalization->start Issue Found end Consistent IC50 Values normalization->end Analysis Verified

Troubleshooting workflow for inconsistent IC50 values.

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol provides a standardized method for determining the IC50 of this compound using an MTT assay.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. The final solvent concentration should be consistent across all wells and typically below 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include vehicle control (medium with the same percentage of solvent) and a positive control for cytotoxicity if available.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Solubilization:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measurement and Data Analysis:

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percent viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

ParameterRecommended Range/ValueCommon Issues
Cell Seeding Density 5,000 - 10,000 cells/wellToo high: Overgrowth, nutrient depletion. Too low: Poor signal, high variability.
This compound Conc. Logarithmic dilutionsRange too narrow to capture full curve.
Incubation Time 24, 48, or 72 hoursInconsistent timing between experiments.
Final DMSO Conc. < 0.5%High concentrations can be cytotoxic.
MTT Incubation 2 - 4 hoursInsufficient incubation leads to low signal.

Signaling Pathway

This compound is a sulfonamide antibiotic that primarily acts by inhibiting dihydropteroate synthase, a key enzyme in the folic acid synthesis pathway in bacteria. While a specific cytotoxic signaling pathway in mammalian cells is not well-defined, at high concentrations, it may disrupt cellular processes that lead to reduced viability. The following diagram illustrates a generalized mechanism of action where a compound inhibits a critical cellular process.

SignalingPathway cluster_cell Cell This compound This compound This compound->inhibition target_enzyme Critical Cellular Process/Enzyme cellular_function Essential Cellular Function (e.g., Proliferation, Metabolism) target_enzyme->cellular_function inhibition->target_enzyme Inhibition reduced_viability Reduced Cell Viability cellular_function->reduced_viability

Generalized pathway of this compound-induced cytotoxicity.

References

Technical Support Center: Mitigation of Potential Sulfacarbamide Nephrotoxicity In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating methods to mitigate the potential nephrotoxicity of Sulfacarbamide in vivo.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced nephrotoxicity?

The primary mechanism of nephrotoxicity associated with this compound, a member of the sulfonamide class of drugs, is believed to be crystal nephropathy.[1] This occurs when the drug or its metabolites are poorly soluble in urine, leading to crystallization within the renal tubules.[1] These crystals can cause obstruction, leading to acute kidney injury (AKI).[1] Factors that increase the risk of crystalluria include high drug dosage, dehydration, and acidic urine.

Q2: What are the main strategies to mitigate this compound-induced nephrotoxicity?

The principal strategies to prevent or reduce the risk of this compound-induced nephrotoxicity revolve around preventing crystal formation. This can be achieved through:

  • Increased Fluid Intake (Hydration): Increasing urine output helps to dilute the concentration of this compound and its metabolites, reducing the likelihood of crystal precipitation.

  • Urine Alkalinization: Increasing the pH of the urine can significantly enhance the solubility of many sulfonamides, thereby preventing crystallization.[2]

Q3: What is the target urinary pH for mitigating sulfonamide-induced crystalluria?

For sulfonamides, maintaining a neutral or alkaline urinary pH is generally recommended to prevent crystalluria. A target urinary pH of 7.5 or higher is often suggested to significantly increase the solubility of these compounds.

Q4: Are there any specific signaling pathways known to be involved in crystal-induced kidney injury?

Yes, studies on crystal-induced nephropathy have identified several key signaling pathways that are activated in response to crystal deposition in the renal tubules. These include:

  • Reactive Oxygen Species (ROS) and Oxidative Stress: The presence of crystals can induce the production of ROS, leading to oxidative stress and cellular damage.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This pathway is a critical regulator of inflammation and is activated by ROS and crystal-induced cellular stress.

  • NLRP3 (NLR Family Pyrin Domain Containing 3) Inflammasome: The NLRP3 inflammasome is a key component of the innate immune response and is activated by crystalline structures, leading to the production of pro-inflammatory cytokines like IL-1β and subsequent inflammation.

Troubleshooting Guides

Issue 1: Unexpectedly high levels of nephrotoxicity markers (BUN, Creatinine) in an in vivo study despite mitigation attempts.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inadequate Hydration Verify that the fluid intake of the animals is sufficient to maintain adequate urine output. In rodent models, this can be monitored by measuring daily water consumption and urine volume. Consider providing a more palatable source of hydration if necessary.
Insufficient Urine Alkalinization Regularly monitor the urinary pH of the animals to ensure it is consistently within the target alkaline range (pH ≥ 7.5). If the pH is not consistently elevated, the dose or frequency of the alkalinizing agent (e.g., sodium bicarbonate) may need to be increased. Perform a dose-response study to determine the optimal dosage of the alkalinizing agent for the specific animal model and drug dosage.
Incorrect Dosing of this compound Double-check all calculations for the this compound dosage to rule out accidental overdose.
Pre-existing Renal Condition in Animals Ensure that all animals used in the study have normal baseline renal function before initiating the experiment. Screen animals for any signs of pre-existing kidney disease.
Drug-Drug Interactions Review all co-administered substances to identify any potential drug-drug interactions that could exacerbate nephrotoxicity.
Issue 2: Difficulty in achieving and maintaining target urinary pH.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Suboptimal Dose of Alkalinizing Agent The dose of sodium bicarbonate or other alkalinizing agent may be insufficient. A dose of 0.3 g/kg of sodium bicarbonate has been shown to raise urine pH in rats for up to 4 hours.[2] A dose-response study is recommended to determine the optimal dose for your specific experimental conditions.
Timing and Frequency of Administration A single daily dose of the alkalinizing agent may not be sufficient to maintain a consistently alkaline urinary pH. Consider administering the alkalinizing agent in divided doses throughout the day.
Route of Administration Oral administration of sodium bicarbonate in drinking water can be effective. Ensure the solution is fresh and palatable to the animals.
Animal Strain and Metabolism Different animal strains may have variations in their metabolism and response to alkalinizing agents. It is important to establish the appropriate dosing regimen for the specific strain being used.

Experimental Protocols

Disclaimer: No specific in vivo studies detailing a protocol to induce nephrotoxicity with this compound and its mitigation were found in the available literature. The following protocols are based on established methods for inducing and mitigating sulfonamide-induced crystal nephropathy, using sulfadiazine as a representative sulfonamide. Researchers should validate and adapt these protocols for this compound.

Protocol 1: Induction of Sulfonamide-Induced Nephrotoxicity in a Rat Model

Objective: To establish an in vivo model of sulfonamide-induced nephrotoxicity through crystalluria.

Materials:

  • Male Wistar rats (200-250 g)

  • Sulfadiazine (or this compound, to be validated)

  • Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

  • Metabolic cages for urine collection

  • Equipment for blood collection and analysis (BUN, creatinine)

  • Histopathology equipment

Procedure:

  • Acclimatize rats for at least one week before the experiment.

  • House rats individually in metabolic cages to allow for accurate urine collection.

  • Divide animals into a control group and a treatment group.

  • Administer the vehicle to the control group.

  • Administer a high dose of sulfadiazine (e.g., 500 mg/kg, orally) to the treatment group daily for 3-5 days. The exact dose and duration for this compound will need to be determined empirically.

  • Monitor daily water intake, food consumption, and urine output.

  • Collect 24-hour urine samples to assess for crystalluria.

  • At the end of the treatment period, collect blood samples for measurement of serum BUN and creatinine levels.

  • Euthanize the animals and collect the kidneys for histopathological examination to assess for crystal deposition and tubular damage.

Protocol 2: Mitigation of Sulfonamide-Induced Nephrotoxicity via Urine Alkalinization

Objective: To evaluate the efficacy of sodium bicarbonate in mitigating sulfonamide-induced nephrotoxicity.

Materials:

  • Animals with induced sulfonamide nephrotoxicity (from Protocol 1)

  • Sodium bicarbonate

  • pH meter or pH indicator strips for urine analysis

Procedure:

  • Follow the procedure for inducing nephrotoxicity as described in Protocol 1.

  • Create an additional experimental group that receives both the sulfonamide and sodium bicarbonate.

  • Administer sodium bicarbonate in the drinking water (e.g., 1-2% solution) or by oral gavage. A dose of 0.3 g/kg has been shown to be effective in rats.

  • Monitor urinary pH daily to ensure it is maintained in the target alkaline range (pH ≥ 7.5). Adjust the sodium bicarbonate concentration as needed.

  • At the end of the study, compare the following parameters between the sulfonamide-only group and the sulfonamide + sodium bicarbonate group:

    • Serum BUN and creatinine levels

    • Degree of crystalluria (quantitative analysis)

    • Histopathological evidence of kidney damage

Data Presentation

Table 1: Hypothetical Quantitative Data for a Study on Mitigating this compound Nephrotoxicity

Treatment Group Urine pH (mean ± SD) Crystalluria Score (0-4) Serum BUN (mg/dL) (mean ± SD) Serum Creatinine (mg/dL) (mean ± SD)
Control (Vehicle)6.5 ± 0.3020 ± 30.5 ± 0.1
This compound (High Dose)6.2 ± 0.43.5 ± 0.585 ± 152.1 ± 0.4
This compound + Sodium Bicarbonate7.8 ± 0.20.5 ± 0.230 ± 50.7 ± 0.2

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the experimental conditions.

Visualizations

Signaling Pathways in Crystal-Induced Nephropathy

G cluster_0 Renal Tubular Cell This compound This compound Crystals ros Increased ROS (Oxidative Stress) This compound->ros nlrp3 NLRP3 Inflammasome Activation This compound->nlrp3 nfkb NF-κB Activation ros->nfkb inflammation Inflammation (IL-1β, etc.) nfkb->inflammation nlrp3->inflammation injury Cellular Injury & Apoptosis inflammation->injury caption Signaling cascade in crystal-induced nephrotoxicity.

Caption: Signaling cascade in crystal-induced nephrotoxicity.

Experimental Workflow for Mitigation Study

G cluster_workflow Experimental Workflow start Animal Acclimatization grouping Group Assignment (Control, this compound, This compound + Bicarbonate) start->grouping treatment Drug & Mitigating Agent Administration grouping->treatment monitoring Daily Monitoring (Urine pH, Volume) treatment->monitoring collection Sample Collection (Blood, Urine, Kidneys) monitoring->collection analysis Biochemical & Histological Analysis collection->analysis end Data Interpretation analysis->end caption Workflow for in vivo mitigation study.

Caption: Workflow for in vivo mitigation study.

References

Technical Support Center: Refinement of Dosing Schedules for Sulfacarbamide in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining dosing schedules for Sulfacarbamide in preclinical studies. As specific preclinical data for this compound is limited, information from related short-acting sulfonamides has been included to guide experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a sulfonamide antibiotic.[1] Like other sulfonamides, it competitively inhibits the bacterial enzyme dihydropteroate synthase (DHPS).[2] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial DNA and protein synthesis.[1][3] By blocking this pathway, this compound exhibits a bacteriostatic effect, meaning it inhibits the growth and replication of susceptible bacteria.[1]

Q2: How do I determine a starting dose for this compound in a preclinical model?

A2: Establishing a starting dose requires a dose-ranging study to determine the maximum tolerated dose (MTD) and the minimum effective dose (MED). For sulfonamides, initial doses in preclinical models can vary significantly based on the animal species and the specific pathogen being studied. For instance, in murine models of systemic infection, doses for other sulfonamides like sulfadiazine have been explored in various studies. It is advisable to begin with a low dose and escalate until a therapeutic effect is observed or signs of toxicity appear.

Q3: What are the common routes of administration for sulfonamides in preclinical studies?

A3: Sulfonamides can be administered through various routes in animal models, including oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC). The choice of administration route should align with the clinical intended use and the pharmacokinetic profile of the drug. Oral administration is common for sulfonamides, but IV or IP routes may be used to achieve rapid systemic exposure in acute infection models.

Q4: What are the potential adverse effects of sulfonamides in preclinical studies?

A4: Adverse reactions to sulfonamides in animals can include hypersensitivity reactions (such as skin rashes), and in some species like dogs, there may be a risk of keratoconjunctivitis sicca (dry eye) with prolonged use. High doses may also lead to crystalluria (the formation of crystals in the urine), which can be mitigated by ensuring adequate hydration of the animals.

Troubleshooting Guides

This section addresses common issues that may arise during preclinical studies with this compound and other sulfonamides.

Issue Possible Cause Troubleshooting Steps
Lack of Efficacy - Inappropriate Dose: The dose may be too low to achieve a therapeutic concentration at the site of infection.- Resistant Bacterial Strain: The pathogen may have intrinsic or acquired resistance to sulfonamides.- Poor Bioavailability: The drug may not be adequately absorbed when administered orally.- Rapid Metabolism/Excretion: The drug may be cleared from the body too quickly to maintain effective concentrations.- Dose Escalation: Gradually increase the dose while monitoring for efficacy and toxicity.- In Vitro Susceptibility Testing: Perform minimum inhibitory concentration (MIC) testing to confirm the susceptibility of the bacterial strain.- Pharmacokinetic (PK) Studies: Analyze blood samples to determine the drug's concentration over time and assess its bioavailability.- Adjust Dosing Frequency: Based on PK data, consider more frequent dosing to maintain therapeutic levels.
Toxicity Observed (e.g., weight loss, lethargy) - Dose Too High: The administered dose may exceed the maximum tolerated dose (MTD).- Vehicle Toxicity: The vehicle used to dissolve or suspend the drug may be causing adverse effects.- Hypersensitivity Reaction: The animal may be having an allergic reaction to the sulfonamide.- Dose Reduction: Lower the dose to a previously well-tolerated level.- Vehicle Control Group: Ensure a control group receives only the vehicle to rule out its toxicity.- Monitor for Allergic Signs: Observe for signs of hypersensitivity such as skin rashes or anaphylaxis. Discontinue treatment if severe reactions occur.
Inconsistent Results Between Animals - Improper Dosing Technique: Inaccurate or inconsistent administration of the drug.- Variability in Animal Health: Underlying health issues in some animals may affect their response to the drug or infection.- Formulation Issues: The drug may not be uniformly suspended in the vehicle, leading to variable dosing.- Standardize Procedures: Ensure all personnel are trained on proper and consistent dosing techniques.- Health Screening: Thoroughly screen animals for health status before study initiation.- Proper Formulation: Ensure the drug is completely dissolved or forms a homogenous suspension before each administration.
Precipitation of Drug in Formulation - Poor Solubility: this compound may have low solubility in the chosen vehicle.- pH of Vehicle: The pH of the vehicle may not be optimal for keeping the drug in solution.- Use of Co-solvents: Consider using a co-solvent system (e.g., DMSO, PEG400) to improve solubility, but be mindful of potential vehicle toxicity.- pH Adjustment: Adjust the pH of the vehicle to a range where the drug is more soluble, ensuring it remains physiologically compatible.- Sonication: Gentle warming and sonication can aid in the dissolution of the compound.

Quantitative Data Presentation

The following tables summarize preclinical efficacy data for sulfonamides against various pathogens in murine models. Note: This data is for related sulfonamides and should be used as a reference for designing studies with this compound.

Table 1: In Vivo Efficacy of Sulfadiazine in Murine Models

PathogenMouse StrainInfection ModelDosing RegimenOutcomeReference
Toxoplasma gondiiSwiss WebsterAcute Toxoplasmosis50 mg/kg/day, PO16% survival at 8 weeks
Toxoplasma gondiiSwiss WebsterAcute Toxoplasmosis100 mg/kg/day, PO12% survival at 8 weeks
Nocardia asteroidesBALB/cAcute LethalityNot specified1 of 39 mice survived

Table 2: Pharmacokinetic Parameters of Sulfamethoxazole in Rats

ParameterValue
Route of AdministrationOral
BioavailabilityHigh
MetabolismPrimarily hepatic (N4-acetylation)
ExcretionMainly renal

Source: Adapted from preclinical studies on sulfamethoxazole.

Experimental Protocols

Protocol 1: Murine Systemic Infection Model for Efficacy Testing

This protocol provides a general framework for evaluating the in vivo efficacy of this compound against a systemic bacterial infection in mice.

  • Bacterial Inoculum Preparation:

    • Culture the desired bacterial strain (e.g., Staphylococcus aureus) in an appropriate broth medium overnight at 37°C.

    • Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to the desired concentration (e.g., 1 x 10^7 CFU/mL). The optimal inoculum size should be determined in a pilot study to establish a lethal or sublethal infection model.

  • Animal Infection:

    • Administer the bacterial suspension to mice (e.g., BALB/c, 6-8 weeks old) via intraperitoneal (IP) injection.

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer the desired dose of this compound to the treatment groups via oral gavage or another appropriate route at a specified time post-infection (e.g., 1-2 hours).

    • Include a vehicle control group that receives the vehicle without the drug.

  • Efficacy Assessment:

    • Survival: Monitor the animals daily for a set period (e.g., 7 days) and record mortality.

    • Bacterial Load: At predetermined time points, euthanize a subset of mice from each group and collect organs (e.g., spleen, liver). Homogenize the tissues, perform serial dilutions, and plate on appropriate agar to determine the bacterial burden (CFU/g of tissue).

Protocol 2: Dose-Ranging Toxicity Study

This protocol outlines a basic approach to determine the Maximum Tolerated Dose (MTD) of this compound in mice.

  • Animal Acclimation:

    • Acclimate mice to the facility for at least one week before the study.

  • Dose Preparation:

    • Prepare a range of this compound doses in a suitable vehicle.

  • Dose Administration:

    • Administer a single dose of this compound to small groups of mice (n=3-5 per group) at escalating dose levels.

    • Include a control group that receives only the vehicle.

  • Observation and Data Collection:

    • Monitor the animals for clinical signs of toxicity (e.g., changes in activity, posture, breathing, weight loss) for at least 7 days.

    • Record body weights daily.

    • The MTD is typically defined as the highest dose that does not cause significant morbidity or more than a 10% loss in body weight.

Mandatory Visualizations

Signaling Pathway

Folic_Acid_Synthesis_Pathway GTP GTP Dihydropteroate_diphosphate Dihydropteroate diphosphate GTP->Dihydropteroate_diphosphate Multiple steps Chorismate Chorismate pABA p-Aminobenzoic Acid (pABA) Chorismate->pABA DHPS Dihydropteroate Synthase (DHPS) pABA->DHPS Dihydropteroate_diphosphate->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) Purines_Thymidine_Amino_Acids Purines, Thymidine, Amino Acids Tetrahydrofolate->Purines_Thymidine_Amino_Acids One-carbon transfers DNA_RNA_Protein_Synthesis DNA, RNA, and Protein Synthesis Purines_Thymidine_Amino_Acids->DNA_RNA_Protein_Synthesis DHPS->Dihydropteroate DHFR->Tetrahydrofolate This compound This compound This compound->DHPS Inhibits

Caption: Bacterial Folic Acid Synthesis Pathway and the Site of this compound Inhibition.

Experimental Workflow

Preclinical_Dosing_Workflow Start Start: Define Preclinical Model (Species, Infection Type) Dose_Ranging Dose-Ranging Study (Determine MTD and MED) Start->Dose_Ranging PK_Study Pharmacokinetic (PK) Study (Absorption, Distribution, Metabolism, Excretion) Dose_Ranging->PK_Study Efficacy_Study Efficacy Study (Dose-Response in Infection Model) PK_Study->Efficacy_Study Data_Analysis Data Analysis (Survival, Bacterial Load, PK/PD Modeling) Efficacy_Study->Data_Analysis Refine_Schedule Refine Dosing Schedule (Dose, Frequency, Duration) Data_Analysis->Refine_Schedule Refine_Schedule->Efficacy_Study Iterative Process End Optimized Dosing Schedule for Further Preclinical Development Refine_Schedule->End

Caption: Iterative Workflow for Refining this compound Dosing Schedules in Preclinical Studies.

References

Technical Support Center: Addressing Metabolic Stability Challenges of Sulfacarbamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sulfacarbamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its metabolic stability. While specific metabolic data for this compound is limited, the information provided here is based on the well-established metabolic pathways of the broader sulfonamide class of compounds and is intended to serve as a comprehensive guide for your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected major metabolic pathways for this compound?

Based on its chemical structure as a sulfonamide, this compound is expected to undergo two primary metabolic transformations:

  • N-acetylation: This is a common pathway for sulfonamides, where an acetyl group is added to the aromatic amine (N4 position). This reaction is catalyzed by N-acetyltransferase (NAT) enzymes, particularly NAT2.

  • Hydroxylation: This involves the addition of a hydroxyl group to the molecule, a reaction typically mediated by Cytochrome P450 (CYP) enzymes. Hydroxylation can occur on the aromatic ring or other parts of the molecule.

Q2: Which enzymes are likely involved in the metabolism of this compound?

The key enzymes anticipated to be involved in this compound metabolism are:

  • Phase I Enzymes (Functionalization):

    • Cytochrome P450s (CYPs): Responsible for oxidative metabolism, such as hydroxylation. Various CYP isoforms can be involved, and their specific contribution would need to be determined experimentally.

  • Phase II Enzymes (Conjugation):

    • N-acetyltransferases (NATs): Primarily NAT2, which is known for its genetic polymorphism, leading to "fast" and "slow" acetylator phenotypes in human populations. This can result in significant inter-individual variability in drug metabolism.[1]

    • UDP-glucuronosyltransferases (UGTs): These enzymes may be involved in the glucuronidation of hydroxylated metabolites, further increasing their water solubility for excretion.

    • Sulfotransferases (SULTs): Sulfation is another possible conjugation pathway for hydroxylated metabolites.

Q3: What are the common in vitro systems to study this compound's metabolic stability?

Standard in vitro systems to assess metabolic stability include:

  • Liver Microsomes: These are subcellular fractions containing a high concentration of CYP enzymes and are excellent for studying Phase I metabolism.

  • Hepatocytes: These are whole liver cells that contain a broader range of both Phase I and Phase II enzymes, providing a more complete picture of metabolism. They can be used in suspension or as cultured cells.

  • Liver S9 Fractions: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and some Phase II reactions.

  • Recombinant Enzymes: Using specific recombinant CYP or NAT enzymes can help to identify the specific isoforms responsible for this compound's metabolism.

Q4: What analytical techniques are suitable for quantifying this compound and its metabolites?

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most widely used and powerful technique for the analysis of drugs and their metabolites.[2] High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV) can also be used, particularly for routine analysis if the metabolites have been characterized and standards are available.[3]

Troubleshooting Guides

Issue 1: High Variability in Metabolic Stability Data

Question: My in vitro metabolic stability results for this compound are highly variable between experiments. What could be the cause?

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inconsistent Enzyme Activity Ensure consistent lot and storage conditions for microsomes, S9 fractions, or hepatocytes. Perform a quality control check with a known substrate before each experiment.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare master mixes to minimize pipetting steps.
Incubation Time and Temperature Fluctuations Use a calibrated incubator or water bath. Ensure consistent incubation times across all samples.
Cofactor Degradation Prepare fresh cofactor solutions (e.g., NADPH, UDPGA) for each experiment and keep them on ice.
Solvent Effects Keep the final concentration of organic solvents (e.g., DMSO, acetonitrile) in the incubation mixture low and consistent across all wells (typically <1%).
Issue 2: No Apparent Metabolism of this compound

Question: I am not observing any significant disappearance of this compound in my in vitro assay. Why might this be?

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Low Intrinsic Clearance The compound may be genuinely metabolically stable. Consider extending the incubation time or increasing the protein concentration.
Inactive Enzymes Verify the activity of your enzyme source (microsomes, hepatocytes) with a positive control substrate known to be metabolized by the system.
Missing Cofactors Ensure that the necessary cofactors for the expected metabolic pathways are present (e.g., NADPH for CYPs, PAPS for SULTs, UDPGA for UGTs, Acetyl-CoA for NATs).
Inappropriate In Vitro System If you are only using microsomes, you may be missing cytosolic enzymes like NATs. Consider using hepatocytes or S9 fraction to capture a broader range of metabolic activities.
Analytical Method Not Sensitive Enough Optimize your LC-MS method to ensure it can detect small changes in the parent compound concentration. Check for ion suppression effects from the matrix.
Issue 3: Difficulty in Identifying Metabolites

Question: I am struggling to identify the metabolites of this compound in my samples. What can I do?

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Low Metabolite Formation Increase the initial concentration of this compound, extend the incubation time, or increase the enzyme concentration to generate more metabolites.
Metabolite Instability Metabolites may be unstable under the experimental or analytical conditions. Adjust the pH or temperature of your sample processing and storage.
Co-elution with Matrix Components Optimize your chromatographic method to improve the separation of metabolites from endogenous matrix components.
Ion Suppression in MS Dilute your sample or use a more effective sample preparation method (e.g., solid-phase extraction) to reduce matrix effects.
Incorrect Mass Shift Prediction Consider a wider range of possible metabolic transformations beyond simple hydroxylation and acetylation, such as oxidation or cleavage of the molecule.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of disappearance of this compound when incubated with human liver microsomes.

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • 96-well plates

  • Incubator/shaker

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a working solution of this compound by diluting the stock solution in phosphate buffer.

  • In a 96-well plate, add the HLM and the NADPH regenerating system to the phosphate buffer.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the this compound working solution to the wells. The final concentration of this compound should be low (e.g., 1 µM) to be under Km conditions.

  • Incubate the plate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the protein.

  • Transfer the supernatant to a new plate for LC-MS analysis.

  • Analyze the samples by LC-MS to determine the concentration of this compound remaining at each time point.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Metabolite Identification using Hepatocytes

Objective: To identify the major metabolites of this compound formed in human hepatocytes.

Materials:

  • This compound

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium

  • Collagen-coated plates

  • Acetonitrile (ACN)

  • Formic acid

Procedure:

  • Thaw and plate the cryopreserved human hepatocytes on collagen-coated plates according to the supplier's instructions.

  • Allow the cells to attach and form a monolayer (typically 4-6 hours).

  • Prepare a solution of this compound in the culture medium at the desired concentration (e.g., 10 µM).

  • Remove the plating medium from the hepatocytes and add the medium containing this compound.

  • Incubate the plates at 37°C in a humidified incubator with 5% CO2 for a specified period (e.g., 4, 8, or 24 hours).

  • At the end of the incubation, collect the medium.

  • Stop any further metabolic activity by adding cold acetonitrile.

  • Centrifuge the samples to remove any cell debris.

  • Analyze the supernatant by high-resolution LC-MS/MS for metabolite identification.

  • Process the data using metabolite identification software to look for expected mass shifts (e.g., +16 for hydroxylation, +42 for acetylation) and fragmentation patterns.

Visualizations

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion This compound This compound Hydroxylated_Metabolite Hydroxylated Metabolite This compound->Hydroxylated_Metabolite CYP450 (Oxidation) Acetylated_Metabolite N-acetyl this compound This compound->Acetylated_Metabolite NATs (Acetylation) Excretion3 Renal Excretion This compound->Excretion3 Unchanged Conjugated_Metabolite Glucuronide/Sulfate Conjugate Hydroxylated_Metabolite->Conjugated_Metabolite UGTs/SULTs (Conjugation) Excretion1 Renal Excretion Acetylated_Metabolite->Excretion1 Excretion2 Renal Excretion Conjugated_Metabolite->Excretion2

Caption: Predicted metabolic pathways of this compound.

Troubleshooting_Workflow start High Variability in Metabolic Stability Data check_reagents Check Reagent Consistency (Enzymes, Cofactors) start->check_reagents check_technique Review Pipetting Technique and Calibration check_reagents->check_technique Reagents OK inconsistent Data Still Variable check_reagents->inconsistent Inconsistency Found check_conditions Verify Incubation Conditions (Time, Temp) check_technique->check_conditions Technique OK check_technique->inconsistent Error Found consistent Data Consistent check_conditions->consistent Conditions OK check_conditions->inconsistent Inconsistency Found troubleshoot_further Investigate Other Factors (e.g., Solvent Effects) inconsistent->troubleshoot_further

Caption: Troubleshooting workflow for high data variability.

Experimental_Workflow start Start: Metabolic Stability Assay incubation Incubate this compound with In Vitro System (e.g., Microsomes, Hepatocytes) start->incubation sampling Collect Samples at Time Points incubation->sampling quenching Quench Reaction (e.g., with Acetonitrile) sampling->quenching processing Sample Processing (e.g., Centrifugation) quenching->processing analysis LC-MS Analysis processing->analysis data_analysis Data Analysis: - Calculate t½ and CLint - Identify Metabolites analysis->data_analysis end End: Report Results data_analysis->end

Caption: General experimental workflow for in vitro metabolism studies.

References

Technical Support Center: Investigating Acquired Resistance to Sulfacarbamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating acquired resistance to Sulfacarbamide. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a sulfonamide antibiotic.[1] Like other sulfonamides, it functions as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[2][3] This enzyme is critical for the synthesis of folic acid in bacteria, which is an essential nutrient for DNA synthesis and bacterial growth.[1][3] By acting as a structural analog of the natural substrate, para-aminobenzoic acid (pABA), this compound blocks the folate synthesis pathway, leading to a bacteriostatic effect that suppresses microbial growth.

Q2: What are the primary mechanisms of acquired resistance to sulfonamides like this compound?

A2: The most common mechanisms of acquired resistance to sulfonamides involve alterations to the drug's target, DHPS. This primarily occurs through two routes:

  • Point mutations in the chromosomal folP gene, which encodes for DHPS. These mutations reduce the binding affinity of sulfonamides to the enzyme's active site without significantly compromising the enzyme's ability to bind its natural substrate, pABA.

  • Acquisition of resistance genes (sul1, sul2, sul3) via horizontal gene transfer (e.g., on plasmids). These genes encode for a drug-resistant variant of the DHPS enzyme that is insensitive to sulfonamides.

A less common mechanism includes the hyperproduction of p-aminobenzoic acid, which can outcompete the sulfonamide inhibitor.

Q3: Are there known off-target effects of this compound that I should be aware of during my experiments?

A3: Like many drugs, this compound may have off-target interactions, a phenomenon known as polypharmacology. While specific off-target binding partners for this compound are not extensively documented in recent literature, it is crucial to consider potential unintended effects in your experimental system. For instance, high concentrations of the drug could lead to cellular stress or interact with other metabolic pathways. It is advisable to include appropriate controls, such as a parental sensitive strain and a resistant strain with a well-defined mechanism, to distinguish between specific resistance effects and general toxicity.

Troubleshooting Guide

This guide addresses common issues encountered during the investigation of this compound resistance.

Issue / QuestionPossible CausesSuggested Solutions
Inconsistent Minimum Inhibitory Concentration (MIC) results. 1. Inoculum size variation.2. Improper antibiotic dilution series.3. Contamination of culture.4. Variation in incubation time or temperature.1. Standardize inoculum to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).2. Prepare fresh stock solutions and carefully perform serial dilutions for each experiment.3. Perform quality control checks for culture purity.4. Strictly adhere to standardized incubation conditions as per CLSI or EUCAST guidelines.
Unable to generate a resistant strain by serial passage. 1. Insufficient drug concentration.2. Low spontaneous mutation frequency.3. Drug instability in the growth medium.1. Start with a sub-lethal concentration (e.g., 0.5x MIC) and gradually increase the concentration with each passage.2. Consider using a mutagenic agent like UV irradiation to increase the mutation rate, followed by selection on antibiotic-containing plates.3. Ensure the stability of this compound under your specific experimental conditions (pH, temperature, media components).
Resistant phenotype is lost after sub-culturing in antibiotic-free media. 1. The resistance mechanism is plasmid-mediated, and the plasmid was lost without selective pressure.2. The resistance is due to a transient adaptation rather than a stable genetic change.1. Perform plasmid extraction and PCR to check for the presence of sul genes.2. Always maintain a frozen stock of the resistant strain and use selective media for routine culturing.
Sequencing of the folP (DHPS) gene reveals no mutations, but the strain is resistant. 1. Resistance is mediated by an acquired sul gene.2. Resistance is due to a non-target-based mechanism (e.g., altered drug efflux, reduced permeability, or metabolic bypass).1. Use PCR to screen for common sulfonamide resistance genes (sul1, sul2, sul3).2. Investigate other potential mechanisms. For example, use an efflux pump inhibitor in your susceptibility assays to see if the MIC is reduced.
Visualizing a Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting inconsistent MIC results.

G Start Inconsistent MIC Results CheckInoculum Verify Inoculum Standardization (0.5 McFarland) Start->CheckInoculum CheckDilutions Check Antibiotic Stock and Dilution Series Start->CheckDilutions CheckIncubation Confirm Incubation Conditions (Time/Temp) Start->CheckIncubation CheckPurity Assess Culture Purity (Gram Stain / Plating) Start->CheckPurity Rerun Rerun Assay with Controls CheckInoculum->Rerun CheckDilutions->Rerun CheckIncubation->Rerun CheckPurity->Rerun Consistent Results Consistent? Rerun->Consistent End Problem Solved Consistent->End Yes Investigate Investigate Other Variables (Media, Plate Type) Consistent->Investigate No

Caption: Troubleshooting flowchart for inconsistent MIC results.

Key Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Inoculum Preparation:

    • Suspend 3-5 isolated colonies from a fresh agar plate into sterile saline.

    • Adjust the turbidity to match the 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution:

    • Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the this compound working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Well 11 should serve as a positive growth control (inoculum, no drug), and well 12 as a sterility control (media only).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours under ambient air conditions.

  • Reading Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed with the naked eye.

Protocol 2: Generation of a this compound-Resistant Strain

Objective: To develop a bacterial strain with acquired resistance to this compound through continuous exposure.

Procedure:

  • Determine the baseline MIC of this compound for the susceptible (parental) strain.

  • Inoculate a culture of the parental strain into a broth medium containing this compound at a sub-lethal concentration (e.g., 0.5x MIC).

  • Incubate until growth is observed (this may take longer than a standard culture).

  • Once growth is established, passage the culture by inoculating a fresh tube of broth containing the same concentration of this compound.

  • After several successful passages, double the concentration of this compound in the medium.

  • Repeat this process of serial passage and gradually increasing drug concentration.

  • Periodically, plate the culture onto antibiotic-free agar, isolate single colonies, and determine their MIC to assess the level of resistance.

  • Once a desired level of resistance is achieved (e.g., >8-fold increase in MIC), select a single colony for further characterization and banking (store at -80°C in glycerol).

Visualizing the Sulfonamide Resistance Mechanism

The diagram below illustrates the folic acid synthesis pathway and highlights how DHPS mutations confer resistance to this compound.

G cluster_pathway Folic Acid Synthesis Pathway cluster_inhibition Competitive Inhibition cluster_resistance Resistance Mechanism pABA pABA (Substrate) DHPS_S Dihydropteroate Synthase (DHPS) Sensitive pABA->DHPS_S DHPS_R Mutated DHPS (Resistant) pABA->DHPS_R Folate Folic Acid (Essential for DNA Synthesis) DHPS_S->Folate Blocked Pathway Blocked DHPS_S->Blocked This compound This compound (Drug) This compound->DHPS_S Binds to Active Site Folate_R Folic Acid Synthesis Continues DHPS_R->Folate_R Sulfacarbamide_R This compound Sulfacarbamide_R->DHPS_R Reduced Binding

Caption: this compound action and the primary resistance mechanism.

Data Presentation: Example MIC Comparison

The following table structure should be used to present quantitative MIC data, comparing the parental strain to the newly generated resistant variant.

StrainCompoundMIC (µg/mL)Fold ChangeResistance Level
Parental (Wild-Type)This compound4-Susceptible
Resistant VariantThis compound12832xResistant
Parental (Wild-Type)Control Antibiotic2-Susceptible
Resistant VariantControl Antibiotic21xSusceptible

References

Identifying and eliminating artifacts in electrophysiological studies involving Sulfacarbamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Sulfacarbamide in electrophysiological studies. The following information is designed to help identify and eliminate potential artifacts and address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any effect of this compound on my cells. What could be the reason?

A1: There are several potential reasons for a lack of a discernible effect of this compound. Consider the following troubleshooting steps:

  • Drug Concentration and Preparation: Ensure that the concentration of this compound is appropriate for the target ion channels. As a sulfonylurea, its primary targets are ATP-sensitive potassium (K-ATP) channels.[1][2][3] Prepare fresh solutions of this compound for each experiment to avoid degradation of the compound.

  • Cell Health and Viability: The health of your cells is critical. Unhealthy cells may not have the expected ion channel expression or membrane integrity, leading to a lack of response.

  • K-ATP Channel Activity: The primary mechanism of action for sulfonylureas like this compound is the inhibition of K-ATP channels.[1][2] The activity of these channels is sensitive to intracellular ATP concentrations. Ensure your intracellular solution contains an appropriate concentration of ATP to maintain channel activity. Channel rundown, a gradual loss of activity, can also occur.

  • Verification with a Positive Control: To confirm that your experimental setup is functioning correctly, use a known K-ATP channel blocker, such as Glibenclamide, as a positive control.

Q2: My gigaohm seal becomes unstable after applying this compound. How can I fix this?

A2: An unstable gigaohm seal can be a significant source of noise and artifacts in patch-clamp recordings. If you observe a decrease in seal resistance after the application of this compound, consider the following:

  • Cleanliness of Solutions and Pipette: Ensure that all solutions, including the external solution containing this compound, are filtered (0.22 µm) to remove any particulate matter. A dirty pipette tip can prevent the formation of a stable seal.

  • Cell Membrane Health: The stability of the cell membrane is crucial for maintaining a high-resistance seal. Ensure your cells are healthy and have not been over-exposed to digestive enzymes during preparation.

  • Compound-Membrane Interaction: While not extensively documented for this compound specifically, some pharmacological compounds can interact with the cell membrane, affecting its properties and the stability of the seal. If you suspect this is the case, try to establish a stable seal in the control solution before perfusing with this compound.

Q3: I am observing a drift in my baseline current/voltage after applying this compound. What could be the cause?

A3: Baseline drift can be caused by several factors, some of which may be exacerbated by the introduction of a new compound into the recording chamber:

  • Liquid Junction Potential: A change in the ionic composition of the bath solution upon addition of the this compound solution can alter the liquid junction potential, leading to a slow drift in the measured potential. It is advisable to have this compound in the final external solution and nullify the junction potential before forming a seal.

  • Reference Electrode Stability: Ensure that your reference electrode is stable and properly chlorinated. A drifting reference potential will manifest as a drift in your recordings.

  • Perfusion System: Check your perfusion system for any leaks or changes in flow rate, which can cause mechanical drift or changes in the local concentration of the drug.

  • Gradual Cellular Effects: The observed drift could be a genuine physiological effect of this compound on the cell, such as a slow modulation of ion channel activity or an effect on intracellular ion concentrations.

Troubleshooting Guide for Common Artifacts

Artifacts in electrophysiological recordings can be broadly categorized as physiological or non-physiological. This guide provides a systematic approach to identifying and eliminating common sources of noise and artifacts that may be encountered during experiments with this compound.

Problem Possible Cause Troubleshooting Steps
High-frequency noise (buzzing/hissing) Electrical interference from nearby equipment (e.g., centrifuges, monitors, power supplies).1. Ensure all equipment is properly grounded to a single point. 2. Switch off non-essential equipment in the vicinity of the rig. 3. Use a Faraday cage to shield the setup from electromagnetic interference.
50/60 Hz line noise (hum) Ground loops or proximity to power lines.1. Plug all equipment into the same power strip connected to a single wall outlet to avoid ground loops. 2. Move the recording setup away from walls that may contain power lines.
Intermittent, large current jumps ("pops") Unstable pipette seal or debris in the pipette tip.1. Ensure a high-resistance seal (>1 GΩ) is formed and stable before recording. 2. Use freshly pulled and fire-polished pipettes for each recording. 3. Filter all solutions to remove any particulate matter.
Slow baseline drift 1. Unstable reference electrode. 2. Change in liquid junction potential. 3. Mechanical drift of the pipette.1. Re-chlorinate or replace the reference electrode. 2. Allow the perfusion system to equilibrate before recording. 3. Ensure the micromanipulator and pipette holder are securely fastened.
Movement artifacts Vibrations from the building, air table, or perfusion system.1. Ensure the anti-vibration table is floating correctly. 2. Secure all tubing and cables to minimize mechanical vibrations. 3. Work during times of minimal building vibration if necessary.

Experimental Protocols

This section provides a detailed methodology for a whole-cell patch-clamp experiment to investigate the effects of this compound on K-ATP channels.

1. Cell Preparation and Plating:

  • Culture cells (e.g., pancreatic β-cells or a cell line expressing K-ATP channels) in their appropriate growth medium.

  • For patch-clamp experiments, seed the cells onto glass coverslips at a low density to allow for easy visualization and patching of individual cells.

  • Allow the cells to adhere and grow for 24-48 hours before the experiment.

2. Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 MgATP (or varying concentrations to study ATP dependence). Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or distilled water) and dilute it to the final desired concentration in the external solution on the day of the experiment.

3. Whole-Cell Patch-Clamp Protocol:

  • Place a coverslip with the cultured cells into the recording chamber on the microscope stage and perfuse with the external solution.

  • Pull borosilicate glass capillaries to produce micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Fill the micropipette with the internal solution and mount it on the headstage of the patch-clamp amplifier.

  • Apply positive pressure to the pipette and approach a target cell under visual control.

  • Once the pipette tip touches the cell membrane, release the positive pressure to allow for the formation of a high-resistance seal (GΩ seal).

  • Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

  • Clamp the cell at a holding potential of -70 mV and record baseline whole-cell currents.

  • Perfuse the chamber with the external solution containing the desired concentration of this compound.

  • Record the changes in whole-cell current in the presence of this compound.

Data Presentation

The quantitative effects of sulfonylureas, the class of compounds to which this compound belongs, on various ion channels are summarized below. These values are indicative and can vary depending on the specific compound, cell type, and experimental conditions.

Ion Channel Effect of Sulfonylureas Typical Concentration Range Reference
ATP-sensitive K+ (K-ATP) channels InhibitionnM to µM
Voltage-gated K+ (Kv) channels Inhibition (e.g., by Glibenclamide)µM
Voltage-gated Na+ (Nav) channels Limited direct effects reported-
Transient Receptor Potential (TRP) channels Limited direct effects reported-

Visualizations

Signaling Pathway of Sulfonylurea Action

This compound This compound (Sulfonylurea) SUR1 Sulfonylurea Receptor 1 (SUR1) This compound->SUR1 Binds to K_ATP K-ATP Channel (Kir6.2) SUR1->K_ATP Inhibits MembraneDepolarization Membrane Depolarization K_ATP->MembraneDepolarization Leads to VGCC Voltage-Gated Ca2+ Channel MembraneDepolarization->VGCC Activates Ca_Influx Ca2+ Influx VGCC->Ca_Influx Opens Insulin_Secretion Insulin Secretion Ca_Influx->Insulin_Secretion Triggers

Caption: Signaling pathway of this compound-induced K-ATP channel inhibition.

Experimental Workflow for Whole-Cell Patch Clamp

Start Start Prepare_Cells Prepare and Plate Cells Start->Prepare_Cells Prepare_Solutions Prepare Solutions (External, Internal, this compound) Start->Prepare_Solutions Approach_Cell Approach Cell with Pipette Prepare_Cells->Approach_Cell Pull_Pipette Pull Glass Micropipette Prepare_Solutions->Pull_Pipette Pull_Pipette->Approach_Cell Form_Seal Form Gigaohm Seal Approach_Cell->Form_Seal Rupture_Membrane Rupture Membrane (Whole-Cell Configuration) Form_Seal->Rupture_Membrane Record_Baseline Record Baseline Current Rupture_Membrane->Record_Baseline Apply_this compound Apply this compound Record_Baseline->Apply_this compound Record_Effect Record Effect of this compound Apply_this compound->Record_Effect Washout Washout (Optional) Record_Effect->Washout Analyze_Data Analyze Data Record_Effect->Analyze_Data Washout->Analyze_Data

Caption: Workflow for a whole-cell patch-clamp experiment with this compound.

Troubleshooting Logic for Unstable Recordings

Start Unstable Recording Check_Seal Seal Resistance > 1 GΩ? Start->Check_Seal Check_Noise 50/60 Hz Noise? Check_Seal->Check_Noise Yes Action_Pipette Action: - Use fresh pipette - Check solutions for debris Check_Seal->Action_Pipette No Check_Drift Baseline Drifting? Check_Noise->Check_Drift No Action_Grounding Action: - Check grounding - Turn off other equipment Check_Noise->Action_Grounding Yes Check_Vibration Mechanical Vibration? Check_Drift->Check_Vibration No Action_Reference Action: - Check reference electrode - Check for perfusion leaks Check_Drift->Action_Reference Yes Action_Stability Action: - Check air table - Secure tubing Check_Vibration->Action_Stability Yes Stable_Recording Stable Recording Check_Vibration->Stable_Recording No Action_Pipette->Check_Seal Action_Grounding->Check_Noise Action_Reference->Check_Drift Action_Stability->Check_Vibration

Caption: Troubleshooting flowchart for unstable electrophysiological recordings.

References

Technical Support Center: Fine-tuning Kinetic Assays for Accurate Measurement of Sulfacarbamide Binding

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for accurately measuring the binding kinetics of Sulfacarbamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during kinetic assays with this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Binding Signal

  • Question: I am not observing a significant binding response when introducing this compound to my target protein. What are the possible causes and how can I troubleshoot this?

  • Answer: A low or absent binding signal is a common challenge, particularly with small molecules like this compound. Here are several factors to investigate:

    • Inactive Target Protein: The immobilized protein may have lost its activity due to improper handling, storage, or the immobilization process itself. To address this, ensure the protein is stored correctly and its activity is verified before immobilization. Consider using a capture-based immobilization method to ensure proper orientation.

    • Low Analyte Concentration: The concentration of this compound may be too low to generate a detectable signal. For weak interactions, higher analyte concentrations are often necessary. However, be mindful of potential solubility issues and non-specific binding at very high concentrations.

    • Suboptimal Buffer Conditions: The pH and ionic strength of the running buffer can significantly influence binding interactions. It is recommended to perform a buffer screen to identify conditions that favor the binding of this compound to your target.

    • Insufficient Ligand Density (SPR): For techniques like Surface Plasmon Resonance (SPR), a higher density of the immobilized ligand is generally required to achieve a measurable response for small molecules. Aim for an immobilization level that will theoretically yield a maximum analyte response (Rmax) of at least 50-100 RU. However, be aware that excessively high densities can lead to steric hindrance.

Issue 2: High Non-Specific Binding (NSB)

  • Question: I am observing a high background signal, suggesting that this compound is binding to the sensor surface or reference channel. How can I minimize non-specific binding?

  • Answer: High non-specific binding can obscure the true binding signal. Here are some strategies to mitigate this issue:

    • Optimize Buffer Additives: The inclusion of detergents (e.g., 0.005% Tween-20) and bovine serum albumin (BSA) in the running buffer can help to reduce non-specific interactions.

    • Increase Salt Concentration: Increasing the salt concentration (e.g., up to 250 mM NaCl) in the running buffer can often minimize electrostatic-based non-specific binding.[1]

    • Use a Proper Reference Surface (SPR): A well-designed reference surface is crucial for subtracting non-specific binding. A common approach is to perform a "mock" immobilization on the reference channel using the same chemistry but without the ligand.

    • Surface Blocking: After ligand immobilization, ensure that any remaining active sites on the sensor chip surface are thoroughly blocked using agents like ethanolamine.

Issue 3: Unstable Baseline or Signal Drift

  • Question: The baseline in my experiment is not stable, or I observe significant drift during the association/dissociation phases. What could be causing this and how can I fix it?

  • Answer: An unstable baseline can make it difficult to accurately determine kinetic parameters. Consider the following:

    • Insufficient Equilibration: Ensure that the system has been adequately equilibrated with the running buffer before starting the experiment. Allow sufficient time for the baseline to stabilize.

    • Buffer Mismatch: Mismatches between the running buffer and the analyte sample buffer can cause significant signal drift. It is critical that the analyte is dissolved or diluted in the same buffer that is flowing through the system.

    • Compound Instability: Some small molecules can be unstable in certain buffers or over the time course of an experiment.[2] Assess the stability of this compound in your chosen assay buffer.

    • Air Bubbles: Air bubbles in the system can cause sharp spikes and instability in the signal. Degas all buffers and samples thoroughly before use.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the experimental design and data analysis for this compound binding assays.

  • Question: Which technique is better for studying this compound binding: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC)?

  • Answer: Both SPR and ITC are powerful label-free techniques for characterizing molecular interactions.[3][4][5] The choice depends on the specific research question:

    • SPR is ideal for obtaining real-time kinetic data, including association (k_a) and dissociation (k_d) rates. It is generally more sensitive for detecting weak or transient interactions.

    • ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile (ΔH, ΔS, and K_D) in a single experiment. It is considered the "gold standard" for determining binding affinity in solution.

  • Question: What is the expected binding target for this compound?

  • Answer: this compound is a sulfonamide derivative. Sulfonamides are a well-known class of inhibitors for carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. The inhibitory mechanism involves the sulfonamide group coordinating with the Zn(II) ion in the active site of the enzyme. Therefore, a primary expected target for this compound binding is a carbonic anhydrase.

  • Question: How should I analyze the data from my kinetic assay?

  • Answer: The goal of data analysis is to determine the kinetic and affinity constants (k_a, k_d, and K_D). This typically involves fitting the experimental data to a suitable binding model using non-linear regression. For SPR data, a 1:1 binding model is often a good starting point for small molecule interactions. It is crucial to subtract the reference channel data and any buffer-only injections to correct for non-specific binding and signal drift.

  • Question: What concentrations of this compound should I use in my experiment?

  • Answer: The concentration range of the analyte (this compound) is critical for obtaining reliable kinetic data. A common recommendation is to use a concentration series that spans at least 10-fold below and 10-fold above the expected dissociation constant (K_D). If the K_D is unknown, a good starting point is to test a wide range of concentrations (e.g., from nanomolar to micromolar).

Quantitative Data

The following table summarizes representative kinetic and affinity data for the binding of sulfonamide-like small molecules to Carbonic Anhydrase II (CAII), a likely target for this compound. This data can serve as a reference for expected value ranges in your experiments.

CompoundMolecular Weight (Da)k_a (M⁻¹s⁻¹)k_d (s⁻¹)K_D (nM)
Acetazolamide222.221.62 x 10⁶1.62 x 10⁻²10.0
4-Carboxybenzenesulfonamide201.25.50 x 10⁴4.50 x 10⁻²818
Sulfanilamide172.22.49 x 10⁴1.42 x 10⁻¹5700

Note: This data is for illustrative purposes and the actual binding kinetics of this compound may differ.

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) Analysis of this compound Binding

This protocol outlines a general procedure for analyzing the binding of this compound to a target protein (e.g., Carbonic Anhydrase) using SPR with amine coupling for ligand immobilization.

  • Surface Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein, diluted in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5), to achieve the desired immobilization level.

    • Deactivate any remaining active esters on the surface by injecting 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Binding Measurement:

    • Prepare a series of this compound concentrations in the running buffer (e.g., HBS-EP).

    • Inject the this compound solutions over the immobilized target surface and the reference channel at a constant flow rate (e.g., 30 µL/min).

    • Allow for an association phase followed by a dissociation phase where only running buffer flows over the surface.

    • Between each analyte injection, regenerate the sensor surface if necessary using a mild regeneration solution (e.g., a short pulse of low pH glycine).

  • Data Analysis:

    • Subtract the response from the reference channel from the response of the active channel.

    • Subtract the response of a buffer-only injection ("double referencing").

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine k_a, k_d, and K_D.

Protocol 2: Isothermal Titration Calorimetry (ITC) Analysis of this compound Binding

This protocol provides a general guideline for measuring the binding of this compound to a target protein in solution using ITC.

  • Sample Preparation:

    • Prepare the target protein and this compound in the exact same, thoroughly degassed buffer to minimize heats of dilution. Dialysis of the protein against the final buffer is highly recommended.

    • Determine the accurate concentrations of both the protein and this compound solutions.

    • A typical starting concentration for the protein in the sample cell is 5-50 µM, and the this compound concentration in the syringe should be 10-20 times higher.

  • ITC Experiment:

    • Load the target protein into the sample cell and this compound into the injection syringe.

    • Set the desired experimental temperature.

    • Perform an initial small injection to account for any initial mixing effects, followed by a series of injections of this compound into the protein solution.

    • The heat change upon each injection is measured until the binding reaction reaches saturation.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to the target protein.

    • Fit the resulting binding isotherm to a suitable model to determine the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH).

Visualizations

Experimental_Workflow_SPR cluster_prep Preparation cluster_immobilization Immobilization (SPR) cluster_binding Binding Assay cluster_analysis Data Analysis Prep_Buffer Prepare & Degas Buffer Activate Activate Sensor Surface Prep_Buffer->Activate Prep_Protein Prepare Target Protein Immobilize Immobilize Target Protein Prep_Protein->Immobilize Prep_Sulf Prepare this compound Inject_Sulf Inject this compound (Association) Prep_Sulf->Inject_Sulf Activate->Immobilize Deactivate Deactivate Surface Immobilize->Deactivate Deactivate->Inject_Sulf Inject_Buffer Inject Buffer (Dissociation) Inject_Sulf->Inject_Buffer Regenerate Regenerate Surface Inject_Buffer->Regenerate Data_Processing Reference Subtraction Inject_Buffer->Data_Processing Regenerate->Inject_Sulf Next Concentration Fit_Model Fit to Binding Model Data_Processing->Fit_Model Get_Kinetics Determine ka, kd, KD Fit_Model->Get_Kinetics

Caption: Workflow for this compound binding analysis using SPR.

Experimental_Workflow_ITC cluster_prep Preparation cluster_setup ITC Setup cluster_titration Titration cluster_analysis Data Analysis Prep_Buffer Prepare & Degas Matched Buffer Prep_Protein Prepare Target Protein in Buffer Prep_Buffer->Prep_Protein Prep_Sulf Prepare this compound in Buffer Prep_Buffer->Prep_Sulf Load_Protein Load Protein into Sample Cell Prep_Protein->Load_Protein Load_Sulf Load this compound into Syringe Prep_Sulf->Load_Sulf Equilibrate Equilibrate Temperature Load_Protein->Equilibrate Load_Sulf->Equilibrate Titrate Inject this compound into Protein Equilibrate->Titrate Measure_Heat Measure Heat Change Titrate->Measure_Heat Measure_Heat->Titrate Repeat Injections Integrate_Peaks Integrate Heat Peaks Measure_Heat->Integrate_Peaks Plot_Isotherm Plot Binding Isotherm Integrate_Peaks->Plot_Isotherm Fit_Model Fit to Binding Model Plot_Isotherm->Fit_Model Get_Thermo Determine KD, n, ΔH Fit_Model->Get_Thermo

Caption: Workflow for this compound binding analysis using ITC.

Troubleshooting_Logic Start Start Assay Check_Signal Binding Signal Observed? Start->Check_Signal Low_Signal Low/No Signal Check_Signal->Low_Signal No Good_Signal Sufficient Signal Check_Signal->Good_Signal Yes Increase Analyte Conc. Increase Analyte Conc. Low_Signal->Increase Analyte Conc. Check Protein Activity Check Protein Activity Low_Signal->Check Protein Activity Optimize Buffer Optimize Buffer Low_Signal->Optimize Buffer Increase Ligand Density Increase Ligand Density Low_Signal->Increase Ligand Density Check_NSB High Non-Specific Binding? Good_Signal->Check_NSB High_NSB High NSB Check_NSB->High_NSB Yes Low_NSB Acceptable NSB Check_NSB->Low_NSB No Add Detergent/BSA Add Detergent/BSA High_NSB->Add Detergent/BSA Increase Salt Conc. Increase Salt Conc. High_NSB->Increase Salt Conc. Optimize Reference Optimize Reference High_NSB->Optimize Reference Improve Blocking Improve Blocking High_NSB->Improve Blocking Check_Baseline Stable Baseline? Low_NSB->Check_Baseline Unstable_Baseline Unstable Baseline/Drift Check_Baseline->Unstable_Baseline No Proceed Proceed to Data Analysis Check_Baseline->Proceed Yes Equilibrate System Longer Equilibrate System Longer Unstable_Baseline->Equilibrate System Longer Match Buffers Exactly Match Buffers Exactly Unstable_Baseline->Match Buffers Exactly Check Compound Stability Check Compound Stability Unstable_Baseline->Check Compound Stability Degas Solutions Degas Solutions Unstable_Baseline->Degas Solutions

Caption: Troubleshooting decision tree for kinetic assays.

References

Validation & Comparative

A Comparative Analysis of Sulfacarbamide and Acetazolamide as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two sulfonamide-based compounds, Sulfacarbamide and Acetazolamide, in their capacity as carbonic anhydrase (CA) inhibitors. While Acetazolamide is a well-characterized, potent inhibitor of multiple carbonic anhydrase isoforms, quantitative data for this compound is less prevalent in publicly accessible literature. This guide consolidates available experimental data for Acetazolamide and provides a contextual comparison for this compound based on the inhibitory activities of structurally related ureidobenzenesulfonamides.

Introduction to Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion. These enzymes catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Given their involvement in a multitude of physiological and pathological processes, CA isoforms have become significant therapeutic targets for a range of diseases, including glaucoma, epilepsy, and certain types of cancer. Both Acetazolamide and this compound belong to the sulfonamide class of drugs, which are known to act as CA inhibitors.

Quantitative Inhibitory Profile

Acetazolamide is a potent inhibitor of several human carbonic anhydrase (hCA) isoforms. In contrast, specific inhibitory constants for this compound are not widely reported. However, studies on related "sulfa drugs" suggest that they are generally weak inhibitors of carbonic anhydrase. The available quantitative data for Acetazolamide is summarized in the table below.

Inhibitor hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) hCA IV (Kᵢ, nM) hCA IX (Kᵢ, nM) hCA XII (Kᵢ, nM)
Acetazolamide 250[1]12[2][3][4]74[2]255.7
This compound Data not availableData not availableData not availableData not availableData not available

Kᵢ (inhibition constant) values represent the concentration of the inhibitor required to decrease the maximal rate of the enzyme's reaction by half. Lower Kᵢ values indicate greater potency.

Mechanism of Action

Both Acetazolamide and this compound, as sulfonamides, are believed to exert their inhibitory effect through a similar mechanism. The deprotonated sulfonamide moiety coordinates to the Zn(II) ion in the active site of the carbonic anhydrase enzyme, displacing a water molecule or hydroxide ion that is essential for the catalytic cycle. This binding prevents the substrate (carbon dioxide) from accessing the active site, thus inhibiting the enzyme's activity.

General Mechanism of Carbonic Anhydrase Inhibition cluster_Enzyme CA Active Site Zn(II) Zn²⁺ His1 His Zn(II)->His1 His2 His Zn(II)->His2 His3 His Zn(II)->His3 H2O H₂O Zn(II)->H2O Essential for catalysis Inhibitor Sulfonamide Inhibitor (Acetazolamide or this compound) Inhibitor->Zn(II) Binds and blocks active site Substrate CO₂ Substrate Substrate->Zn(II) Access blocked

Caption: General mechanism of sulfonamide-based CA inhibition.

Experimental Protocols

The determination of carbonic anhydrase inhibition constants is typically performed using one of two primary methods: the stopped-flow CO₂ hydration assay or a colorimetric esterase activity assay.

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the direct physiological reaction of carbonic anhydrase.

Principle: This assay measures the catalytic activity of a CA isoform by monitoring the pH change resulting from the enzyme-catalyzed hydration of CO₂. The rate of pH change is followed using a pH indicator dye and a stopped-flow spectrophotometer.

Methodology:

  • Reagent Preparation:

    • Enzyme Solution: A stock solution of the specific human carbonic anhydrase isoform is prepared in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).

    • Buffer/Indicator Solution: A buffer solution containing a pH indicator (e.g., phenol red) is prepared.

    • Substrate Solution: A CO₂-saturated water solution is prepared by bubbling CO₂ gas through deionized water.

    • Inhibitor Solutions: A series of dilutions of the inhibitor (Acetazolamide or this compound) are prepared in a solvent such as DMSO.

  • Assay Procedure:

    • The enzyme solution is pre-incubated with various concentrations of the inhibitor for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 20°C) to allow for the formation of the enzyme-inhibitor complex.

    • The enzyme-inhibitor mixture is rapidly mixed with the CO₂-saturated substrate solution in the stopped-flow apparatus.

    • The change in absorbance of the pH indicator is monitored over time (typically milliseconds to seconds) as the pH of the solution decreases due to proton formation.

  • Data Analysis:

    • The initial rates of the reaction are calculated from the absorbance data.

    • Inhibition constants (Kᵢ) are determined by fitting the data to the appropriate inhibition models (e.g., Michaelis-Menten, Cheng-Prusoff equation).

Workflow for Stopped-Flow CO₂ Hydration Assay start Start prep Prepare Reagents: - Enzyme (hCA isoform) - CO₂-saturated buffer - Inhibitor dilutions start->prep incubate Pre-incubate Enzyme with Inhibitor prep->incubate mix Rapidly Mix in Stopped-Flow Apparatus incubate->mix measure Monitor Absorbance Change of pH Indicator mix->measure analyze Calculate Initial Rates and Determine Kᵢ Values measure->analyze end_node End analyze->end_node

Caption: Experimental workflow for the stopped-flow CO₂ hydration assay.

Colorimetric Esterase Activity Assay

This is a more accessible method that utilizes the esterase activity of carbonic anhydrase.

Principle: Carbonic anhydrase can hydrolyze certain esters, such as 4-nitrophenyl acetate (p-NPA), to produce a colored product, 4-nitrophenol. The rate of color formation, which can be measured spectrophotometrically, is proportional to the enzyme's activity. Inhibitors will reduce the rate of this reaction.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.5), is prepared.

    • Enzyme Solution: A stock solution of the CA isoform is prepared in the assay buffer.

    • Substrate Solution: A solution of 4-nitrophenyl acetate (p-NPA) is prepared in a solvent like acetonitrile or DMSO.

    • Inhibitor Solutions: Serial dilutions of the test compounds are prepared.

  • Assay Procedure:

    • In a microplate, the assay buffer, enzyme solution, and inhibitor solution (or solvent for control) are combined.

    • The mixture is incubated for a short period to allow for inhibitor binding.

    • The reaction is initiated by adding the p-NPA substrate solution.

    • The increase in absorbance at approximately 400 nm is measured over time using a microplate reader.

  • Data Analysis:

    • The rate of reaction is determined from the linear portion of the absorbance versus time plot.

    • The percentage of inhibition for each inhibitor concentration is calculated relative to the uninhibited control.

    • IC50 values (the concentration of inhibitor that causes 50% inhibition) are determined by plotting percent inhibition against inhibitor concentration. Kᵢ values can be subsequently calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Comparative Discussion

Potency: The experimental data clearly indicates that Acetazolamide is a highly potent inhibitor of several key carbonic anhydrase isoforms, with inhibition constants in the low nanomolar to micromolar range. It shows particularly strong inhibition of hCA II, a widespread isoform, and the tumor-associated isoforms hCA IX and XII. For this compound, while direct quantitative data is lacking, the general classification of related sulfa drugs as weak CA inhibitors suggests that its potency is likely to be significantly lower than that of Acetazolamide.

Selectivity: Acetazolamide is considered a non-selective carbonic anhydrase inhibitor, as it potently inhibits multiple isoforms. This lack of selectivity is associated with some of its side effects. The selectivity profile of this compound is unknown due to the absence of comparative inhibitory data across different CA isoforms.

Clinical and Research Implications: The high potency and broad-spectrum activity of Acetazolamide have established it as a valuable pharmacological tool and a clinically used drug for conditions like glaucoma and altitude sickness. Its well-defined inhibitory profile makes it a standard reference compound in the research and development of new, more selective CA inhibitors. The potential of this compound as a carbonic anhydrase inhibitor is less clear. Further research is required to determine its specific inhibitory constants against a panel of human CA isoforms to ascertain its potential as a therapeutic agent or a research tool.

Conclusion

References

The Rise of Novel Sulfacarbamide Derivatives: A Comparative Guide to In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of new sulfacarbamide derivatives and their analogs, primarily focusing on their antidiabetic properties. While the broader class of sulfonamides shows promise in antibacterial applications, current in vivo data for novel this compound derivatives in this area is limited. This guide summarizes key experimental findings, details methodologies, and visualizes relevant biological pathways to support further research and development.

Antidiabetic Efficacy of Novel Sulfonylurea Derivatives

Recent research has focused on developing novel sulfonylurea derivatives, a class of compounds closely related to this compound, to improve the treatment of type 2 diabetes mellitus. These new agents aim to offer enhanced glycemic control with a better safety profile compared to existing therapies. In vivo studies in animal models have been crucial in validating their therapeutic potential.

Comparative In Vivo Performance of Novel Sulfonylurea Derivatives

The following tables summarize the in vivo antihyperglycemic effects of newly synthesized sulfonylurea derivatives compared to established drugs like Glibenclamide and Glimepiride.

Table 1: In Vivo Antihyperglycemic Activity of Novel Glycosylated Sulfonylurea Compounds in Diabetic Mice

CompoundDose (mg/kg b. wt.)Time (min)Blood Glucose Reduction (%)ComparatorComparator Blood Glucose Reduction (%)
Compound 10a6090Significant (p < 0.005)GlimepirideSignificant (p < 0.005)
Compound 10b60120Returned to fasting glycemiaGlimepirideReturned to fasting glycemia
Compound 10c60>120Less potentGlimepiride-
2-Deoxy-2-(4-chlorophenylsulfonylurea)-d-glucopyranoseNot specifiedNot specifiedMost potent of synthesized compoundsGlimepirideNot specified

Data from a study on novel glycosylated aryl sulfonylurea compounds in streptozotocin-induced diabetic mice.[1][2][3][4] The study aimed to enhance selective drug uptake by pancreatic β-cells to reduce cardiotoxic side effects.[1]

Table 2: In Vivo Antidiabetic Activity of Sulfonylurea-Sulfonamide Hybrids in Rats

CompoundDose (mg/kg)Time (hours)Blood Glucose Reduction (%)ComparatorComparator Blood Glucose Reduction (%)
Synthesized Hybrids (range for 6 compounds)20220.47 ± 2.54 to 44.97 ± 2.16Glibenclamide (50 mg/kg)74 ± 3.10
Synthesized Hybrids (range for 6 compounds)20520.79 ± 1.55 to 37 ± 2.94Glibenclamide (50 mg/kg)Not specified

Data from a study evaluating sulfonylurea-sulfonamide hybrids using an oral glucose tolerance test (OGTT) in Sprague Dawley rats.

Experimental Protocols: Antidiabetic In Vivo Studies

The validation of these novel sulfonylurea derivatives involved standardized in vivo experimental protocols.

1. Animal Models:

  • Streptozotocin (STZ)-Induced Diabetic Mice/Rats: Diabetes is chemically induced by administering STZ, which selectively destroys pancreatic β-cells.

  • Sprague Dawley (SD) Rats: Used for oral glucose tolerance tests (OGTT) to assess the anti-hyperglycemic activity of the synthesized compounds.

2. Drug Administration:

  • Route: Oral administration is the common route for testing these derivatives.

  • Dosage: Doses vary depending on the compound but typically range from 20 mg/kg to 60 mg/kg body weight.

3. Key Experiments:

  • Oral Glucose Tolerance Test (OGTT): After fasting, animals are given a glucose load, and blood glucose levels are measured at various intervals (e.g., 0, 1, 2, and 5 hours) after administration of the test compound.

  • Blood Glucose Monitoring: Blood samples are collected at different time points to measure the change in blood glucose levels from the initial fasting state.

4. Comparative Analysis:

  • The efficacy of the new derivatives is compared against a vehicle control (negative control) and a standard antidiabetic drug like Glibenclamide or Glimepiride (positive control).

Signaling Pathway: Antidiabetic Action of Sulfonylureas

The primary mechanism of action for sulfonylureas involves the stimulation of insulin release from pancreatic β-cells.

Antidiabetic_Pathway cluster_pancreatic_beta_cell Pancreatic β-Cell Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Uptake Metabolism Metabolism GLUT2->Metabolism ATP ATP Metabolism->ATP Increases K_ATP_Channel ATP-sensitive K+ Channel (SUR1 Subunit) ATP->K_ATP_Channel Inhibits Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis Sulfonylurea Sulfonylurea Derivative Sulfonylurea->K_ATP_Channel Binds and Inhibits

Antidiabetic Mechanism of Sulfonylurea Derivatives.

Antibacterial Potential of Sulfonamide Derivatives

Sulfonamides, the parent class of this compound, are known for their antibacterial properties. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for folic acid synthesis in bacteria.

In Vitro Antibacterial Activity
Signaling Pathway: Antibacterial Action of Sulfonamides

The antibacterial mechanism of sulfonamides is well-established and involves the disruption of the folate synthesis pathway.

Antibacterial_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate ... Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase DNA_Synthesis DNA Synthesis Tetrahydrofolate->DNA_Synthesis Essential for Sulfonamide Sulfonamide Derivative Sulfonamide->DHPS Competitive Inhibition

Antibacterial Mechanism of Sulfonamide Derivatives.
Experimental Workflow: In Vivo Antibacterial Efficacy (General)

A typical workflow for evaluating the in vivo antibacterial efficacy of new compounds is outlined below.

Experimental_Workflow A 1. Animal Model Infection (e.g., bacterial strain inoculation in mice) B 2. Compound Administration (e.g., oral, intravenous) A->B C 3. Monitoring of Infection Progression (e.g., bacterial load in tissues, survival rate) B->C D 4. Comparison with Controls (Vehicle and Standard Antibiotic) C->D E 5. Data Analysis (Statistical evaluation of efficacy) D->E

General Workflow for In Vivo Antibacterial Studies.

Conclusion

Novel sulfonylurea derivatives demonstrate significant promise as potent antihyperglycemic agents in preclinical in vivo studies, often showing comparable or superior efficacy to existing second-generation sulfonylureas. The detailed experimental protocols and established mechanism of action provide a solid foundation for further clinical development. While the broader sulfonamide class has well-documented antibacterial activity, further in vivo studies are necessary to validate the efficacy of new this compound derivatives in treating bacterial infections. The experimental frameworks and signaling pathways presented in this guide offer a valuable resource for researchers dedicated to advancing these promising therapeutic agents.

References

Cross-Species Inhibitory Profile of Sulfacarbamide and Related Sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

This guide provides a comparative analysis of the inhibitory profile of sulfonamides, with a focus on their activity against carbonic anhydrases (CAs) across different species. Due to the limited availability of specific inhibitory data for Sulfacarbamide, this document leverages data from its parent compound, sulfanilamide, and other structurally related sulfa drugs to provide a comprehensive cross-species validation context. The primary aim is to offer researchers, scientists, and drug development professionals a clear perspective on the potential translatability of sulfonamide inhibitory activity from preclinical models to humans, and to highlight species-specific differences.

Comparative Inhibitory Activity Against Carbonic Anhydrases

Sulfonamides are a well-established class of carbonic anhydrase inhibitors.[1] Their inhibitory potency, however, can vary significantly across different CA isoforms and between species. The following table summarizes the inhibition constants (Kᵢ) of selected sulfonamides against human, bovine, and bacterial carbonic anhydrase isoforms. Acetazolamide, a potent and widely studied CA inhibitor, is included as a benchmark for comparison.[2][3][4][5]

CompoundTarget IsoformSpeciesInhibition Constant (Kᵢ) (nM)
Acetazolamide CA IIHuman (hCA II)12
CA IHuman (hCA I)250
CA IXHuman (hCA IX)25.7
CA XIIHuman (hCA XII)5.7
β-CAAcinetobacter baumannii191
Sulfanilamide CA IIRat (soluble)>10,000
CA IIBovine (bCA II)1800
Sulfadiazine bCA IIBovine>100,000
Sulfamerazine bCA IIBovine>100,000
Sulfaquinoxaline bCA IIBovine>100,000
Dorzolamide hCA IHuman3000
hCA IIHuman0.51
hCA IXHuman41
hCA XIIHuman4.5

Note: Lower Kᵢ values indicate higher inhibitory potency.

Experimental Protocols

The determination of carbonic anhydrase inhibitory activity is crucial for evaluating the potency and selectivity of compounds like this compound. The following is a detailed methodology for a commonly used in vitro assay.

In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)

This method measures the inhibition of the CA-catalyzed hydration of carbon dioxide.

1. Materials and Reagents:

  • Purified carbonic anhydrase isoenzymes (e.g., hCA II, bCA II)

  • Test compounds (e.g., this compound, Acetazolamide) dissolved in an appropriate solvent (e.g., DMSO)

  • Buffer solution: 20 mM HEPES or TRIS (pH 7.4)

  • pH indicator: Phenol Red (0.2 mM)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

2. Enzyme and Inhibitor Preparation:

  • Prepare a stock solution of the purified CA enzyme in the assay buffer. The final concentration in the assay will typically be in the low nanomolar range (e.g., 5-12 nM).

  • Prepare stock solutions of the test inhibitors (e.g., 10-100 mM in DMSO). Serially dilute the stock solutions to obtain a range of concentrations for determining IC₅₀ or Kᵢ values.

3. Assay Procedure:

  • The assay is performed using a stopped-flow instrument that rapidly mixes two solutions.

  • Syringe 1: Contains the CA enzyme and the pH indicator in the assay buffer. For inhibition studies, this syringe also contains the test inhibitor at various concentrations. The enzyme and inhibitor are typically pre-incubated for a set period (e.g., 15 minutes) to allow for complex formation.

  • Syringe 2: Contains the CO₂-saturated solution.

  • The two solutions are rapidly mixed, initiating the CO₂ hydration reaction catalyzed by CA.

  • The change in pH due to the formation of bicarbonate and protons is monitored by the change in absorbance of the pH indicator (e.g., at 557 nm for Phenol Red).

  • The initial velocity of the reaction is measured from the linear phase of the absorbance change over a short period (10-100 seconds).

4. Data Analysis:

  • The rate of the uncatalyzed reaction (in the absence of enzyme) is measured and subtracted from the rates of the enzyme-catalyzed reactions.

  • The percentage of inhibition for each inhibitor concentration is calculated relative to the uninhibited enzyme activity.

  • IC₅₀ values (the concentration of inhibitor that causes 50% inhibition) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

  • Inhibition constants (Kᵢ) can be calculated from the IC₅₀ values using the Cheng-Prusoff equation, especially for competitive inhibitors.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the central role of carbonic anhydrase in cellular signaling and the workflow for its inhibition assay.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CO2_ext CO₂ CO2_int CO₂ CO2_ext->CO2_int Diffusion CA Carbonic Anhydrase (CA) CO2_int->CA H2O H₂O H2O->CA HCO3 HCO₃⁻ (Bicarbonate) CA->HCO3 H_plus H⁺ CA->H_plus pHi Intracellular pH Regulation HCO3->pHi H_plus->pHi signaling Downstream Signaling Pathways (e.g., Metabolism, Proliferation) pHi->signaling This compound This compound (Inhibitor) This compound->CA Inhibition

Caption: Role of Carbonic Anhydrase in Cellular Signaling and its Inhibition.

prep 1. Prepare Reagents - Purified CA Enzyme - Test Inhibitor (this compound) - Buffer & pH Indicator - CO₂ Solution pre_incubate 2. Pre-incubate Enzyme and Inhibitor prep->pre_incubate mix 3. Rapid Mixing in Stopped-Flow Instrument (Enzyme/Inhibitor + CO₂ Solution) pre_incubate->mix measure 4. Measure Absorbance Change (Monitor pH change over time) mix->measure analyze 5. Data Analysis - Calculate Initial Velocity - Determine % Inhibition - Calculate IC₅₀ / Kᵢ measure->analyze

Caption: Experimental Workflow for Carbonic Anhydrase Inhibition Assay.

References

Lack of Direct Reproducibility Studies on Sulfacarbamide Necessitates Examination of Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a notable absence of direct reproducibility studies on the anti-convulsant effects of Sulfacarbamide. This gap in the research landscape prevents a direct comparative analysis of its efficacy and reliability. However, by examining studies on structurally similar sulfonamide and semicarbazone derivatives, we can gain valuable insights into the potential anti-convulsant profile of this compound and the methodologies employed to evaluate such compounds.

This guide synthesizes findings from preclinical studies on these related compounds, presenting a comparative overview of their performance against established anti-convulsant drugs. The experimental protocols and quantitative data summarized herein are drawn from these analogous studies and serve as a foundational reference for researchers, scientists, and drug development professionals interested in the anti-convulsant potential of sulfonamide-based therapeutics.

Comparative Efficacy of Sulfonamide and Semicarbazone Derivatives

Several studies have investigated the anti-convulsant properties of various sulfonamide and semicarbazone derivatives using standardized animal models of epilepsy. The primary endpoints in these studies are typically the median effective dose (ED50) required to protect against seizures induced by maximal electroshock (MES) or chemical convulsants like pentylenetetrazole (PTZ), and the median toxic dose (TD50) which indicates the onset of neurological deficits. A higher protective index (PI = TD50/ED50) suggests a more favorable safety and efficacy profile.

Compound ClassTest ModelAnimalAdministration RouteED50 (mg/kg)TD50 (mg/kg)Protective Index (PI)Reference CompoundReference ED50 (mg/kg)
4-sulphamoylphenyl semicarbazonesMESMiceOral23.9 (rufinamide)->1 (general observation)Phenytoin9.0
""RatsOral6.1 (rufinamide)--Phenobarbital20.1
"scPTZMiceOral45.8 (rufinamide)->1 (general observation)Valproate664.8
"""Intraperitoneal54.0 (rufinamide)--Ethosuximide192.7
Felbamate (related structure)MESMiceIntraperitoneal--1.05-2.37 times higher than prototypesPhenytoin, Phenobarbital, Ethosuximide, Valproate-
"scPTZMiceIntraperitoneal--""-

Note: Data for specific 4-sulphamoylphenyl semicarbazone derivatives other than the established drug rufinamide were often presented qualitatively in the available literature, indicating that some compounds exhibited greater activity than sodium valproate without providing specific ED50 values[1]. Rufinamide, a triazole derivative, is included here as a well-characterized anticonvulsant with a sulfonamide-like structure, and its data is used to provide a quantitative context[2][3]. Felbamate is another compound with a carbamate structure that has been compared against prototype antiepileptics[4].

Experimental Protocols

The evaluation of anti-convulsant activity in the cited studies predominantly relies on two well-established preclinical models: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test. These models are designed to identify compounds that can prevent seizure spread and elevate the seizure threshold, respectively.

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical screen for identifying potential anti-convulsant drugs effective against generalized tonic-clonic seizures.

Methodology:

  • Animal Preparation: Adult male mice or rats are used for the experiments.

  • Drug Administration: The test compound (or vehicle control) is administered to the animals, typically via oral (p.o.) or intraperitoneal (i.p.) injection. A predetermined time is allowed for drug absorption.

  • Induction of Seizure: A brief electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes. The current is set to an intensity that reliably induces a maximal tonic hindlimb extension in control animals.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: The primary endpoint is the ability of the drug to prevent the tonic hindlimb extension. The ED50, the dose at which 50% of the animals are protected from the tonic seizure component, is then calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is employed to identify compounds that may be effective against absence seizures by raising the threshold for seizure induction by a chemical convulsant.

Methodology:

  • Animal Preparation: Adult male mice are typically used.

  • Drug Administration: The test compound or vehicle is administered, followed by a set absorption period.

  • Induction of Seizure: Pentylenetetrazole is injected subcutaneously at a dose that reliably induces clonic seizures lasting for at least 5 seconds in control animals (e.g., 85 mg/kg).

  • Observation: Animals are observed for a specified period (e.g., 30 minutes) for the occurrence of clonic seizures.

  • Endpoint: The absence of clonic seizures during the observation period is considered a positive outcome. The ED50 is calculated as the dose that protects 50% of the animals from clonic seizures.

Visualizing the Experimental Workflow

The following diagrams illustrate the generalized workflows for the MES and scPTZ anti-convulsant screening tests.

MES_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Prep Animal Preparation (Mice/Rats) Drug_Admin Drug Administration (Oral/IP) Animal_Prep->Drug_Admin Wait for absorption Seizure_Induction Maximal Electroshock Stimulation Drug_Admin->Seizure_Induction Observation Observe for Tonic Hindlimb Extension Seizure_Induction->Observation Endpoint Protection from Tonic Seizure Observation->Endpoint ED50_Calc Calculate ED50 Endpoint->ED50_Calc

Caption: Workflow of the Maximal Electroshock (MES) Test.

scPTZ_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Prep Animal Preparation (Mice) Drug_Admin Drug Administration (Oral/IP) Animal_Prep->Drug_Admin Wait for absorption Seizure_Induction Subcutaneous PTZ Injection Drug_Admin->Seizure_Induction Observation Observe for Clonic Seizures Seizure_Induction->Observation Endpoint Absence of Clonic Seizures Observation->Endpoint ED50_Calc Calculate ED50 Endpoint->ED50_Calc

Caption: Workflow of the Subcutaneous Pentylenetetrazole (scPTZ) Test.

References

Confirming Sulfacarbamide Target Engagement: A Comparative Guide to Cellular Thermal Shift Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic compound binds to its intended molecular target within the complex cellular environment is a critical step in the drug discovery pipeline. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique to directly measure this target engagement in living cells and tissues. This guide provides an objective comparison of CETSA with other established methods for confirming the target engagement of small molecules like Sulfacarbamide, a sulfonamide antibiotic known to inhibit folic acid synthesis in bacteria.

The Principle of Cellular Thermal Shift Assays (CETSA)

CETSA is a biophysical assay founded on the principle of ligand-induced thermal stabilization of proteins.[1][2] When a small molecule, such as this compound, binds to its target protein, it generally increases the protein's conformational stability. This increased stability makes the protein more resistant to heat-induced denaturation and aggregation.[1][2]

The typical CETSA workflow involves treating cells with the compound of interest, followed by heating the cell lysate or intact cells across a range of temperatures. Subsequently, the amount of soluble (non-denatured) target protein remaining is quantified. An increase in the soluble fraction of the target protein at higher temperatures in the presence of the compound, compared to a vehicle control, is indicative of target engagement.[3]

CETSA Experimental Workflow

The following diagram illustrates the general workflow of a Western blot-based CETSA experiment.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Fractionation cluster_detection Detection & Analysis cell_culture 1. Plate and culture cells compound_treatment 2. Treat cells with this compound or vehicle control cell_culture->compound_treatment heating 3. Heat cell suspensions at different temperatures compound_treatment->heating lysis 4. Lyse cells heating->lysis centrifugation 5. Centrifuge to separate soluble and aggregated proteins lysis->centrifugation sds_page 6. Analyze soluble fraction by SDS-PAGE/Western Blot centrifugation->sds_page quantification 7. Quantify band intensity sds_page->quantification melting_curve 8. Plot melting curves to determine thermal shift quantification->melting_curve

Caption: General workflow of a Western Blot-based Cellular Thermal Shift Assay (CETSA).

Detailed Experimental Protocol for CETSA

This protocol provides a general framework for a Western blot-based CETSA. Optimization of specific parameters such as cell number, compound concentration, and heating times/temperatures is crucial for each target and cell line.

Materials:

  • Cell culture reagents

  • This compound (or compound of interest)

  • Dimethyl sulfoxide (DMSO) as a vehicle control

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere and grow for 24-48 hours.

    • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a predetermined time (e.g., 1-4 hours) at 37°C.

  • Cell Harvesting and Heating:

    • Harvest the cells by trypsinization or scraping, wash with PBS, and resuspend in a small volume of PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a PCR cycler, followed by a cooling step to room temperature.

  • Cell Lysis and Fractionation:

    • Lyse the cells by adding lysis buffer and performing freeze-thaw cycles or sonication.

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant (soluble fraction) and determine the protein concentration.

    • Normalize the protein concentrations of all samples.

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using a primary antibody specific for the target protein.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • For each treatment group, plot the normalized band intensities against the corresponding temperature to generate a melting curve.

    • A rightward shift in the melting curve for the this compound-treated samples compared to the vehicle control indicates thermal stabilization and thus, target engagement.

Comparison with Alternative Target Engagement Assays

While CETSA is a powerful tool, several other methods can be employed to confirm target engagement. The choice of assay depends on various factors, including the nature of the target, the availability of reagents, and the desired throughput.

AssayPrincipleAdvantagesDisadvantagesThroughput
CETSA Ligand-induced thermal stabilization of the target protein in a cellular context.Measures target engagement in a physiologically relevant environment (intact cells); no need for compound modification.Can be low-throughput (WB-based); not all ligand binding events result in a thermal shift; requires a specific antibody for detection.Low to High (depending on format)
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.Label-free; can be used with cell lysates, purified proteins, and tissue extracts.Requires careful optimization of protease digestion; may not be suitable for all proteins.Low to Medium
Surface Plasmon Resonance (SPR) Measures changes in the refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.Provides real-time kinetic data (on/off rates) and affinity measurements; label-free.Requires purified protein and specialized equipment; performed in an acellular environment.Medium to High
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs when a ligand binds to a target protein.Provides a complete thermodynamic profile of the interaction (affinity, enthalpy, entropy); label-free.Requires large amounts of purified protein and ligand; low throughput.Low
NanoBRET™ Target Engagement Assay Measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescent tracer.Live-cell assay; quantitative measurement of affinity and occupancy; high throughput.Requires genetic modification of the target protein; potential for steric hindrance from the tag.High

Hypothetical Signaling Pathway for this compound's Target

As a sulfonamide antibiotic, this compound's primary mechanism of action involves the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. Folic acid is essential for the synthesis of nucleotides and certain amino acids, which are vital for bacterial growth and replication.

The following diagram illustrates the simplified signaling pathway affected by this compound.

Folic_Acid_Pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_diphosphate Dihydropteroate diphosphate Dihydropteroate_diphosphate->DHPS Dihydropteroic_acid Dihydropteroic acid DHPS->Dihydropteroic_acid Catalyzes Dihydrofolic_acid Dihydrofolic acid Dihydropteroic_acid->Dihydrofolic_acid Tetrahydrofolic_acid Tetrahydrofolic acid Dihydrofolic_acid->Tetrahydrofolic_acid Nucleotides_Amino_Acids Nucleotides & Amino Acids Tetrahydrofolic_acid->Nucleotides_Amino_Acids Precursor for This compound This compound This compound->DHPS Inhibits

Caption: Simplified bacterial folic acid synthesis pathway inhibited by this compound.

Conclusion

Confirming target engagement is a cornerstone of modern drug discovery. The Cellular Thermal Shift Assay provides a robust and physiologically relevant method for validating the interaction between a small molecule, like this compound, and its intended target within the cellular milieu. While alternative methods such as DARTS, SPR, ITC, and NanoBRET™ offer distinct advantages in terms of throughput or the type of data generated, CETSA's ability to assess target binding in an unadulterated cellular environment makes it an invaluable tool for progressing drug candidates with higher confidence. A comprehensive approach, often employing a combination of these techniques, will provide the most complete picture of a compound's mechanism of action and its potential as a therapeutic agent.

References

A Comparative Analysis of Sulfacarbamide and Emerging Enzyme Inhibitors in Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison between the established sulfonamide, Sulfacarbamide, and a range of emerging enzyme inhibitors targeting carbonic anhydrases (CAs). Carbonic anhydrases are a family of ubiquitous metalloenzymes crucial in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. Their inhibition has therapeutic applications in glaucoma, epilepsy, and increasingly, in oncology. This document presents quantitative inhibitory data, detailed experimental methodologies, and visual representations of key biological and experimental pathways to aid in research and drug development.

Executive Summary

Data Presentation: A Quantitative Comparison of Inhibitory Potency

The following tables summarize the inhibition constants (Ki) of this compound (estimated) and selected emerging enzyme inhibitors against key human carbonic anhydrase isoforms. Lower Ki values indicate higher inhibitory potency.

Table 1: Inhibitory Activity (Ki, nM) Against Cytosolic Carbonic Anhydrase Isoforms (hCA I and hCA II)

Inhibitor ClassCompoundhCA I (Ki, nM)hCA II (Ki, nM)
Sulfonamide (Reference) This compound Weak to Moderate Inhibition (Estimated)Weak to Moderate Inhibition (Estimated)
Sulfonamide (Standard)Acetazolamide (AAZ)25012
Novel SulfonamideCompound 15[2]725.63.3
Novel SulfonamideCompound 3f[3]-5.3
CoumarinEMAC10157 series>10,000>10,000
SulfocoumarinSulfocoumarin 15[4]>100,000>100,000
DithiocarbamateCompound 1a[5]3.50.70
DithiocarbamateCompound 21a33.54.6
BenzoxaboroleCompound 20300.4183.2

Note: The inhibitory potential of this compound is an estimation based on the reported weak activity of similar sulfa drugs.

Table 2: Inhibitory Activity (Ki, nM) Against Transmembrane, Tumor-Associated Carbonic Anhydrase Isoforms (hCA IX and hCA XII)

Inhibitor ClassCompoundhCA IX (Ki, nM)hCA XII (Ki, nM)
Sulfonamide (Reference) This compound Weak to Moderate Inhibition (Estimated)Weak to Moderate Inhibition (Estimated)
Sulfonamide (Standard)Acetazolamide (AAZ)25.85.7
Novel SulfonamideCompound 156.1-
Novel SulfonamideCompound 4c8.5-
CoumarinEMAC10157 series1.1 - 13.5432.1 - 603.8
SulfocoumarinSulfocoumarin 1522.919.2
DithiocarbamateCompound 16a3.60.78
DithiocarbamateCompound 25a4.10.78
BenzoxaboroleCompound 2028.0497.3

Note: The inhibitory potential of this compound is an estimation based on the reported weak activity of similar sulfa drugs.

Experimental Protocols

The determination of enzyme inhibition constants (Ki) is crucial for comparing the potency of different inhibitors. A widely used method is the stopped-flow CO2 hydration assay.

Stopped-Flow CO2 Hydrase Assay for Carbonic Anhydrase Inhibition

Objective: To determine the inhibitory effect of a compound on the catalytic activity of carbonic anhydrase by measuring the initial rates of CO2 hydration.

Materials:

  • Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Test inhibitor compound (e.g., this compound, emerging inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • HEPES buffer (20 mM, pH 7.4)

  • Sodium sulfate (Na2SO4) for maintaining constant ionic strength

  • Phenol red (0.2 mM) as a pH indicator

  • CO2-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the CA enzyme and the inhibitor. The final enzyme concentration in the assay typically ranges from 5 to 12 nM.

  • Pre-incubation: Mix the enzyme solution with various concentrations of the inhibitor and pre-incubate at a controlled temperature (e.g., 25°C) for a specified time to allow for the formation of the enzyme-inhibitor complex.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with the CO2-saturated water in the stopped-flow instrument.

  • Data Acquisition: Monitor the change in absorbance of the phenol red indicator at its maximum absorbance wavelength (557 nm) over a short period (10-100 seconds). The rate of pH change, and thus the absorbance change, is proportional to the rate of the CO2 hydration reaction.

  • Data Analysis:

    • Determine the initial velocity of the reaction from the initial linear portion of the absorbance versus time curve.

    • Subtract the uncatalyzed reaction rate (measured in the absence of the enzyme) from the total observed rate.

    • Plot the initial velocity against the substrate (CO2) concentration at different inhibitor concentrations.

    • Calculate the inhibition constant (Ki) by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten for competitive, non-competitive, or uncompetitive inhibition) using non-linear least-squares methods.

Mandatory Visualizations

Signaling Pathway: Carbonic Anhydrase Catalysis and Inhibition

G Carbonic Anhydrase Catalytic Cycle and Inhibition cluster_catalysis Catalytic Cycle cluster_inhibition Inhibition E-Zn-OH E-Zn-OH⁻ E-Zn-HCO3 E-Zn-HCO₃⁻ E-Zn-OH->E-Zn-HCO3 + CO₂ E-Zn-Inhibitor E-Zn-Inhibitor (Inactive Complex) E-Zn-OH->E-Zn-Inhibitor + Inhibitor CO2 CO₂ HCO3 HCO₃⁻ E-Zn-HCO3->HCO3 E-Zn-H2O E-Zn-H₂O E-Zn-HCO3->E-Zn-H2O + H₂O H2O H₂O E-Zn-H2O->E-Zn-OH - H⁺ H+ H⁺ Inhibitor Inhibitor (e.g., Sulfonamide)

Caption: Mechanism of carbonic anhydrase and its inhibition.

Experimental Workflow: Enzyme Inhibition Assay

G General Workflow for Enzyme Inhibition Assay Start Start Prepare_Reagents Prepare Reagents (Enzyme, Inhibitor, Substrate, Buffer) Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of Inhibitor Prepare_Reagents->Serial_Dilution Pre_incubation Pre-incubate Enzyme with Inhibitor Serial_Dilution->Pre_incubation Add_Substrate Initiate Reaction by Adding Substrate Pre_incubation->Add_Substrate Measure_Activity Measure Enzyme Activity (e.g., Spectrophotometry) Add_Substrate->Measure_Activity Data_Analysis Data Analysis (Calculate % Inhibition, IC₅₀/Ki) Measure_Activity->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for determining enzyme inhibition.

Conclusion

The landscape of carbonic anhydrase inhibitors is evolving beyond classical sulfonamides like this compound. Emerging classes of inhibitors, including novel sulfonamides, coumarins, sulfocoumarins, dithiocarbamates, and benzoxaboroles, demonstrate significantly higher potency and, in many cases, greater isoform selectivity. This is particularly evident in their activity against the tumor-associated isoforms hCA IX and XII, which are key targets in modern oncology research. While this compound remains a reference compound, this guide highlights the superior performance of these emerging inhibitors, providing valuable data and methodologies to guide future research and development of more effective and selective therapeutic agents targeting carbonic anhydrases. Further direct experimental evaluation of this compound's inhibitory activity against specific hCA isoforms is warranted to provide a more precise quantitative comparison.

References

Unveiling the Anticancer Potential of Novel Sulfonamide Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and targeted cancer therapies has led to the exploration of a wide array of chemical scaffolds. Among these, sulfonamide derivatives have emerged as a promising class of compounds with diverse mechanisms of anticancer activity. This guide provides an independent verification of the therapeutic potential of select novel sulfonamide derivatives, offering a comparative analysis against a standard-of-care chemotherapy agent. The information presented herein is intended to aid researchers in understanding the preclinical efficacy and mechanisms of action of these compounds, thereby facilitating further drug development efforts.

While the initial focus of this guide was on novel sulfacarbamide derivatives, a comprehensive review of the current scientific literature reveals a broader and more detailed body of research on the wider class of sulfonamide derivatives. Therefore, this guide will focus on specific, novel sulfonamide compounds that have demonstrated significant anticancer activity in preclinical studies.

In Vitro Efficacy Against Colon Cancer Cell Lines

The following table summarizes the cytotoxic activity of two novel sulfonamide derivatives, a 1,2,4-triazine sulfonamide derivative (MM131) and a 2,5-Dichlorothiophene-3-sulfonamide (Compound 8b), against human colon cancer cell lines.[1] Their performance is compared to 5-Fluorouracil (5-FU), a cornerstone of many colorectal cancer chemotherapy regimens.[2][3]

CompoundCell LineIC50 (µM)Reference
Novel Sulfonamide Derivative MM131 DLD-11.7[1]
Novel Sulfonamide Derivative (Compound 8b) HCT-116Not specified
5-Fluorouracil (Standard of Care) HT-2977.28[4]

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Mechanisms of Action: A Glimpse into Cellular Destinies

Novel sulfonamide derivatives exert their anticancer effects through a variety of mechanisms, often leading to the induction of programmed cell death, or apoptosis, and cell cycle arrest.

Induction of Apoptosis:

Many sulfonamide derivatives trigger the intrinsic apoptosis pathway. This is often initiated by cellular stress and leads to the activation of a cascade of caspase enzymes, ultimately resulting in cell death. Some derivatives have been shown to increase the expression of pro-apoptotic genes like Caspase-3, -8, and -9.

Cell Cycle Arrest:

These compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. A common mechanism is the arrest of the cell cycle at the G1 phase, which prevents the cell from entering the DNA synthesis (S) phase.

The following diagram illustrates a generalized workflow for the initial in vitro screening of novel anticancer compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of Novel Sulfonamide Derivatives cell_culture Culture Human Cancer Cell Lines synthesis->cell_culture mtt_assay MTT Assay for Cell Viability (IC50) cell_culture->mtt_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt_assay->cell_cycle apoptosis Apoptosis Assays (e.g., Annexin V) cell_cycle->apoptosis western_blot Western Blot for Protein Expression (e.g., Caspases, Bcl-2) apoptosis->western_blot

General workflow for in vitro evaluation.

The signaling pathway diagram below illustrates a simplified model of apoptosis induction by a novel sulfonamide derivative, highlighting key molecular players.

apoptosis_pathway sulfonamide Novel Sulfonamide Derivative stress Cellular Stress sulfonamide->stress bax Bax (Pro-apoptotic) stress->bax bcl2 Bcl-2 (Anti-apoptotic) stress->bcl2 Inhibits mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion Inhibits cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase3 Caspase-3 (Executioner) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Simplified intrinsic apoptosis pathway.

Experimental Protocols

Detailed methodologies are crucial for the independent verification and replication of scientific findings. Below are summaries of key experimental protocols used to evaluate the anticancer potential of novel sulfonamide derivatives.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the novel sulfonamide derivative and a standard-of-care drug for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated for 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is then calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the test compounds for a specified time, then harvested and washed.

  • Fixation: The cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). RNase is often included to prevent the staining of RNA.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells.

  • Data Analysis: The data is used to generate a histogram where the x-axis represents the DNA content and the y-axis represents the number of cells. This allows for the quantification of cells in each phase of the cell cycle.

In Vivo Xenograft Studies

To evaluate the antitumor efficacy of a compound in a living organism, human tumor cells are implanted into immunodeficient mice.

  • Cell Implantation: A specific number of human cancer cells are injected subcutaneously into the flank of the mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment: The mice are then treated with the novel sulfonamide derivative (e.g., via oral gavage or intraperitoneal injection) and a control vehicle.

  • Monitoring: Tumor volume and the body weight of the mice are monitored regularly throughout the study.

  • Endpoint Analysis: At the end of the study, the tumors are excised and weighed. Further analysis, such as immunohistochemistry, can be performed on the tumor tissue to assess markers of proliferation and apoptosis.

The following diagram provides a logical overview of the steps involved in a typical in vivo xenograft study.

xenograft_workflow start Start implant Implant Human Cancer Cells into Mice start->implant tumor_growth Monitor Tumor Growth implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer Novel Compound and Vehicle Control randomize->treat monitor Monitor Tumor Volume and Body Weight treat->monitor end End of Study monitor->end Pre-defined Endpoint excise Excise and Weigh Tumors end->excise analyze Histological Analysis excise->analyze

Logical workflow of an in vivo xenograft study.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Sulfacarbamide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for handling Sulfacarbamide, offering procedural, step-by-step guidance to ensure the well-being of researchers, scientists, and drug development professionals. By adhering to these protocols, you can minimize risks and maintain a safe laboratory environment.

Essential Safety Information at a Glance

Proper handling of this compound is crucial due to its potential health effects. It is classified as harmful if swallowed and may cause an allergic skin reaction. Adherence to recommended personal protective equipment (PPE) and handling procedures is mandatory to mitigate these risks.

Hazard ClassificationPersonal Protective Equipment (PPE) RecommendationsOccupational Exposure Limits
GHS Classification Eye/Face Protection: Safety glasses with side-shields or goggles.Latvia: 1 mg/m³ (8-hour Time-Weighted Average)[1]
Acute Toxicity, Oral (Category 4)[1]Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[1][2]No specific OSHA PEL or ACGIH TLV has been established for this compound.
Skin Sensitization (Category 1)[1]Skin and Body Protection: Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection: NIOSH-approved respirator with a particulate filter (e.g., N95) if dusts are generated.

Operational Plan: From Receipt to Disposal

This section outlines a standard operating procedure for the safe handling and disposal of this compound in a laboratory setting.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.

  • Keep it segregated from incompatible materials.

2. Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • For procedures that may generate dust, such as weighing or preparing solutions, use a chemical fume hood or a ventilated balance enclosure.

3. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear safety glasses with side shields at all times.

  • Gloves: Wear chemical-resistant gloves. While specific chemical resistance data for this compound is limited, nitrile and neoprene gloves are generally recommended for handling many chemicals. Always inspect gloves for tears or punctures before use and change them immediately if contaminated.

  • Body Protection: A buttoned laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.

  • Respiratory Protection: If working with the solid form where dust may be generated, a NIOSH-approved respirator with a particulate filter (such as an N95) should be used.

4. Handling Procedures:

  • Avoid the formation of dust and aerosols.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

5. Spill and Emergency Procedures:

  • In case of a spill, evacuate the area and prevent others from entering.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up.

  • For small spills of solid material, gently sweep it up, avoiding dust generation, and place it in a sealed container for disposal.

  • For larger spills, follow your institution's emergency procedures.

6. Waste Disposal:

  • All this compound waste, including contaminated labware and PPE, should be treated as hazardous chemical waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Dispose of the waste through a licensed chemical disposal company or in accordance with your institution's and local regulations. Controlled incineration is a potential disposal method.

  • Do not discharge this compound waste into sewer systems.

Visualizing the Workflow: Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_start Don PPE: - Safety Glasses - Nitrile/Neoprene Gloves - Lab Coat prep_weigh Weigh this compound in a Fume Hood prep_start->prep_weigh handling_exp Conduct Experiment prep_weigh->handling_exp cleanup_decon Decontaminate Work Surfaces handling_exp->cleanup_decon cleanup_waste Segregate Waste: - Solid this compound - Contaminated PPE - Contaminated Labware cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Contractor cleanup_waste->cleanup_dispose post_remove Doff PPE cleanup_dispose->post_remove post_wash Wash Hands Thoroughly post_remove->post_wash end End post_wash->end start Start start->prep_start

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfacarbamide
Reactant of Route 2
Reactant of Route 2
Sulfacarbamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。